KFM19
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(3-oxocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHGOZFOVBMWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870000 | |
| Record name | 8-(3-Oxocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133058-72-7 | |
| Record name | Kfm 19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133058727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to ¹⁹F NMR for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to ¹⁹F NMR for Protein Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at atomic resolution. While ¹H, ¹³C, and ¹⁵N NMR are conventionally used, the unique properties of the fluorine-19 (¹⁹F) nucleus offer significant advantages for studying proteins, particularly in complex biological systems and for applications in drug discovery.
A. Core Principles of ¹⁹F NMR
The ¹⁹F nucleus possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[1] This high sensitivity, coupled with the virtual absence of endogenous fluorine in biological systems, provides a background-free window for NMR observation.[2][3]
The most significant feature of ¹⁹F NMR is its exceptionally large chemical shift range, spanning over 400 ppm.[1][4] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a highly sensitive probe of subtle conformational changes in proteins.[5][6][7] Factors influencing the ¹⁹F chemical shift include van der Waals interactions, electrostatic fields, and solvent exposure.[5][6][7]
B. Advantages for Protein Analysis
The application of ¹⁹F NMR to protein studies offers several key benefits:
-
High Sensitivity and No Background: The high gyromagnetic ratio and 100% natural abundance of ¹⁹F lead to strong NMR signals, while its absence in biological systems ensures that the observed signals originate solely from the introduced fluorine probe.[2][3][5][8]
-
Sensitive Reporter of Local Environment: The large chemical shift dispersion of ¹⁹F makes it an extremely sensitive reporter of changes in protein conformation, dynamics, and interactions.[2][5][6][7]
-
Simplified Spectra: By introducing a limited number of ¹⁹F labels, complex protein systems can be studied with simplified 1D NMR spectra, avoiding the challenges of resonance overlap often encountered in ¹H NMR.[2]
-
Versatility in Applications: ¹⁹F NMR can be used to study a wide range of protein phenomena, including protein folding and stability, conformational changes upon ligand binding, protein-protein interactions, and enzyme kinetics.[1][5][6][7]
-
Applicability to Large Systems: The simplified spectra and high sensitivity make ¹⁹F NMR suitable for studying large proteins and protein complexes that are challenging for traditional NMR methods.[9]
II. Protein Labeling with ¹⁹F Probes
The introduction of fluorine into proteins is a critical first step in any ¹⁹F NMR study. Several methods have been developed to achieve this, each with its own advantages and applications.
A. Biosynthetic Incorporation of Fluorinated Amino Acids
A common and effective method for labeling proteins with ¹⁹F is the biosynthetic incorporation of fluorinated amino acid analogs. This is typically achieved by expressing the protein of interest in an E. coli auxotrophic strain that cannot synthesize a specific amino acid. By providing the corresponding fluorinated analog in the growth medium, it will be incorporated into the protein sequence.
Commonly used fluorinated amino acids include:
-
3-Fluorophenylalanine
-
4-Fluorophenylalanine
-
5-Fluorotryptophan
-
6-Fluorotryptophan
-
3-Fluorotyrosine
The level of incorporation can be controlled, with studies showing that fractional labeling (e.g., 60-75%) can sometimes be optimal to minimize structural perturbations while still providing sufficient signal for NMR studies.[10]
B. Site-Specific Labeling Techniques
For more precise studies, it is often desirable to incorporate a single ¹⁹F label at a specific position within the protein. This can be achieved using amber codon suppression technology.[10] In this method, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate a non-canonical, fluorinated amino acid in response to an amber stop codon (UAG) that has been engineered into the gene at the desired location.[10] This allows for the introduction of a unique ¹⁹F probe at virtually any site in the protein.
C. Chemical Tagging of Proteins
An alternative to biosynthetic incorporation is the chemical modification of specific amino acid side chains with fluorine-containing reagents. Cysteine residues are frequently used for this purpose due to the reactivity of their sulfhydryl group.[1] A variety of fluorinated tags with different chemical properties are commercially available, allowing for tailored labeling strategies.
III. Experimental Protocols for ¹⁹F NMR in Protein Science
A successful ¹⁹F NMR experiment requires careful sample preparation, data acquisition, and processing.
A. Sample Preparation
-
Protein Expression and Labeling: Follow established protocols for protein expression in E. coli or other suitable systems. For biosynthetic labeling, use minimal media supplemented with the desired fluorinated amino acid.[1] For site-specific labeling, co-transform cells with plasmids for the protein of interest (containing the amber codon) and the orthogonal tRNA/synthetase pair.[10]
-
Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). It is crucial to ensure high purity to avoid interference from contaminants in the NMR spectrum.
-
Sample Conditions: Prepare the final NMR sample in a suitable buffer, typically at a concentration of 0.1-0.5 mM.[4] The buffer should be chosen to maintain protein stability and solubility over the course of the NMR experiment. A small amount of D₂O (5-10%) is typically added for the field-frequency lock.
B. ¹⁹F NMR Data Acquisition
A variety of NMR experiments can be performed to probe different aspects of protein structure and function.
-
1D ¹⁹F NMR: This is the simplest and most common ¹⁹F NMR experiment. It provides information on the number of fluorine environments and their chemical shifts.
-
Pulse Sequence: A simple pulse-acquire sequence is typically used.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected range of ¹⁹F chemical shifts (e.g., 50-100 ppm).
-
Recycle Delay: 1-2 seconds.
-
Number of Scans: Dependent on sample concentration and desired signal-to-noise ratio.
-
-
-
Relaxation Measurements (T₁ and T₂): These experiments provide information on protein dynamics.
-
Pulse Sequences: Inversion-recovery for T₁ and Carr-Purcell-Meiboom-Gill (CPMG) for T₂.
-
Data Analysis: The decay of signal intensity is fit to an exponential function to extract the relaxation rates.
-
-
Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of a ligand are in close contact with the protein. It is particularly useful for fragment-based screening.
-
Pulse Sequence: A train of selective pulses is applied to saturate protein resonances, and the saturation is transferred to bound ligands via spin diffusion.
-
Data Analysis: The difference between an off-resonance and on-resonance spectrum reveals the signals of the bound ligand.
-
-
¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of ¹⁹F nuclei with those of their directly attached protons, aiding in resonance assignment.
C. ¹⁹F NMR Data Processing and Analysis
-
Processing: NMR data is typically processed using software such as NMRPipe or TopSpin.[11] Processing steps include Fourier transformation, phase correction, and baseline correction.
-
Analysis: Processed spectra are analyzed to extract parameters such as chemical shifts, peak intensities, line widths, and coupling constants. For dynamic studies, relaxation data is fit to appropriate models.
IV. Applications of ¹⁹F NMR in Protein Studies
The versatility of ¹⁹F NMR makes it a valuable tool for a wide range of applications in protein science and drug discovery.
A. Probing Protein Structure and Conformation
The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle changes in protein structure. For example, ¹⁹F NMR can be used to monitor conformational changes that occur upon protein folding, ligand binding, or post-translational modifications.[5][6][7] By introducing multiple ¹⁹F labels at different sites, it is possible to map out the regions of the protein that are involved in these conformational transitions.
B. Investigating Protein Dynamics and Folding
¹⁹F NMR relaxation experiments provide insights into protein dynamics on a wide range of timescales. T₁ and T₂ measurements can be used to probe fast internal motions (picosecond to nanosecond timescale), while relaxation dispersion experiments can be used to characterize slower conformational exchange processes (microsecond to millisecond timescale).[6] These studies are crucial for understanding protein function, as many biological processes are governed by protein dynamics.
C. Characterizing Protein-Ligand Interactions
¹⁹F NMR is a powerful tool for studying the interactions between proteins and small molecules. Changes in the ¹⁹F chemical shift upon ligand binding can be used to determine the binding affinity (Kd) and to map the binding site on the protein surface.[8] This information is invaluable for drug discovery and design.
D. Role in Drug Discovery and Development
¹⁹F NMR has become an important technique in the pharmaceutical industry for fragment-based drug discovery (FBDD). In FBDD, libraries of small, low-molecular-weight compounds (fragments) are screened for weak binding to a protein target. ¹⁹F NMR is well-suited for this purpose due to its high sensitivity and the ability to screen mixtures of compounds.[8] Protein-observed ¹⁹F NMR, where the protein is labeled with ¹⁹F, is a common approach for fragment screening.[8]
V. Quantitative Data Summary
The following tables summarize key quantitative data for ¹⁹F NMR studies of proteins.
Table 1: Approximate ¹⁹F Chemical Shift Ranges for Fluorinated Amino Acids in Proteins
| Fluorinated Amino Acid | Chemical Shift Range (ppm) vs. CFCl₃ | Notes |
| 3-Fluorophenylalanine | -113 to -116 | Sensitive to local electrostatic environment. |
| 4-Fluorophenylalanine | -114 to -118 | Often used as a probe of solvent exposure. |
| 5-Fluorotryptophan | -120 to -125 | Sensitive to changes in the indole ring environment. |
| 6-Fluorotryptophan | -124 to -128 | Can report on protein-protein interactions. |
| 3-Fluorotyrosine | -130 to -135 | Sensitive to the protonation state of the hydroxyl group. |
Note: Chemical shifts are highly dependent on the specific protein environment and can fall outside of these ranges.
Table 2: Typical ¹⁹F-¹H and ¹⁹F-¹⁹F Coupling Constants
| Coupling | Typical Value (Hz) | Dependence |
| ²J(¹⁹F, ¹H) (geminal) | ~50 | Relatively constant. |
| ³J(¹⁹F, ¹H) (vicinal) | 0 - 30 | Follows a Karplus-type relationship with dihedral angle. |
| ⁿJ(¹⁹F, ¹H) (long-range) | < 5 | Decreases with the number of bonds. |
| ²J(¹⁹F, ¹⁹F) (geminal) | 250 - 300 | Large and sensitive to geometry.[12] |
| ³J(¹⁹F, ¹⁹F) (vicinal) | 0 - 40 | Dependent on dihedral angle. |
Table 3: Typical ¹⁹F Relaxation Parameters and Their Interpretation
| Parameter | Typical Range in Proteins | Interpretation |
| T₁ (Longitudinal Relaxation Time) | 0.5 - 2.0 s | Reports on fast (ps-ns) timescale motions. |
| T₂ (Transverse Relaxation Time) | 10 - 200 ms | Sensitive to both fast and slow (µs-ms) motions. |
| NOE (Nuclear Overhauser Effect) | -1 to 0.5 | Provides information on internuclear distances and dynamics. |
VI. Conclusion and Future Outlook
¹⁹F NMR has emerged as a powerful and versatile tool for studying proteins. Its unique advantages of high sensitivity, no background signal, and a large chemical shift dispersion make it particularly well-suited for investigating protein structure, dynamics, and interactions in complex biological systems. The continued development of new fluorine-containing amino acids and labeling strategies, coupled with advances in NMR instrumentation and methodology, will undoubtedly expand the scope and impact of ¹⁹F NMR in both basic research and drug discovery. As researchers continue to tackle increasingly challenging biological systems, ¹⁹F NMR is poised to play an even more prominent role in providing critical insights at the molecular level.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. mdpi.com [mdpi.com]
- 3. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr-bio.com [nmr-bio.com]
- 5. The preparation of 19F-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals
Introduction: Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool in the fields of chemistry, materials science, and particularly in pharmaceutical research and development. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, result in high sensitivity, making it an excellent probe for molecular structure and dynamics.[1][2] A key parameter in ¹⁹F NMR is the chemical shift (δ), which is exquisitely sensitive to the local electronic environment. This sensitivity provides a wide spectral dispersion, minimizing signal overlap and enabling the detailed analysis of complex molecular systems. This technical guide delves into the core principles governing the ¹⁹F chemical shift, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical NMR parameter.
Core Principles of ¹⁹F Chemical Shift
The chemical shift in ¹⁹F NMR is primarily governed by the shielding and deshielding of the fluorine nucleus by the surrounding electron density. Unlike proton (¹H) NMR, where chemical shifts are predominantly influenced by diamagnetic effects, ¹⁹F chemical shifts have a significant contribution from the paramagnetic term.[2] This paramagnetic contribution is a major reason for the wide chemical shift range observed in ¹⁹F NMR, typically spanning over 800 ppm.[2]
The total shielding (σ) at the nucleus can be described as the sum of three components:
σ = σdia + σpara + σm
Where:
-
σdia (Diamagnetic Shielding): This term arises from the induced circulation of electrons in the ground state, which creates a magnetic field that opposes the external magnetic field (B₀). Higher electron density around the nucleus leads to stronger diamagnetic shielding and an upfield shift (more negative ppm values).
-
σpara (Paramagnetic Shielding): This term results from the mixing of ground and excited electronic states by the external magnetic field. It creates a magnetic field that reinforces B₀, leading to deshielding and a downfield shift (more positive ppm values). The magnitude of the paramagnetic term is inversely proportional to the energy difference between the ground and excited states. The presence of lone pair electrons and π-systems near the fluorine atom significantly influences this term.
-
σm (Magnetic Anisotropy): This contribution arises from the magnetic fields generated by electron currents in neighboring anisotropic groups, such as aromatic rings and carbonyl groups.
The interplay of these shielding and deshielding effects determines the final chemical shift of a fluorine nucleus.
Factors Influencing ¹⁹F Chemical Shift
Several key factors influence the electronic environment around a fluorine nucleus and, consequently, its chemical shift:
-
Electronegativity and Inductive Effects: The high electronegativity of fluorine means it strongly withdraws electron density from adjacent atoms. The presence of other electronegative atoms or electron-withdrawing groups in the molecule can further deshield the fluorine nucleus, causing a downfield shift. Conversely, electron-donating groups increase electron density, leading to greater shielding and an upfield shift.[1]
-
Resonance Effects: For fluorine atoms attached to or near a π-system (e.g., aromatic rings, double bonds), resonance effects play a crucial role in determining the electron density and thus the chemical shift. Electron-donating or -withdrawing groups on the π-system can significantly alter the shielding of the fluorine nucleus through resonance delocalization.
-
Hybridization: The hybridization of the carbon atom to which the fluorine is attached affects the ¹⁹F chemical shift. Generally, the chemical shifts of fluorine attached to sp²-hybridized carbons are found downfield from those attached to sp³-hybridized carbons.
-
Solvent Effects: The solvent can have a significant impact on the ¹⁹F chemical shift, with changes of several ppm being common.[2] This is due to intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the analyte and the solvent molecules, which alter the electronic environment of the fluorine nucleus.
-
Temperature and Concentration: Temperature can influence conformational equilibria and intermolecular interactions, leading to changes in chemical shifts. Similarly, the concentration of the analyte can affect the extent of intermolecular interactions, thereby influencing the observed chemical shift.
Data Presentation: ¹⁹F Chemical Shift Ranges
The following tables summarize typical ¹⁹F chemical shift ranges for common fluorine-containing functional groups, referenced to CFCl₃ at 0 ppm. It is important to note that these are approximate values, and the actual chemical shift can vary depending on the specific molecular structure and experimental conditions.
Table 1: Typical ¹⁹F Chemical Shift Ranges for Common Functional Groups
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| Aliphatic C-F | -150 to -250 |
| Allylic C-F | -150 to -180 |
| Benzylic C-F | -105 to -125 |
| Vinylic C-F | -90 to -140 |
| Aryl C-F | -100 to -170 |
| Acyl Fluorides (R-COF) | +20 to -70 |
| Trifluoromethyl (-CF₃) | -50 to -80 |
| Difluoromethyl (-CF₂H) | -120 to -150 |
| Fluoromethyl (-CH₂F) | -200 to -220 |
| Perfluoroalkanes | -80 to -130 |
Data compiled from various sources, including Alfa Chemistry.[1]
Table 2: Effect of Substituents on the ¹⁹F Chemical Shift of Fluorobenzene (in CCl₄)
| Substituent (para-position) | Chemical Shift (ppm vs. C₆H₅F) |
| -NO₂ | -9.5 |
| -CN | -8.0 |
| -COCH₃ | -6.2 |
| -Br | -1.8 |
| -H | 0.0 |
| -CH₃ | +1.9 |
| -OCH₃ | +7.3 |
| -NH₂ | +12.1 |
Note: Positive values indicate an upfield shift (increased shielding) relative to fluorobenzene.
Table 3: Solvent Effects on the ¹⁹F Chemical Shift of C₆F₆
| Solvent | Chemical Shift (ppm vs. neat C₆F₆) |
| Cyclohexane | -1.2 |
| Carbon Tetrachloride | -0.6 |
| Chloroform | +0.4 |
| Acetone | +2.1 |
| Dimethyl Sulfoxide | +3.5 |
Note: Positive values indicate a downfield shift (decreased shielding) relative to neat hexafluorobenzene.
Experimental Protocols
Accurate and reproducible ¹⁹F NMR data acquisition requires careful attention to experimental details. Below are generalized protocols for key experiments.
Protocol 1: Sample Preparation for Small Molecule ¹⁹F NMR
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample or measure 10-50 µL of a liquid sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common solvents include CDCl₃, Acetone-d₆, DMSO-d₆, and D₂O. The choice of solvent can influence the chemical shift, so consistency is key.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Internal Standard (Optional but Recommended): For quantitative analysis or precise chemical shift referencing, add a known amount of an internal standard. Common internal standards for ¹⁹F NMR include trifluoroacetic acid (TFA), hexafluorobenzene (C₆F₆), or a fluorinated compound that does not interfere with the analyte signals.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of cotton wool or a syringe filter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Standard ¹D ¹⁹F NMR Data Acquisition
-
Instrument Setup: Tune and match the NMR probe for the ¹⁹F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H-decoupled ¹⁹F spectra) is typically used.
-
Spectral Width (SW): Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured.
-
Transmitter Frequency Offset (O1P): Center the spectral width around the expected chemical shift range of the sample.
-
Acquisition Time (AQ): Typically set between 1 and 2 seconds for good resolution.
-
Relaxation Delay (D1): A delay of 1-5 seconds is usually sufficient for qualitative spectra. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of all fluorine nuclei.
-
Number of Scans (NS): The number of scans depends on the sample concentration. For concentrated samples, 16-64 scans may be sufficient, while more dilute samples will require a larger number of scans.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of ¹⁹F NMR.
Conclusion
The ¹⁹F chemical shift is a highly sensitive and informative parameter in NMR spectroscopy. Its large dispersion and susceptibility to the local electronic environment make it an invaluable tool for the structural elucidation and dynamic analysis of fluorinated molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles governing the ¹⁹F chemical shift is paramount for designing effective experiments, accurately interpreting spectral data, and ultimately advancing their scientific endeavors. The ability to correlate changes in chemical shift with specific molecular interactions and transformations provides a powerful window into the behavior of fluorinated compounds in a wide range of chemical and biological systems.
References
The Dawn of a New Probe: A Technical History of Fluorine NMR in Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of Nuclear Magnetic Resonance (NMR) spectroscopy revolutionized the landscape of chemical and biological sciences, offering an unprecedented window into molecular structure and dynamics. Among the various nuclei amenable to NMR studies, fluorine-19 (¹⁹F) has carved a unique and powerful niche. Its exceptional properties—100% natural abundance, a high gyromagnetic ratio conferring excellent sensitivity, and a vast chemical shift range highly sensitive to the local electronic environment—have made it an invaluable probe in fields ranging from materials science to drug discovery. This in-depth technical guide traces the historical development of fluorine NMR, from its nascent observations to its establishment as a cornerstone of modern chemical and biomedical research.
The Pioneering Observations: A New Resonance Emerges
The journey of fluorine NMR began in the mid-20th century, shortly after the fundamental principles of NMR were established. In 1950, W. C. Dickinson at the Massachusetts Institute of Technology published a seminal paper detailing the observation of the dependence of the ¹⁹F nuclear resonance position on the chemical compound.[1][2][3] This was a critical discovery, as it demonstrated that the resonance frequency of the fluorine nucleus was not constant but was influenced by its chemical environment, laying the groundwork for ¹⁹F NMR as a spectroscopic technique. Dickinson's work provided the first characterization of chemical shifts for a range of inorganic and organofluorine compounds.[4]
Following closely on this discovery, in 1951, H. S. Gutowsky and C. J. Hoffman at the University of Illinois published their work on the chemical shifts in the magnetic resonance of ¹⁹F.[5] Their research provided a more systematic analysis of the factors influencing these shifts, attributing them to the magnetic shielding provided by the electron clouds surrounding the nucleus. This work was fundamental in establishing the theoretical underpinnings of ¹⁹F NMR and its potential for elucidating molecular structure.[4]
These early experiments were conducted on rudimentary NMR spectrometers, often built in-house by the researchers themselves. The magnetic fields were typically generated by large electromagnets, and the radiofrequency electronics were a far cry from the sophisticated digital systems of today. The initial observations were of continuous wave (CW) NMR signals, where the magnetic field or the radiofrequency was swept through a range to find the resonance condition.
The Era of Compilation and Early Applications: Quantifying the Chemical Landscape
The 1950s and 1960s saw a burgeoning of research in fluorine chemistry, and with it, a rapid accumulation of ¹⁹F NMR data. A landmark contribution during this period was the "Compilation of Reported F19 NMR Chemical Shifts, 1951 to Mid-1967" by Claude H. Dungan and John R. Van Wazer.[6][7][8][9] This comprehensive compilation organized and standardized the growing body of chemical shift data, providing a vital resource for chemists working with organofluorine compounds. The data from this compilation, presented in the tables below, showcases the wide range of chemical shifts observed even in the early days of the technique.
The availability of this data, coupled with advancements in NMR instrumentation, spurred the application of ¹⁹F NMR in various areas of chemistry. Researchers began to use the technique to identify new fluorinated compounds, study reaction mechanisms, and investigate the electronic effects of fluorine substitution on molecular properties.
Quantitative Data from Early Fluorine NMR Experiments
The following tables summarize some of the key quantitative data from the early era of fluorine NMR, primarily sourced from the compilation by Dungan and Van Wazer.
Table 1: Early ¹⁹F Chemical Shifts of Selected Compounds (Relative to CFCl₃)
| Compound | Chemical Shift (ppm) |
| CFCl₃ | 0.00 |
| CH₃F | -271.9 |
| CF₃H (in CFCl₃) | -78.6 |
| CF₂H₂ | -143.6 |
| CH₃CH₂F | -213 |
| CH₂=CHF | -114 |
| CH₂=CF₂ | -81.3 |
| CF₂=CF₂ | -135 |
| CF₃COOH (in CFCl₃) | -76.55 |
Table 2: Early Homonuclear ¹⁹F-¹⁹F Coupling Constants
| Compound | Coupling Constant (JFF in Hz) |
| F₂C=CF₂ | 2JFF = 88 |
| CF₃CF₂Cl | 3JFF = 8.5 |
| Perfluorocyclobutane | 2JFF (geminal) = 215, 3JFF (cis) = 10.2, 3JFF (trans) = 2.4 |
The Biological Frontier: Fluorine NMR Enters the World of Biomolecules
A pivotal moment in the history of fluorine NMR was its application to biological systems. In 1967, the first study utilizing fluorinated molecules to probe biological interactions was published.[4][10] This work demonstrated that fluorinated amino acids could be incorporated into proteins, and that the ¹⁹F NMR signals of these labels were sensitive to changes in the protein's environment, such as ligand binding. This opened up a whole new avenue of research, allowing scientists to study the structure and function of proteins and other biomolecules in a minimally perturbative way.
The introduction of fluorine as a "spy" nucleus in biological systems was a game-changer. Since fluorine is virtually absent in native biological systems, the ¹⁹F NMR spectrum is free from background signals, providing a clean window to observe the labeled molecule.[11] The high sensitivity of the ¹⁹F chemical shift to its surroundings made it an exquisite reporter of conformational changes, protein folding, and molecular interactions.
Experimental Workflow for Early Biomolecular ¹⁹F NMR
The diagram below illustrates a generalized workflow for the pioneering biomolecular ¹⁹F NMR experiments.
The Modern Era: Technological Leaps and Expanding Horizons
The latter half of the 20th century and the beginning of the 21st century witnessed remarkable advancements in NMR technology that profoundly impacted fluorine NMR. The transition from continuous wave to Fourier transform (FT) NMR dramatically increased sensitivity and resolution. The development of high-field superconducting magnets further enhanced spectral dispersion, crucial for resolving complex spectra.
The evolution of pulse sequences also played a critical role. While early experiments relied on simple single-pulse acquisitions, the development of more sophisticated pulse sequences, including those for decoupling and two-dimensional (2D) correlation spectroscopy, unlocked a wealth of new information. Techniques like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) allowed for the measurement of through-space interactions, providing valuable distance constraints for structure determination.
These technological advancements have solidified the position of fluorine NMR as an indispensable tool in drug discovery and development.[12] The ability to monitor ligand binding, characterize protein-ligand interactions, and screen for potential drug candidates in a high-throughput manner has made ¹⁹F NMR a staple in pharmaceutical research.
Logical Progression of ¹⁹F NMR Development
The following diagram illustrates the logical progression of key developments in the history of fluorine NMR.
Conclusion: A Bright Future for a Versatile Nucleus
From its humble beginnings as a curious observation of a new resonance, fluorine NMR has evolved into a sophisticated and powerful analytical technique. Its journey has been marked by pioneering discoveries, meticulous data compilation, and continuous technological innovation. Today, ¹⁹F NMR stands as a testament to the ingenuity of the scientific community and continues to be a vital tool for researchers, scientists, and drug development professionals, offering unique insights into the intricate world of molecules. The ongoing development of new labeling strategies, pulse sequences, and computational methods promises an even brighter future for this remarkable spectroscopic probe.
Experimental Protocols of Foundational Experiments
Detailed experimental protocols from the seminal papers of Dickinson and Gutowsky & Hoffman are not explicitly provided in the initial publications in the concise format of modern experimental sections. However, based on the descriptions in their papers and the general state of NMR technology at the time, the following represents a likely reconstruction of their methodologies.
Dickinson (1950): Dependence of the F¹⁹ Nuclear Resonance Position on Chemical Compound
-
Instrumentation: A custom-built nuclear magnetic resonance spectrometer. The magnetic field was produced by a large electromagnet, and the field strength was likely varied to bring different fluorine nuclei into resonance at a fixed radiofrequency.
-
Sample Preparation: The fluorine-containing compounds, which were liquids or gases at room temperature, were sealed in glass tubes. The reference compound was likely an external standard placed coaxially within the sample tube.
-
Data Acquisition: A continuous wave (CW) method was employed. The magnetic field was slowly swept through a range while the absorption of radiofrequency energy by the sample was detected. The positions of the absorption signals were recorded relative to the reference signal.
-
Data Analysis: The differences in the magnetic field required for resonance were converted into chemical shifts, expressed in parts per million (ppm).
Gutowsky and Hoffman (1951): Chemical Shifts in the Magnetic Resonance of F¹⁹
-
Instrumentation: Similar to Dickinson, a custom-built CW-NMR spectrometer was used. The stability and homogeneity of the magnetic field would have been a critical factor in resolving the observed chemical shifts.
-
Sample Preparation: A variety of liquid and gaseous fluorine compounds were investigated. For gaseous samples, the pressure would have been controlled to ensure a sufficient number of nuclei in the detection coil.
-
Data Acquisition: The experiment likely involved a fixed radiofrequency and a swept magnetic field. The resonance signals were detected as changes in the impedance of the radiofrequency coil.
-
Data Analysis: The observed chemical shifts were correlated with the molecular structures of the compounds, and early theoretical interpretations of the shielding effects were proposed based on the electronic properties of the molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Searching for the Best Values of NMR Shielding and Spin-Spin Coupling Parameters: CH4-nFn Series of Molecules as the Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stan's NMR Blog 2007 entries [ebyte.it]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full text of "Chemistry, 1941-1951, staff, developments, courses and curicula, publications, doctorate degrees" [archive.org]
- 6. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 7. codata.org [codata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Compilation of Reported F19 NMR Chemical Shifts, 1951 to Mid-1967 - Dungan, Claude H.; Wazer, John R.Van: 9780471226505 - AbeBooks [abebooks.co.uk]
- 10. SAR by (Protein-Observed) 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
The Fluorine Advantage: A Technical Guide to ¹⁹F NMR in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, the ability to observe the subtle dance of proteins and their interactions with ligands is paramount. While various biophysical techniques offer glimpses into these processes, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool, providing high-resolution insights with unparalleled clarity. This guide delves into the core advantages of ¹⁹F NMR, offering a technical overview, detailed experimental protocols, and a look into its diverse applications.
Core Advantages of ¹⁹F NMR: A Quantitative Perspective
The utility of ¹⁹F NMR in biological studies stems from the intrinsic properties of the fluorine-19 nucleus. Its key advantages—high sensitivity, the absence of endogenous background signals, and a large chemical shift dispersion—set it apart from other commonly used NMR-active nuclei.
One of the most significant advantages of ¹⁹F NMR is its "background-free" nature.[1][2][3] Fluorine is virtually absent in biological systems, meaning that any observed ¹⁹F signal originates solely from the intentionally introduced probe.[1][2][3] This eliminates the crowded spectral overlap that can complicate ¹H, ¹³C, and ¹⁵N NMR studies, especially in complex in-cell environments.[1]
The ¹⁹F nucleus boasts a spin of 1/2 and exists at 100% natural abundance, contributing to its high sensitivity, which is 83% that of the proton (¹H).[1][3] This high receptivity allows for the acquisition of high-quality data with lower protein concentrations and in shorter timeframes compared to other NMR techniques.[3]
Furthermore, the chemical shift of ¹⁹F is exceptionally sensitive to its local electronic environment.[3] This sensitivity, combined with a chemical shift range that is approximately 100-fold larger than that of ¹H, results in excellent signal dispersion.[3] Even subtle conformational changes in a protein or the binding of a ligand can induce significant and easily detectable changes in the ¹⁹F chemical shift.[2][4]
| Property | ¹⁹F | ¹H | ¹³C | ¹⁵N |
| Spin | 1/2 | 1/2 | 1/2 | 1/2 |
| Natural Abundance (%) | 100 | 99.98 | 1.1 | 0.37 |
| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 25.18 | 26.75 | 6.73 | -2.71 |
| Relative Sensitivity (to ¹H) | 0.83 | 1.00 | 0.016 | 0.001 |
| Chemical Shift Range (ppm) | ~800 | ~14 | ~200 | ~900 |
Key Experimental Protocols in ¹⁹F NMR
The successful application of ¹⁹F NMR in molecular biology hinges on robust experimental design and execution. Below are detailed methodologies for key experiments.
Protocol 1: Site-Specific Incorporation of Fluorinated Amino Acids in E. coli
The introduction of a ¹⁹F probe into a protein is the foundational step for protein-observed ¹⁹F NMR. A common method involves the biosynthetic incorporation of fluorinated analogues of natural amino acids.
Objective: To express a protein of interest with a specific fluorinated amino acid incorporated at desired positions.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal media (e.g., M9) supplemented with necessary nutrients.
-
Fluorinated amino acid (e.g., 3-fluoro-L-tyrosine, 5-fluoro-L-tryptophan).
-
Glyphosate (for inhibition of endogenous aromatic amino acid synthesis).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.
-
Standard protein purification reagents and equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Methodology:
-
Culture Growth: Inoculate a starter culture of the transformed E. coli in rich media (e.g., LB) and grow overnight. The next day, inoculate a larger volume of minimal media with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches ~0.4-0.6.
-
Inhibition of Endogenous Synthesis: To prevent the incorporation of natural aromatic amino acids, add glyphosate to the culture to a final concentration of 1 g/L. This inhibits the shikimate pathway, which is responsible for the synthesis of tryptophan, tyrosine, and phenylalanine.
-
Addition of Fluorinated Amino Acid: After a short incubation with glyphosate (e.g., 30 minutes), add the desired fluorinated amino acid to the culture. The optimal concentration will vary depending on the specific amino acid and protein but is typically in the range of 50-100 mg/L.
-
Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.25-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding and solubility.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells using sonication or other appropriate methods. Purify the protein of interest using standard chromatography techniques.
-
Verification of Incorporation: Confirm the incorporation of the fluorinated amino acid using mass spectrometry.
References
Unlocking the Potential of Fluorine: An In-depth Guide to the ¹⁹F NMR Chemical Shift Range
For Researchers, Scientists, and Drug Development Professionals
The unique properties of the fluorine-19 isotope, including its 100% natural abundance and high sensitivity, have established ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful and indispensable tool in modern chemical and pharmaceutical research.[1] Its exceptionally wide chemical shift range, spanning over 800 ppm, offers unparalleled resolution and sensitivity to the local electronic environment, making it an ideal probe for molecular structure, dynamics, and intermolecular interactions.[2] This technical guide provides a comprehensive exploration of the ¹⁹F NMR chemical shift range, detailed experimental protocols, and visualizations of key workflows to empower researchers in leveraging this robust analytical technique.
The Expansive Landscape of ¹⁹F NMR Chemical Shifts
The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment surrounding the fluorine nucleus.[1] Electron-donating groups increase shielding and result in upfield shifts (more negative ppm values), while electron-withdrawing groups cause deshielding and lead to downfield shifts (more positive ppm values).[1] This sensitivity results in a chemical shift dispersion for organofluorine compounds that is significantly larger than that of ¹H NMR, typically ranging from approximately -50 to -220 ppm.[2]
Key Factors Influencing ¹⁹F Chemical Shifts:
Several intrinsic and extrinsic factors contribute to the observed ¹⁹F chemical shift:
-
Electronic Effects: The electronegativity of neighboring atoms and the presence of resonance effects significantly impact the electron density around the fluorine atom, causing substantial shifts.[1]
-
Hybridization: The hybridization of the carbon atom to which the fluorine is attached (sp³, sp², or sp) alters the bond characteristics and, consequently, the chemical shift.[1]
-
Intermolecular Interactions: Non-covalent interactions such as hydrogen bonding and van der Waals forces in the fluorine atom's vicinity can induce noticeable changes in its chemical shift.[1] This is a key principle exploited in drug discovery to detect ligand binding.[3]
-
Solvent Effects: The polarity and composition of the solvent can influence the electronic environment of the fluorine nucleus, leading to shifts in the observed resonance.[2]
Tabulated ¹⁹F NMR Chemical Shift Ranges
The following tables summarize typical ¹⁹F NMR chemical shift ranges for various fluorine-containing functional groups and common reference standards. All shifts are referenced to CFCl₃ at 0.00 ppm.[1][4][5]
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups [1][5]
| Functional Group | Chemical Shift Range (ppm) |
| Acyl Fluorides (R-C(O)F) | +20 to -70 |
| Aryl Fluorides (Ar-F) | -80 to -170 |
| Trifluoromethyl (-CF₃) | -40 to -80 |
| Difluoromethylene (-CF₂-) | -80 to -140 |
| Fluoromethylene (-CH₂F) | -200 to -220 |
| Fluoroalkanes | Varies widely based on substitution |
| Fluoroalkenes | Varies widely based on geometry and substitution |
Table 2: ¹⁹F NMR Chemical Shift of Common Reference Standards [4]
| Compound | Chemical Shift (ppm) vs. CFCl₃ |
| Trichlorofluoromethane (CFCl₃) | 0.00 |
| Trifluoroacetic acid (CF₃COOH) | -76.55 |
| Benzotrifluoride (C₆H₅CF₃) | -63.72 |
| Hexafluorobenzene (C₆F₆) | -164.9 |
| Monofluorobenzene (C₆H₅F) | -113.15 |
Experimental Protocols for ¹⁹F NMR Spectroscopy
Acquiring high-quality ¹⁹F NMR spectra requires careful consideration of sample preparation and instrument parameters. The following protocols provide a general framework for researchers.
Sample Preparation for Small Molecule Analysis
-
Dissolution: Dissolve the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration typically ranging from 1 to 10 mg/mL.
-
Reference Standard: Add an internal reference standard, such as CFCl₃ or another compound with a known chemical shift that does not overlap with the analyte signals.
-
Filtration: If the solution contains particulate matter, filter it into a clean NMR tube to a height of approximately 4-5 cm.
Protocol for Protein-Ligand Binding Studies via ¹⁹F NMR
This protocol is designed for observing the binding of a fluorinated ligand to a protein target.
-
Protein Preparation: Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate buffer in D₂O) at a concentration typically in the low micromolar range (e.g., 10-50 µM).
-
Ligand Preparation: Prepare a stock solution of the fluorinated ligand in the same deuterated buffer.
-
Sample Preparation:
-
Reference Spectrum: Prepare an NMR sample containing only the fluorinated ligand at the desired final concentration (e.g., 100 µM).
-
Binding Experiment: Prepare a second NMR sample containing the protein at its final concentration and the fluorinated ligand at the same concentration as the reference.
-
-
Data Acquisition: Acquire ¹⁹F NMR spectra for both the reference and the binding experiment samples. A change in the chemical shift, line broadening, or a decrease in signal intensity of the ligand in the presence of the protein indicates binding.
NMR Data Acquisition Parameters
Modern NMR spectrometers can be readily configured for ¹⁹F detection.[6]
-
Spectrometer Setup:
-
Key Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for simple spectra. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[8]
-
Spectral Width: The wide chemical shift range of ¹⁹F necessitates a large spectral width to avoid signal aliasing. A width of 200-250 ppm is a good starting point for organofluorine compounds.[2]
-
Transmitter Offset: Center the transmitter frequency in the expected region of the ¹⁹F signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): To ensure full relaxation for quantitative measurements, a relaxation delay of 5 times the longest T₁ of the fluorine nuclei should be used.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For concentrated samples, a few scans may be sufficient, while dilute samples may require hundreds or thousands of scans.
-
Proton Decoupling: To simplify the spectra by removing ¹H-¹⁹F couplings, proton decoupling is often employed.[8]
-
Visualizing Workflows in ¹⁹F NMR-Based Drug Discovery
Graphviz diagrams are provided below to illustrate key workflows in the application of ¹⁹F NMR in drug discovery.
Caption: Workflow for Fragment-Based Drug Discovery (FBDD) using ¹⁹F NMR.
Caption: Logic diagram of a ¹⁹F NMR competition binding assay.
Caption: Factors influencing the ¹⁹F NMR chemical shift.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 4. colorado.edu [colorado.edu]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. learning.sepscience.com [learning.sepscience.com]
A Technical Guide to the Fundamental Concepts of ¹⁹F Relaxation in NMR for Drug Discovery
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery, providing detailed insights into molecular structure, dynamics, and interactions.[1] Among the various NMR-active nuclei, the fluorine-19 (¹⁹F) isotope has emerged as a uniquely powerful probe. Several key properties contribute to its utility: it is a spin-½ nucleus, possesses 100% natural abundance, and has a high gyromagnetic ratio, affording it 83% of the sensitivity of ¹H NMR.[2][3] Furthermore, the ¹⁹F nucleus exhibits a vast chemical shift range—spanning over 300 ppm—which makes its resonance frequency exceptionally sensitive to subtle changes in the local chemical environment.[3][4] This sensitivity, combined with the near-total absence of endogenous fluorine in biological systems, provides a clear background for detecting fluorinated drugs or fragments, making ¹⁹F NMR a premier tool for fragment-based screening and studying protein-ligand interactions.[5][6]
A deep understanding of the nuclear relaxation processes is critical to effectively harnessing the power of ¹⁹F NMR. Relaxation refers to the mechanisms by which nuclear spins return to their thermal equilibrium state after being perturbed by a radiofrequency pulse. The rates of these processes, characterized by the time constants T1 and T2, govern crucial experimental parameters such as signal intensity, linewidth, and optimal acquisition times. Moreover, these relaxation rates are themselves rich sources of information, revealing details about molecular size, motion, and binding events. This guide provides an in-depth overview of the fundamental concepts of ¹⁹F relaxation, the mechanisms that drive it, the experimental protocols to measure it, and its applications for researchers, scientists, and drug development professionals.
Fundamentals of NMR Relaxation: T1 and T2
NMR relaxation is characterized by two distinct, simultaneous processes: longitudinal (or spin-lattice) relaxation (T1) and transverse (or spin-spin) relaxation (T2).[7]
-
T1 Relaxation (Spin-Lattice): After an RF pulse excites the nuclear spins into a higher energy state, T1 relaxation describes the process by which the spins release energy to their surrounding environment (the "lattice") and the net magnetization realigns with the main external magnetic field (B₀) along the z-axis.[8] This process is also known as longitudinal recovery.[8] T1 values are crucial for determining the necessary delay between successive scans in an experiment to allow for sufficient signal recovery, with a delay of 5 times T1 often recommended for quantitative accuracy.[9][10]
-
T2 Relaxation (Spin-Spin): T2 relaxation describes the decay of the net magnetization in the xy-plane (the transverse plane) following an RF pulse.[7] This decay, or loss of phase coherence, results from interactions between the spins of neighboring nuclei.[8] T2 relaxation is always faster than or equal to T1 relaxation. The T2 time constant is inversely proportional to the NMR signal's linewidth; shorter T2 times result in broader signals.[11] This parameter is particularly sensitive to molecular size and binding events, which is heavily exploited in drug screening experiments.[12]
Primary ¹⁹F Relaxation Mechanisms
For spin-½ nuclei like ¹⁹F in solution, relaxation is driven by fluctuating local magnetic fields generated by molecular motion. The two predominant relaxation mechanisms are the Dipole-Dipole (DD) interaction and Chemical Shift Anisotropy (CSA).[12]
Dipole-Dipole (DD) Interaction
The dipole-dipole mechanism arises from the through-space interaction between the magnetic moments of two nuclei.[7] For ¹⁹F, these interactions are primarily with nearby protons (¹H-¹⁹F) or other fluorine nuclei (¹⁹F-¹⁹F). The strength of this interaction is highly dependent on the distance between the interacting spins, following a 1/r⁶ relationship, where 'r' is the internuclear distance.[7][13] This strong distance dependence means that DD relaxation is dominated by interactions with the closest nuclei. The efficiency of this relaxation pathway is also modulated by the rate of molecular tumbling in solution.
Chemical Shift Anisotropy (CSA)
Chemical shift anisotropy is a particularly significant relaxation mechanism for the ¹⁹F nucleus, often dominating over the DD mechanism, especially at high magnetic field strengths.[14] It arises because the electron cloud surrounding the fluorine nucleus is typically not spherically symmetrical (i.e., it is anisotropic).[15] Consequently, the degree to which the electrons shield the nucleus from the external magnetic field depends on the orientation of the molecule with respect to that field. As a molecule tumbles in solution, this orientation changes, creating a fluctuating local magnetic field that drives relaxation. The contribution of CSA to the relaxation rate scales with the square of the external magnetic field strength (B₀²).[14] This is a critical consideration, as moving to higher field spectrometers to gain sensitivity and resolution will also lead to significantly faster T2 relaxation (and thus broader lines) if CSA is the dominant mechanism.
| Feature | Dipole-Dipole (DD) Relaxation | Chemical Shift Anisotropy (CSA) Relaxation |
| Physical Origin | Through-space interaction between nuclear magnetic moments (e.g., ¹⁹F-¹H, ¹⁹F-¹⁹F).[7] | Anisotropic electronic shielding of the nucleus, creating an orientation-dependent local field.[15] |
| Dependence on Distance | Proportional to 1/r⁶, where r is the internuclear distance.[7] | Not directly dependent on internuclear distance, but on the electronic structure around the nucleus. |
| Dependence on B₀ Field | Decreases with increasing magnetic field strength for molecules in the fast motion regime.[14] | Increases with the square of the magnetic field strength (B₀²).[14] |
| Common Dominance | Significant for ¹⁹F in small molecules, especially in proximity to protons. | Often the dominant mechanism for ¹⁹F, particularly in larger molecules or at high magnetic fields.[14] |
Table 1. Comparison of the primary ¹⁹F relaxation mechanisms.
Quantitative ¹⁹F Relaxation Data
The precise T1 and T2 values for a ¹⁹F nucleus are highly sensitive to a multitude of factors, including molecular size, shape, local mobility, solvent viscosity, temperature, and magnetic field strength. Therefore, the values presented below are representative and intended to illustrate general trends. Most relaxation times observed in routine NMR fall between 0.1 and 10 seconds.[9]
| Molecular Context | Typical T1 (s) | Typical T2 (s) | Key Observations |
| Small Fluorinated Molecules | 1 - 5 | 0.5 - 4 | T1 and T2 values are often of similar magnitude.[9] |
| Fluorinated Oligomers (in water) | 0.8 - 1.4 | 0.1 - 0.4 | T1 and T2 decrease as oligomer chain length (and thus molecular size) increases.[16] |
| Fluorinated Nanoparticles (in CD₃OD) | ~0.5 - 1.4 | ~0.02 - 0.08 | The presence of a paramagnetic agent (Gd³⁺) significantly shortens T1.[17] |
| Fluorinated Amino Acids in Proteins | 0.2 - 1.0 | 0.01 - 0.2 | Relaxation is much faster due to the slow tumbling of the large protein. CSA is often dominant. |
Table 2. Representative ¹⁹F T1 and T2 relaxation times in various molecular environments. Values are approximate and highly dependent on specific experimental conditions.
Experimental Protocols for Measuring Relaxation Times
Accurate measurement of T1 and T2 relaxation times is essential for quantitative NMR studies and for optimizing more complex experiments.
T1 Measurement: The Inversion Recovery Experiment
The most common method for measuring T1 is the inversion recovery pulse sequence.[7] The experiment involves inverting the net magnetization and then measuring its recovery over a series of variable delay times.
Methodology:
-
Initialization: A relaxation delay (ideally > 5 * T1) is applied to ensure the spin system is at thermal equilibrium with the net magnetization aligned along the +z axis.
-
Inversion: A 180° radiofrequency pulse is applied, which inverts the net magnetization to the -z axis.[18]
-
Variable Delay (τ): The system is allowed to relax for a variable time delay, τ. During this period, the longitudinal magnetization begins to recover back towards the +z axis.[18]
-
Read Pulse: A 90° pulse is applied to tip the recovered longitudinal magnetization into the xy-plane.[18]
-
Acquisition: The resulting Free Induction Decay (FID) is immediately recorded. The initial intensity of the FID is proportional to the amount of longitudinal magnetization present at time τ.
-
Iteration: The sequence is repeated for a range of different τ values.
-
Data Analysis: The signal intensity is plotted as a function of the delay time τ. The resulting curve is then fitted to an exponential recovery function to extract the T1 value.
Caption: Workflow for the T1 Inversion Recovery experiment.
T2 Measurement: The Carr-Purcell-Meiboom-Gill (CPMG) Experiment
The CPMG pulse sequence is a robust method for measuring the true T2 relaxation time by compensating for signal dephasing caused by static magnetic field inhomogeneities.[11] It is an extension of the basic spin-echo experiment.
Methodology:
-
Excitation: A 90° pulse is applied to tip the equilibrium magnetization into the xy-plane, creating transverse magnetization.[11]
-
Dephasing: The spins begin to dephase in the xy-plane during a fixed delay, τ.
-
Refocusing Train: A train of 180° pulses is applied, separated by a delay of 2τ. Each 180° pulse refocuses the spins, producing a series of spin echoes.[19] This repeated refocusing mitigates the dephasing effects of magnetic field inhomogeneity, meaning the decay of the echo amplitudes is governed primarily by the true T2 relaxation.
-
Acquisition: The intensity of each spin echo is recorded.
-
Data Analysis: The echo intensities are plotted against the total echo time (n * 2τ). This decay curve is fitted to an exponential function to determine the T2 value.[19]
Caption: The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence for T2 measurement.
Conclusion
The relaxation properties of the ¹⁹F nucleus are at the heart of its utility in advanced NMR applications for drug discovery and chemical biology. The interplay between dipole-dipole and chemical shift anisotropy mechanisms dictates the T1 and T2 relaxation times, which in turn influence experimental sensitivity, resolution, and design. For researchers in drug development, a firm grasp of these fundamental concepts is not merely academic; it is essential for the rational design of experiments, the accurate interpretation of screening data, and the effective characterization of ligand-target interactions. By mastering the principles of ¹⁹F relaxation and the experimental techniques used to measure it, scientists can fully exploit the unique advantages of this powerful NMR probe to accelerate the discovery of new therapeutics.
References
- 1. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. NMR Relaxation [chem.ch.huji.ac.il]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. CPMG EXPERIMENT [imserc.northwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear Magnetic Dipole—Dipole Relaxation in Molecules with Internal Motion [ouci.dntb.gov.ua]
- 14. 19F Spin-lattice Relaxation of Perfluoropolyethers: Dependence on Temperature and Magnetic Field Strength (7.0-14.1T) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. tecmag.com [tecmag.com]
The Advent of Fluorinated Probes: A Technical Guide to 19F NMR in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery and molecular biology is continually evolving, demanding more precise and sensitive tools to unravel complex biological processes. Among the arsenal of biophysical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide atomic-level insights into molecular structure and dynamics. The incorporation of fluorine-19 (¹⁹F) as a probe nucleus has emerged as a particularly powerful strategy, offering a unique window into the intricacies of protein function, ligand binding, and cellular signaling. This technical guide provides an in-depth exploration of the discovery and application of novel fluorinated probes for ¹⁹F NMR, tailored for researchers and professionals in the field.
The Power of the Fluorine Nucleus in NMR
The fluorine-19 isotope is an ideal nucleus for NMR studies of biological systems due to its intrinsic properties. With a natural abundance of 100% and a high gyromagnetic ratio (83% of the sensitivity of ¹H), ¹⁹F provides strong NMR signals.[1] Crucially, fluorine is virtually absent from biological systems, resulting in background-free spectra and allowing for the unambiguous detection of the fluorinated probe.[1] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm, which makes it a highly sensitive reporter of subtle conformational changes in proteins and other biomolecules.[2]
Novel Fluorinated Probes for NMR Spectroscopy
The development of novel fluorinated probes, particularly fluorinated amino acids, has been instrumental in advancing the field of ¹⁹F NMR. These probes can be incorporated into proteins either biosynthetically or through chemical modification, providing a powerful tool to study protein structure, dynamics, and interactions.
Fluorinated Amino Acids
A variety of fluorinated amino acids are now commercially available or can be synthesized for incorporation into proteins. Aromatic amino acids are commonly fluorinated as they are often found in structurally important regions of proteins, such as active sites and protein-protein interfaces.
Table 1: Properties of Common Fluorinated Aromatic Amino Acids for ¹⁹F NMR
| Fluorinated Amino Acid | Typical ¹⁹F Chemical Shift Range (ppm) in Proteins | Key Features and Applications |
| 3-Fluoro-L-tyrosine (3-F-Tyr) | -125 to -140 | Sensitive to changes in the local electrostatic environment; used to study protein-ligand interactions and conformational changes.[1][3] |
| 5-Fluoro-L-tryptophan (5-F-Trp) | -115 to -130 | Reporter on the local environment of tryptophan residues; useful for studying protein folding and ligand binding. |
| 6-Fluoro-L-tryptophan (6-F-Trp) | -110 to -125 | Alternative to 5-F-Trp, offering a different electronic environment and chemical shift. |
| 4-Fluoro-L-phenylalanine (4-F-Phe) | -110 to -120 | Minimal structural perturbation; used as a general probe for protein structure and dynamics. |
| 3-(Trifluoromethyl)-L-phenylalanine | -60 to -65 | The three equivalent fluorine atoms provide a strong, sharp signal; sensitive to the local environment. |
| 4-(Trifluoromethyl)-L-phenylalanine | -60 to -65 | Similar to the 3-(trifluoromethyl) derivative, with the CF₃ group at a different position on the aromatic ring. |
Note: Chemical shift ranges are approximate and can vary significantly depending on the specific protein environment.
Other Fluorinated Probes
Beyond amino acids, other fluorinated molecules are being developed as NMR probes. These include fluorinated ligands for studying receptor binding, and "clickable" fluorinated azides that can be attached to specific sites on biomolecules. Densely fluorinated probes with multiple equivalent fluorine atoms are also being designed to enhance NMR sensitivity, allowing for the detection of analytes at low micromolar concentrations.[4]
Experimental Protocols
The successful application of fluorinated probes in ¹⁹F NMR relies on robust experimental protocols for probe incorporation and data acquisition.
Site-Specific Incorporation of Fluorinated Amino Acids
A powerful method for introducing a single ¹⁹F label into a protein is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, such as the amber codon (UAG).[5][6]
Protocol for Site-Specific Incorporation of L-4-Trifluoromethylphenylalanine (tfmF):
-
Plasmid Preparation:
-
Obtain or create an expression vector for the protein of interest containing an amber (UAG) codon at the desired labeling site.
-
Obtain a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the desired fluorinated amino acid (e.g., pDule-tfmF for L-4-trifluoromethylphenylalanine).[6]
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the protein expression plasmid and the synthetase/tRNA plasmid.
-
Plate the transformed cells on selective media containing the appropriate antibiotics for both plasmids.
-
-
Protein Expression:
-
Inoculate a starter culture from a single colony and grow overnight.
-
Use the starter culture to inoculate a larger volume of minimal media supplemented with the necessary nutrients and antibiotics.
-
When the cell density reaches an OD₆₀₀ of 0.6-0.8, induce protein expression with IPTG.
-
Simultaneously, add the fluorinated amino acid (e.g., L-4-trifluoromethylphenylalanine) to the culture medium.
-
-
Cell Harvest and Protein Purification:
-
After a suitable induction period (e.g., 16-18 hours at 18°C), harvest the cells by centrifugation.
-
Lyse the cells and purify the ¹⁹F-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
¹⁹F NMR Fragment-Based Screening
¹⁹F NMR is a powerful tool for fragment-based drug discovery (FBDD), enabling the rapid screening of libraries of fluorinated small molecules for binding to a target protein.
Protocol for a Typical ¹⁹F NMR Fragment Screen:
-
Sample Preparation:
-
Prepare a stock solution of the target protein in a suitable NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O.
-
Prepare cocktails of 10-20 fluorinated fragments at a known concentration in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹⁹F NMR spectrum for each fragment cocktail in the absence of the protein.
-
Acquire a 1D ¹⁹F NMR spectrum for each fragment cocktail in the presence of the target protein.
-
A Carr-Purcell-Meiboom-Gill (CPMG) or other T₂-filter pulse sequence can be used to selectively detect signals from fragments that are in exchange between the free and protein-bound states.
-
-
Data Analysis:
-
Compare the spectra with and without the protein.
-
Binding events can be identified by changes in the ¹⁹F chemical shift, line broadening (an increase in the transverse relaxation rate, T₂), or a decrease in signal intensity in T₂-filtered experiments.
-
-
Hit Validation:
-
Validate hits by performing titration experiments to determine the dissociation constant (Kd).
-
Use competition binding experiments with a known ligand to confirm the binding site.
-
In-Cell ¹⁹F NMR Spectroscopy
A groundbreaking application of ¹⁹F NMR is the ability to study proteins directly within living cells, providing insights into their function in a native environment.[7]
Workflow for In-Cell ¹⁹F NMR:
-
Protein Expression and Labeling in Human Cells:
-
Transfect human cells (e.g., HEK293T) with a plasmid encoding the protein of interest.
-
At a specific time post-transfection, replace the standard culture medium with a medium containing the desired fluorinated amino acid.[8]
-
Allow the cells to express the ¹⁹F-labeled protein.
-
-
Sample Preparation for NMR:
-
Gently harvest the cells and resuspend them in a suitable buffer for NMR analysis.
-
Transfer the cell suspension to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹⁹F NMR spectra of the intact cells. Due to the low background, signals from the labeled protein can be readily detected.[9]
-
-
Analysis of Protein-Ligand Interactions:
-
Introduce a fluorinated or non-fluorinated ligand to the cell suspension and acquire ¹⁹F NMR spectra to monitor changes in the protein's signal, reporting on intracellular binding events.[7]
-
Visualizing Signaling Pathways with Fluorinated Probes
¹⁹F NMR has been successfully employed to dissect complex cellular signaling pathways by providing dynamic and conformational information about key protein players.
Ras Signaling Pathway
The Ras proteins are small GTPases that act as molecular switches in signaling pathways that control cell growth and proliferation. ¹⁹F NMR has been used to study the conformational states of Ras and its interactions with regulatory proteins.
Caption: The Ras/MAPK signaling pathway.
G-Protein Coupled Receptor (GPCR) Activation
GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. ¹⁹F NMR has been instrumental in characterizing the conformational changes that occur upon GPCR activation.[10][11]
Caption: A generalized GPCR signaling pathway.
Protein Kinase A (PKA) Signaling
PKA is a key enzyme in many signaling pathways, activated by the second messenger cyclic AMP (cAMP). Fluorinated probes have been used to monitor the activity of PKA in real-time.[6]
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Activation of MAPK cascades by G-protein-coupled receptors: the case of gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Fluorine-19 NMR Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) experiments. This powerful analytical technique is indispensable for the characterization of fluorine-containing compounds, with significant applications in drug discovery, materials science, and biochemistry.
Introduction to Fluorine-19 NMR Spectroscopy
Fluorine-19 NMR spectroscopy is a highly sensitive technique used to identify and characterize molecules containing fluorine atoms.[1][2] The ¹⁹F nucleus possesses favorable properties for NMR, including a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as proton (¹H) NMR.[1][2][3][4][5] A key advantage of ¹⁹F NMR is its vast chemical shift range, which is approximately 40 times larger than that of ¹H NMR, spanning over 800 ppm.[1][3] This wide dispersion minimizes signal overlap and enhances resolution, making it an ideal tool for distinguishing between structurally similar fluorinated compounds.[6]
In the context of drug development, the incorporation of fluorine into potential drug candidates can significantly modulate their pharmacological properties, such as metabolic stability, bioavailability, and binding affinity.[6][7][8] ¹⁹F NMR serves as a critical tool for confirming the successful incorporation of fluorine, elucidating the structure of fluorinated molecules, and studying their interactions with biological targets.[2][6][9]
Key Advantages of ¹⁹F NMR
-
High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after tritium (³H) and protons (¹H).[3]
-
100% Natural Abundance: All naturally occurring fluorine exists as the ¹⁹F isotope, eliminating the need for isotopic labeling.[1][2][3]
-
Wide Chemical Shift Range: The large spectral width reduces the likelihood of signal overlap, facilitating the analysis of complex mixtures.[1][3]
-
No Background Signal in Biological Samples: The natural absence of fluorine in most biological systems provides a clear window for observing fluorinated drugs or labeled biomolecules without interference.[5][10]
-
Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing detailed information about molecular conformation and intermolecular interactions.[4][6]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality ¹⁹F NMR spectra.
Protocol for Small Molecule Analysis:
-
Dissolve the Sample: Weigh 2-10 mg of the fluorinated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[11][12] Commonly used solvents include CDCl₃, DMSO-d₆, and D₂O.
-
Filter the Solution: To remove any particulate matter, filter the solution through a small plug of cotton wool or a syringe filter directly into a clean NMR tube.[12]
-
Add a Reference Standard (Optional but Recommended): For accurate chemical shift referencing, a known amount of an internal standard can be added. Common standards include trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆). Alternatively, an external reference can be used.
-
Cap and Label: Securely cap the NMR tube and label it clearly with the sample information.
Protocol for Protein-Ligand Binding Studies:
-
Prepare Buffer: Use a deuterated buffer (e.g., phosphate buffer in D₂O) to minimize the solvent signal. Ensure the pH of the deuterated buffer is correctly adjusted.
-
Prepare Protein and Ligand Stock Solutions: Prepare concentrated stock solutions of the protein and the fluorinated ligand in the deuterated buffer.[10]
-
Titration Experiment:
-
Start with a sample containing a known concentration of the fluorinated ligand (e.g., 50 µM) in the deuterated buffer.[6]
-
Acquire a ¹⁹F NMR spectrum of the free ligand.
-
Incrementally add small aliquots of the concentrated protein stock solution to the NMR tube.
-
Acquire a ¹⁹F NMR spectrum after each addition, ensuring proper mixing and temperature equilibration.
-
Monitor changes in the ligand's chemical shift, line width, and signal intensity to determine binding affinity.
-
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up a ¹⁹F NMR experiment. Specific parameters may need to be optimized based on the spectrometer, probe, and sample.
Typical Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | A standard 1D pulse-acquire sequence (e.g., zg) is often sufficient. For quantitative analysis, use a sequence with a longer relaxation delay and inverse-gated decoupling.[13] | To excite the ¹⁹F nuclei and acquire the free induction decay (FID). |
| Transmitter Frequency (O1P) | Centered on the expected spectral region of the ¹⁹F signals. | To ensure all signals of interest are within the excitation bandwidth. |
| Spectral Width (SW) | 200-300 ppm (can be adjusted based on the expected chemical shift range). | To encompass all ¹⁹F resonances in the spectrum.[14] |
| Acquisition Time (AQ) | 0.5 - 1.0 seconds. | The duration of the FID acquisition. |
| Relaxation Delay (D1) | 1-2 seconds for qualitative spectra. For quantitative results, D1 should be at least 5 times the longest T₁ of the signals of interest.[13] | To allow for sufficient relaxation of the nuclei between scans. |
| Number of Scans (NS) | 16 to 128 (or more for dilute samples). | To improve the signal-to-noise ratio. |
| Decoupling | ¹H decoupling is often beneficial to simplify spectra by removing ¹H-¹⁹F couplings.[6][13] | To remove splitting patterns caused by coupling to protons. |
Data Processing and Referencing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3-1.0 Hz to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Chemical Shift Referencing:
-
Internal Referencing: If an internal standard was used, set its chemical shift to the known literature value.
-
External Referencing: Use a sealed capillary containing a reference compound or reference the spectrum to the known chemical shift of the solvent's residual peak (if applicable and calibrated). Common external standards include CFCl₃ (0 ppm) and trifluoroacetic acid (-76.55 ppm).[15][16]
-
Indirect Referencing: The spectrometer's software can automatically reference the spectrum based on the ¹H frequency of the lock solvent (e.g., deuterium). However, for precise work, an internal or external standard is recommended.[10]
-
Data Presentation
Quantitative data from ¹⁹F NMR experiments should be summarized for clarity and comparison.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups (Referenced to CFCl₃)
| Functional Group | Chemical Shift Range (ppm) |
| -CF₃ | -50 to -70[3] |
| -CF₂- | -90 to -130 |
| -CHF- | -160 to -200 |
| -CH₂F | -200 to -220[3] |
| Aromatic C-F | -100 to -170 |
| Fluoroalkenes | Varies widely |
Table 2: Typical ¹⁹F-¹⁹F and ¹H-¹⁹F Coupling Constants (J)
| Coupling Type | Number of Bonds | Typical Coupling Constant (Hz) |
| ²J(F-C-F) | 2 | 200 - 350 |
| ³J(F-C-C-F) | 3 | 0 - 40 |
| ⁴J(F-C-C-C-F) | 4 | 0 - 20[3] |
| ⁵J(F-C-C-C-C-F) | 5 | 0 - 10[3] |
| ²J(H-C-F) | 2 | 40 - 80[3] |
| ³J(H-C-C-F) | 3 | 0 - 30 |
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and concepts in ¹⁹F NMR spectroscopy.
Caption: Workflow for a typical ¹⁹F NMR experiment.
Caption: ¹⁹F NMR for protein-ligand binding studies.
Applications in Drug Development
-
Hit Identification and Fragment-Based Screening: ¹⁹F NMR is a primary screening method in fragment-based drug discovery (FBDD) to identify small, fluorine-containing fragments that bind to a biological target.[6][9]
-
Structure-Activity Relationship (SAR) Studies: By observing changes in the ¹⁹F NMR spectrum upon structural modification of a ligand, researchers can gain insights into the SAR, guiding the optimization of lead compounds.[9]
-
Quantitative Analysis (qNMR): ¹⁹F qNMR can be used to determine the purity of fluorinated active pharmaceutical ingredients (APIs) and to quantify drug metabolites in biological fluids, such as plasma and urine.[7][8][14][17]
-
Protein Structure and Dynamics: Site-specifically incorporated fluorinated amino acids can serve as probes to study protein structure, conformational changes, and dynamics.[3][4]
-
In vivo Imaging: Due to the absence of a background signal, ¹⁹F-containing agents can be used for in vivo magnetic resonance imaging (MRI) and spectroscopy (MRS).[3][5]
By following these protocols and leveraging the inherent advantages of the technique, researchers can effectively utilize ¹⁹F NMR spectroscopy as a powerful tool in their scientific endeavors.
References
- 1. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. biophysics.org [biophysics.org]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. quantitative-nmr-external-standard-fit-for-purpose-method-for-fluorine-containing-compounds-expanding-the-application-of-assico-signal-method-to-19-f-nuclei - Ask this paper | Bohrium [bohrium.com]
- 8. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Studying Protein-Ligand Interactions Using ¹⁹F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an indispensable tool in drug discovery and chemical biology for characterizing protein-ligand interactions.[1][2] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin ½ nature, and high gyromagnetic ratio (83% of ¹H sensitivity), make it a highly sensitive probe.[3][4] Furthermore, the large chemical shift range of ¹⁹F (approximately 400 ppm) provides exquisite sensitivity to the local chemical environment, allowing for the detection of subtle conformational changes upon ligand binding.[3][4] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, enabling the study of large protein complexes and even in-cell interactions.[3][5]
These application notes provide an overview of common ¹⁹F NMR techniques for studying protein-ligand interactions, complete with detailed experimental protocols and data presentation guidelines.
Application Note 1: Ligand-Observed ¹⁹F NMR for Fragment-Based Screening
Principle: In ligand-observed ¹⁹F NMR, the fluorine-containing small molecule (ligand or fragment) is directly observed. Upon binding to a target protein, changes in the ligand's ¹⁹F NMR signal, such as chemical shift perturbations, line broadening, or changes in relaxation rates, are monitored. This approach is particularly powerful for fragment-based drug discovery (FBDD) to rapidly screen libraries of fluorinated fragments and identify binders, even for weak interactions.[6][7]
Advantages:
-
High throughput screening of compound libraries.[7]
-
Requires relatively small amounts of unlabeled protein.
-
Sensitive to weak binding events (mM to µM range).[6]
-
Provides information on binding without the need for protein assignment.
Experimental Protocol: Fragment Screening using 1D ¹⁹F NMR
-
Sample Preparation:
-
Prepare a stock solution of the target protein in a suitable NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O. A typical protein concentration is 10-50 µM.
-
Prepare stock solutions of fluorinated fragments (typically 10-100 mM in DMSO-d₆).
-
Create a cocktail of 5-10 fragments, each at a final concentration of 100-200 µM in the NMR buffer. The final DMSO-d₆ concentration should be kept low (<5%) to avoid protein denaturation.
-
Prepare two NMR samples:
-
Reference Sample: The fragment cocktail in the NMR buffer.
-
Protein Sample: The fragment cocktail in the NMR buffer containing the target protein.
-
-
-
NMR Data Acquisition:
-
Acquire 1D ¹⁹F NMR spectra for both the reference and protein samples.
-
Spectrometer: A 400 MHz or higher spectrometer equipped with a fluorine probe is recommended.
-
Typical Acquisition Parameters:
-
Pulse Program: Simple 1D pulse-acquire (zgfhigqn.2 on Bruker instruments with ¹H decoupling).
-
Sweep Width: ~200 ppm (centered around the expected chemical shift range of the fragments).
-
Acquisition Time: 0.5 - 1.0 s.
-
Relaxation Delay (D1): 1 - 5 s, depending on the T₁ of the fragments.[8]
-
Number of Scans: 128 - 1024, depending on fragment concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
-
-
-
Data Analysis:
-
Process the spectra using an appropriate software (e.g., TopSpin, Mnova).
-
Compare the spectrum of the protein sample to the reference sample.
-
Binding hits are identified by:
-
Line broadening: A significant increase in the linewidth of a fragment's signal.
-
Chemical shift perturbation (CSP): A change in the chemical shift of a fragment's signal.
-
Decrease in signal intensity: Due to line broadening beyond detection.
-
-
Data Presentation
Summarize the screening results in a table for clear comparison.
| Fragment ID | ¹⁹F Chemical Shift (Reference) (ppm) | ¹⁹F Chemical Shift (with Protein) (ppm) | Linewidth (Reference) (Hz) | Linewidth (with Protein) (Hz) | Binding Hit |
| Frag 1 | -78.2 | -78.5 | 15 | 80 | Yes |
| Frag 2 | -112.5 | -112.5 | 20 | 22 | No |
| Frag 3 | -121.0 | No signal | 18 | >200 | Yes |
Visualization of Experimental Workflow
Caption: Workflow for fragment screening using ligand-observed ¹⁹F NMR.
Application Note 2: Protein-Observed ¹⁹F NMR for Detailed Binding Analysis
Principle: In protein-observed ¹⁹F NMR (PrOF NMR), the protein is labeled with a fluorine-containing amino acid (e.g., 3-fluoro-L-tyrosine, 5-fluoro-L-tryptophan) or a fluorinated tag.[9] The ¹⁹F signal from the labeled protein is monitored upon titration with a ligand. Changes in the protein's ¹⁹F chemical shift provide site-specific information about ligand binding and can be used to determine the dissociation constant (K_D).[1][9]
Advantages:
-
Provides site-specific information about the binding event.[6]
-
Allows for the accurate determination of binding affinity (K_D).[8]
-
Can detect conformational changes in the protein upon binding.[4]
-
Useful for studying allosteric effects.[1]
Experimental Protocol: K_D Determination by ¹⁹F NMR Titration
-
Protein Labeling and Sample Preparation:
-
Express and purify the target protein with a site-specific ¹⁹F label. This can be achieved through metabolic labeling using fluorinated amino acid analogues or by chemical modification of specific residues like cysteine.[7]
-
Prepare a stock solution of the ¹⁹F-labeled protein (typically 25-100 µM) in a suitable NMR buffer with 10% D₂O.
-
Prepare a high-concentration stock solution of the ligand in the same NMR buffer to minimize dilution effects during titration.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D ¹⁹F NMR spectra of the labeled protein while titrating in increasing concentrations of the ligand.
-
Spectrometer: A high-field spectrometer (600 MHz or above) with a cryoprobe is recommended for optimal sensitivity and resolution.[10]
-
Typical Acquisition Parameters:
-
Pulse Program: 1D pulse-acquire with ¹H decoupling.
-
Sweep Width: 30-50 ppm, centered on the protein's ¹⁹F signal.[8]
-
Acquisition Time: 1.0 s.
-
Relaxation Delay (D1): 3-5 s.
-
Number of Scans: 1024 - 4096, depending on protein concentration.
-
Temperature: 298 K.
-
-
-
Data Analysis:
-
Process all spectra uniformly.
-
For each ligand concentration, determine the chemical shift of the protein's ¹⁹F resonance.
-
Calculate the chemical shift perturbation (Δδ) at each titration point relative to the apo protein: Δδ = |δ_obs - δ_free|.
-
Plot the chemical shift perturbation (Δδ) as a function of the total ligand concentration.
-
Fit the binding isotherm to the following equation to determine the dissociation constant (K_D): Δδ = Δδ_max * (([P]_t + [L]_t + K_D) - sqrt((([P]_t + [L]_t + K_D)² - 4[P]_t[L]_t))) / (2*[P]_t) where Δδ_max is the maximum chemical shift change at saturation, [P]_t is the total protein concentration, and [L]_t is the total ligand concentration.
-
Data Presentation
Summarize the titration data and the resulting binding affinity in a table.
| Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |
| 0 | -60.15 | 0.00 |
| 10 | -60.20 | 0.05 |
| 25 | -60.28 | 0.13 |
| 50 | -60.40 | 0.25 |
| 100 | -60.55 | 0.40 |
| 200 | -60.68 | 0.53 |
| 400 | -60.75 | 0.60 |
| Fitted K_D | 45 ± 5 µM |
Visualization of Logical Relationships
Caption: Logical flow for K_D determination using protein-observed ¹⁹F NMR.
Application Note 3: Competition ¹⁹F NMR Assays
Principle: Competition assays are used to determine the binding affinity of non-fluorinated ("silent") compounds by monitoring their ability to displace a known, fluorinated binder (the "spy" molecule) from the target protein. This is particularly useful when the primary ligand of interest does not contain fluorine. The assay can be performed in either a ligand-observed or protein-observed format.[7]
Advantages:
-
Enables the study of non-fluorinated compounds.[7]
-
A single fluorinated probe can be used to screen an entire library of non-fluorinated compounds.
-
Provides a robust method for confirming direct competition for the same binding site.
Experimental Protocol: Ligand-Observed Competition Assay
-
Sample Preparation:
-
Prepare a stock solution of the target protein.
-
Prepare a stock solution of the fluorinated spy molecule.
-
Prepare stock solutions of the non-fluorinated competitor compounds.
-
Prepare a "pre-bound" sample containing the protein and the spy molecule at concentrations that result in a significant population of the bound state (e.g., protein at 20 µM, spy molecule at 50-100 µM). The spy molecule's ¹⁹F signal in this sample should be significantly broadened or shifted compared to its free state.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹⁹F spectrum of the pre-bound sample.
-
Titrate the competitor compound into the pre-bound sample and acquire a 1D ¹⁹F spectrum at each concentration point.
-
The acquisition parameters are similar to those used for ligand-observed screening.
-
-
Data Analysis:
-
Monitor the ¹⁹F signal of the spy molecule as a function of competitor concentration. As the competitor displaces the spy molecule, the spy's ¹⁹F signal will sharpen and/or shift back towards its "free" state.
-
Plot the change in the spy molecule's linewidth or chemical shift as a function of the competitor concentration.
-
The IC₅₀ value (the concentration of competitor that displaces 50% of the bound spy molecule) can be determined by fitting the data to a dose-response curve.
-
The K_i (inhibition constant) of the competitor can then be calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [Spy]/K_D,spy) where [Spy] is the concentration of the spy molecule and K_D,spy is its dissociation constant.
-
Data Presentation
Summarize the competition titration data and the calculated affinity.
| Competitor Conc. (µM) | Spy Molecule Linewidth (Hz) | % Displacement |
| 0 | 150 | 0 |
| 10 | 135 | 12 |
| 50 | 90 | 48 |
| 100 | 65 | 68 |
| 250 | 40 | 88 |
| 500 | 32 | 94 |
| Fitted IC₅₀ | 52 ± 7 µM | |
| Calculated K_i | 35 ± 6 µM |
Visualization of Signaling Pathway
Caption: Mechanism of a ¹⁹F NMR competition binding assay.
References
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Applications of Fluorine NMR in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a powerful and versatile tool in modern drug discovery. The unique properties of the fluorine atom, including its 100% natural abundance, high sensitivity (83% of 1H), and the absence of endogenous fluorine in biological systems, make it an ideal probe for studying ligand-target interactions.[1][2] The large chemical shift dispersion of 19F provides high resolution and minimizes signal overlap, allowing for the screening of compound mixtures.[3] This document provides detailed application notes and protocols for the use of 19F NMR in key stages of the drug discovery process, including fragment-based screening, Structure-Activity Relationship (SAR) analysis, and the determination of binding affinities.
I. Fragment-Based Screening using 19F NMR
Fragment-Based Drug Discovery (FBDD) is a widely adopted strategy that begins with the identification of low molecular weight fragments that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. 19F NMR is particularly well-suited for FBDD due to its ability to detect weak binding events.[4][5]
A. Ligand-Observed 19F NMR for Fragment Screening
In ligand-observed 19F NMR, the signals from the fluorinated fragments are monitored. Changes in the chemical shift, line broadening, or signal intensity upon addition of the target protein indicate a binding event.
1. Sample Preparation:
-
Fragment Library: Prepare stock solutions of individual fluorinated fragments or pre-defined cocktails of 10-20 fragments in deuterated dimethyl sulfoxide (DMSO-d6). The final concentration of each fragment in the NMR sample is typically in the range of 10-100 µM.[6]
-
Target Protein: Prepare a stock solution of the purified target protein in a suitable NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4). The final protein concentration is typically in the range of 1-20 µM.[7]
-
NMR Samples:
-
Reference Sample: Prepare a sample containing the fragment cocktail in the NMR buffer.
-
Screening Sample: Prepare a sample containing the fragment cocktail and the target protein in the NMR buffer.
-
Control Sample (Optional but Recommended): Prepare a sample containing the fragment cocktail and a non-target protein to identify non-specific binders.
-
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe is recommended for optimal sensitivity.
-
Pulse Sequence: A standard one-dimensional (1D) 19F NMR experiment with proton decoupling is typically used. For detecting weak binders, relaxation-edited experiments like Carr-Purcell-Meiboom-Gill (CPMG) or saturation transfer difference (STD) can be employed.[8][9]
-
Typical Parameters:
-
Temperature: 298 K
-
Number of Scans: 128 - 1024 (depending on sample concentration and spectrometer sensitivity)
-
Recycle Delay: 1-2 seconds
-
3. Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Compare the spectra of the screening sample to the reference sample.
-
Identify "hits" based on one or more of the following criteria:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift of a fragment's 19F signal.
-
Line Broadening: An increase in the linewidth of a fragment's 19F signal.
-
Signal Attenuation: A decrease in the intensity of a fragment's 19F signal, particularly in relaxation-edited experiments.
-
-
Deconvolute the hit cocktails by testing individual fragments or smaller sub-mixtures to identify the specific binding fragment.
B. Protein-Observed 19F NMR (PrOF NMR) for Fragment Screening
In PrOF NMR, the protein is labeled with 19F-containing amino acids (e.g., 3-fluorotyrosine, 5-fluorotryptophan), and changes in the protein's 19F NMR spectrum are monitored upon the addition of fragments.[1][10] This method provides information about the binding site on the protein.
1. Sample Preparation:
-
19F-Labeled Protein: Express and purify the target protein with site-specific or uniform incorporation of a fluorinated amino acid. The final protein concentration in the NMR sample is typically 25-100 µM.[1]
-
Fragment Library: Prepare stock solutions of fragment cocktails in a compatible buffer.
-
NMR Samples:
-
Reference Sample: 19F-labeled protein in NMR buffer.
-
Screening Samples: 19F-labeled protein with the addition of a fragment cocktail.
-
2. NMR Data Acquisition:
-
Spectrometer: High-field NMR spectrometer with a fluorine-observe probe.
-
Pulse Sequence: 1D 19F NMR experiment.
-
Typical Parameters: Similar to ligand-observed screening, but may require fewer scans due to the higher concentration of the labeled species.
3. Data Analysis:
-
Compare the 19F NMR spectra of the protein in the presence and absence of each fragment cocktail.
-
Identify hits by observing changes in the chemical shifts of the protein's fluorine resonances.
-
The specific residues that show CSPs can help to map the binding site of the fragment.
Data Presentation: Fragment Screening Hit Rates
| Target Protein | Number of Fragments Screened | 19F NMR Method | Hit Rate (%) | Reference |
| β-secretase (BACE-1) | 128 (in cocktails of 12) | Ligand-Observed | Not specified, but hits identified | [7] |
| Human FKBP12 | 19F chemical library | Ligand-Observed (R2-filtered) | Not specified, but hits identified | [6] |
| Brd4 | 930 (in mixtures of 5) | PrOF NMR | ~1.5 | [11] |
II. Structure-Activity Relationship (SAR) by 19F NMR
19F NMR is a powerful tool for guiding the optimization of initial fragment hits into potent leads by providing SAR data. By systematically modifying the chemical structure of a hit and observing the effect on its binding, medicinal chemists can understand which parts of the molecule are crucial for interaction with the target.
A. Ligand-Observed SAR by 19F NMR
This is the most common approach for SAR by 19F NMR. A series of fluorinated analogs of a hit compound are synthesized and their binding is assessed by monitoring their 19F NMR signals in the presence of the target protein.
1. Sample Preparation:
-
Analog Series: Synthesize a series of fluorinated analogs of the initial hit. Prepare stock solutions in DMSO-d6.
-
Target Protein: Prepare a stock solution of the purified target protein.
-
NMR Samples: For each analog, prepare two samples:
-
Reference: Analog in NMR buffer.
-
Binding Sample: Analog and target protein in NMR buffer.
-
2. NMR Data Acquisition and Analysis:
-
The procedure is similar to the ligand-observed fragment screening protocol.
-
The magnitude of the CSP, line broadening, or signal attenuation for each analog is used to rank their relative binding affinities. A larger change typically indicates a stronger interaction.
B. Competition 19F NMR for SAR
Competition experiments are particularly useful for non-fluorinated analogs or when a fluorinated probe with known binding characteristics is available. In this setup, the displacement of a fluorinated probe from the target's binding site by a non-fluorinated test compound is monitored.
1. Sample Preparation:
-
Fluorinated Probe: A fluorinated compound with known binding to the target.
-
Test Compounds: A series of non-fluorinated analogs.
-
NMR Samples:
-
Reference: Fluorinated probe and target protein.
-
Competition Samples: Fluorinated probe, target protein, and a test compound at various concentrations.
-
2. NMR Data Acquisition and Analysis:
-
Acquire a 1D 19F NMR spectrum of the reference sample. The signal of the bound probe will be broadened or shifted.
-
Acquire 19F NMR spectra for each competition sample.
-
If a test compound binds to the same site as the fluorinated probe, it will displace the probe, causing the probe's 19F signal to sharpen or shift back towards its "free" position.
-
The extent of this change can be used to determine the relative binding affinity of the test compound.
III. Determination of Binding Affinity (Kd) and Ligand Efficiency
Quantifying the binding affinity (expressed as the dissociation constant, Kd) is crucial for lead optimization. 19F NMR can be used to determine Kd values over a wide range, from millimolar to nanomolar.
A. Kd Determination by Titration and CSP Analysis (Protein-Observed)
This method involves titrating a solution of 19F-labeled protein with a ligand and monitoring the changes in the chemical shifts of the protein's fluorine resonances.
1. Sample Preparation:
-
Prepare a series of NMR samples with a constant concentration of 19F-labeled protein and increasing concentrations of the ligand.
2. NMR Data Acquisition:
-
Acquire a 1D 19F NMR spectrum for each sample in the titration series.
3. Data Analysis:
-
Measure the chemical shift of one or more well-resolved protein 19F signals at each ligand concentration.
-
Plot the observed chemical shift change (Δδ) as a function of the total ligand concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to extract the Kd value.[3]
B. Kd Determination from Competition Experiments (Ligand-Observed)
Competition 19F NMR can also be used for quantitative Kd determination.
1. Sample Preparation:
-
Prepare NMR samples containing a fixed concentration of the target protein, a fixed concentration of a fluorinated reference ligand (with a known Kd), and varying concentrations of the competitor compound.
2. NMR Data Acquisition and Analysis:
-
Acquire 1D 19F NMR spectra for each sample.
-
Measure the change in the observed chemical shift or signal intensity of the reference ligand as a function of the competitor concentration.
-
The Kd of the competitor can be calculated using the Cheng-Prusoff equation or by fitting the data to a competitive binding model.
Data Presentation: Binding Affinities Determined by 19F NMR
| Target Protein | Ligand/Fragment | 19F NMR Method | Kd (µM) | Reference |
| SH3 Domain | Proline-rich peptide (PepS4) | 19F Lineshape Analysis | 110 ± 10 | [3] |
| Brd4 | Fragment Hit 1 | PrOF NMR Titration | 230 ± 30 | [11] |
| Brd4 | Fragment Hit 2 | PrOF NMR Titration | 480 ± 90 | [11] |
IV. Visualizing Workflows with Graphviz
A. Fragment-Based Screening Workflow
References
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 19F NMR Based High Throughput Fragment Screening [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Protein-observed (19)F-NMR for fragment screening, affinity quantification and druggability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes and Protocols for Monitoring Enzyme Kinetics using ¹⁹F NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and versatile tool for monitoring enzyme kinetics. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high sensitivity (83% relative to ¹H), and the absence of endogenous background signals in biological systems, make it an ideal probe for real-time kinetic analysis. This application note provides a detailed overview of the principles, protocols, and data analysis for utilizing ¹⁹F NMR in enzyme kinetics studies, with a specific example of the hydrolysis of N-trifluoroacetylglycine by Acylase I.
The key advantage of ¹⁹F NMR lies in its ability to directly monitor the conversion of a fluorinated substrate to a fluorinated product. The significant chemical shift dispersion of the ¹⁹F nucleus often results in well-resolved signals for the substrate and product, allowing for straightforward quantification of each species over time. This direct detection method eliminates the need for coupled assays or radiolabeling, providing a robust and continuous readout of enzyme activity.
Key Principles
The application of ¹⁹F NMR to enzyme kinetics is predicated on the ability to distinguish the fluorine signals of the substrate and product. As the enzymatic reaction proceeds, the chemical environment of the fluorine atom changes, leading to a change in its chemical shift. By acquiring a series of ¹⁹F NMR spectra over time, the decrease in the substrate signal intensity and the concomitant increase in the product signal intensity can be monitored.
The integrated area of each peak in the ¹⁹F NMR spectrum is directly proportional to the concentration of the corresponding fluorinated species. This allows for the determination of substrate and product concentrations at each time point, generating a progress curve for the reaction. From these progress curves, key kinetic parameters such as the initial rate (v₀), Michaelis constant (Kₘ), and catalytic rate constant (kcat) can be determined.
Experimental Protocols
This section outlines a general protocol for a ¹⁹F NMR-based enzyme kinetics assay, using the hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I as a model system.
Materials and Reagents
-
Enzyme: Acylase I (from porcine kidney)
-
Substrate: N-trifluoroacetylglycine (TFAG)
-
Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Deuterium Oxide (D₂O): For NMR lock signal
-
Internal Standard (optional): A fluorinated compound that is chemically inert under the reaction conditions (e.g., trifluoroethanol).
-
NMR tubes
-
Standard laboratory glassware and pipettes
Instrumentation
-
High-resolution NMR spectrometer equipped with a fluorine probe.
Detailed Experimental Protocol
1. Sample Preparation:
-
Buffer Preparation: Prepare a stock solution of the desired buffer (e.g., 50 mM sodium phosphate, pH 7.5) and add 10% (v/v) D₂O for the NMR lock.
-
Substrate Stock Solution: Prepare a stock solution of the fluorinated substrate (e.g., 100 mM TFAG) in the prepared buffer.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme (e.g., 1 mg/mL Acylase I) in the prepared buffer. The optimal concentration will need to be determined empirically to ensure a measurable reaction rate.
-
Reaction Mixture Preparation:
-
In an NMR tube, combine the buffer, substrate stock solution to achieve the desired final substrate concentration.
-
If using an internal standard, add it to the mixture at a known concentration.
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
2. NMR Data Acquisition:
-
Instrument Setup:
-
Tune and match the fluorine probe to the ¹⁹F frequency.
-
Lock the spectrometer using the D₂O signal.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Acquisition Parameters:
-
Set the spectral width to encompass the resonances of both the fluorinated substrate and product.
-
Use a 90° pulse angle.
-
Set the relaxation delay to be at least 5 times the longest T₁ of the fluorine nuclei being observed to ensure full relaxation and accurate quantification.
-
The number of scans will depend on the concentration of the substrate and the sensitivity of the instrument. Aim for a sufficient signal-to-noise ratio within a time frame that is short relative to the reaction rate.
-
-
Initiating the Reaction and Data Collection:
-
Acquire a spectrum of the reaction mixture before adding the enzyme to get the initial substrate signal (t=0).
-
Initiate the reaction by adding a small volume of the enzyme stock solution to the NMR tube and mix thoroughly but gently.
-
Immediately start acquiring a series of 1D ¹⁹F NMR spectra at regular time intervals. The time interval should be chosen to provide sufficient data points to accurately define the reaction progress curve.
-
3. Data Processing and Analysis:
-
Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra consistently.
-
Perform baseline correction.
-
-
Quantification:
-
Integrate the peaks corresponding to the substrate and product in each spectrum.
-
If an internal standard is used, normalize the integrals of the substrate and product to the integral of the internal standard.
-
-
Kinetic Analysis:
-
Plot the concentration of the substrate consumed or product formed as a function of time to generate a progress curve.
-
Determine the initial reaction velocity (v₀) from the initial linear portion of the progress curve for different substrate concentrations.
-
Fit the initial velocity data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression to determine Kₘ and Vₘₐₓ.
-
Calculate the catalytic rate constant (kcat) using the equation kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
-
Data Presentation
Quantitative data from ¹⁹F NMR enzyme kinetics experiments should be summarized in a clear and organized manner.
Table 1: Kinetic Parameters for Acylase I Catalyzed Hydrolysis of N-trifluoroacetylglycine Determined by ¹⁹F NMR.
| Parameter | Value | Units |
| Kₘ | Value to be inserted from a specific study | mM |
| Vₘₐₓ | Value to be inserted from a specific study | µM/s |
| kcat | Value to be inserted from a specific study | s⁻¹ |
| kcat/Kₘ | Value to be inserted from a specific study | M⁻¹s⁻¹ |
Note: Specific values for the kinetic parameters of Acylase I with N-trifluoroacetylglycine would need to be obtained from a dedicated experimental study using the described ¹⁹F NMR method.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a ¹⁹F NMR-based enzyme kinetics experiment.
Caption: Workflow for a ¹⁹F NMR enzyme kinetics experiment.
Signaling Pathway Example: BCR-ABL Kinase
¹⁹F NMR can be a powerful tool to screen for and characterize inhibitors of key signaling enzymes like the BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). The following diagram illustrates a simplified BCR-ABL signaling pathway.[1][2] ¹⁹F NMR can be used to monitor the inhibition of BCR-ABL's kinase activity by observing changes in the phosphorylation of a fluorinated substrate or by monitoring the binding of a fluorinated inhibitor.
Caption: Simplified BCR-ABL signaling pathway.
Conclusion
¹⁹F NMR spectroscopy offers a robust, direct, and non-invasive method for monitoring enzyme kinetics. Its high sensitivity and the absence of background signals in biological samples make it particularly well-suited for studying a wide range of enzymatic reactions, provided a suitable fluorinated substrate is available. The detailed protocols and data analysis workflows presented in this application note provide a solid foundation for researchers to implement this powerful technique in their studies of enzyme mechanisms and for the discovery and characterization of enzyme inhibitors in drug development.
References
Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful tool for studying the structure, dynamics, and interactions of proteins. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio (83% of ¹H), and the absence of endogenous fluorine in most biological systems, make it an exquisitely sensitive and background-free probe.[1] The large chemical shift dispersion of ¹⁹F is highly sensitive to the local chemical environment, providing detailed information about protein conformation, ligand binding, and dynamics.[1]
This document provides a comprehensive overview of the most common and effective strategies for incorporating fluorine atoms into proteins for NMR analysis. Detailed protocols for key methodologies are presented, along with a comparative analysis of their advantages and limitations.
Key Fluorine Labeling Strategies
There are several established methods for introducing fluorine into proteins, each with its own set of advantages and applications. The primary strategies can be broadly categorized as:
-
Biosynthetic Incorporation of Fluorinated Amino Acids: This in vivo approach involves introducing fluorinated analogs of natural amino acids during protein expression in bacterial, yeast, or mammalian cells.
-
Site-Specific Incorporation via Genetic Code Expansion: This powerful technique allows for the precise incorporation of a fluorinated amino acid at a specific site in the protein sequence.
-
Post-Translational Chemical Modification: This in vitro method involves the covalent attachment of a fluorine-containing probe to a specific amino acid residue, most commonly cysteine.
-
Cell-Free Protein Synthesis: This in vitro transcription and translation system offers a high degree of control over the labeling process, free from the constraints of a living cell.
The choice of labeling strategy depends on several factors, including the desired location of the fluorine label (residue-specific vs. site-specific), the expression system, the properties of the target protein, and the specific biological question being addressed.
Quantitative Comparison of Labeling Strategies
The following table summarizes key quantitative parameters for the different fluorine labeling strategies to aid in the selection of the most appropriate method.
| Labeling Strategy | Typical Labeling Efficiency | Typical Protein Yield | Cost | Advantages | Limitations |
| Biosynthetic (Aromatic Amino Acids) | >80% for 5-fluorotryptophan[2] | Medium to High (Expression system dependent) | Low to Moderate | Simple protocols, high incorporation efficiency for some analogs.[2] | Can be toxic to cells, potential for misincorporation, not site-specific. |
| Biosynthetic (5-Fluoroindole for Trp) | High | Medium to High | Low | Cost-effective, high incorporation efficiency.[2] | Limited to tryptophan labeling. |
| Site-Specific (Genetic Code Expansion) | High | Low to Medium | High | Precise, site-specific labeling.[3] | Requires specialized plasmids and expression systems, lower protein yields.[4] |
| Chemical Modification (Cysteine) | Variable | High (labeling is post-purification) | Moderate | Site-specific if a single reactive cysteine is present, applicable to proteins from any source. | Requires an accessible and reactive cysteine, potential for off-target labeling. |
| Cell-Free Protein Synthesis | High | Low to Medium (typically ~1 mg/mL)[5] | High | High control, circumvents cell toxicity, allows for selective labeling.[6][7] | Higher cost, lower overall yield compared to in vivo methods. |
¹⁹F NMR Parameters of Fluorinated Amino Acids in Proteins
The chemical shift of a ¹⁹F label in a protein is highly sensitive to its local environment. The following table provides typical chemical shift ranges for commonly used fluorinated amino acids when incorporated into proteins. These values are referenced relative to a standard, typically CFCl₃.
| Fluorinated Amino Acid | Typical Chemical Shift Range (ppm) | Notes |
| 3-Fluoro-L-tyrosine | -110 to -130 | Chemical shift is sensitive to the protonation state of the phenol group. |
| 4-Fluoro-L-phenylalanine | -112 to -118 | Generally exhibits a narrower range of chemical shifts compared to other aromatic analogs.[8] |
| 5-Fluoro-L-tryptophan | -115 to -130 | The indole ring provides a sensitive probe of the local environment.[8] |
| 6-Fluoro-L-tryptophan | -120 to -135 | |
| 4-(Trifluoromethyl)-L-phenylalanine | -62 to -65 | The three equivalent fluorine atoms of the CF₃ group give a single, intense resonance. |
| 5,5,5-Trifluoro-L-leucine | -70 to -80 |
Experimental Protocols
Protocol 1: Biosynthetic Labeling of Aromatic Amino Acids using Glyphosate
This protocol describes a general method for incorporating fluorinated analogs of tyrosine, phenylalanine, or tryptophan into a protein expressed in E. coli. It utilizes glyphosate to inhibit the shikimate pathway, which is responsible for the endogenous synthesis of aromatic amino acids.[2]
Workflow Diagram:
Caption: Workflow for biosynthetic labeling of aromatic amino acids.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
LB-Agar plates with the appropriate antibiotic.
-
M9 minimal media.
-
Glyphosate solution (e.g., 1 g/L).
-
Fluorinated amino acid (e.g., 3-fluoro-L-tyrosine).
-
Non-fluorinated L-phenylalanine and L-tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Day 1: Inoculation
-
Transform the expression plasmid into E. coli BL21(DE3) competent cells and plate on LB-agar containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C.
-
Inoculate a single colony into 50 mL of M9 minimal media supplemented with the appropriate antibiotic.
-
Grow the culture overnight at 37°C with shaking.
-
-
Day 2: Expression
-
Inoculate 1 L of M9 minimal media with the 50 mL overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[2]
-
Reduce the temperature of the incubator to 18°C and allow the culture to equilibrate for 1 hour.
-
Add glyphosate to a final concentration of 1 g/L.
-
Add the desired fluorinated amino acid (e.g., 50 mg/L of 3-fluoro-L-tyrosine) and the other two non-fluorinated aromatic amino acids (e.g., 50 mg/L each of L-phenylalanine and L-tryptophan).[2]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[2]
-
Continue to incubate the culture at 18°C for 18-20 hours with shaking.[2]
-
-
Day 3: Harvesting
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Purify the fluorinated protein using a standard protocol for the unlabeled protein.
-
Protocol 2: Biosynthetic Labeling of Tryptophan using 5-Fluoroindole
This protocol provides a cost-effective method for specifically labeling tryptophan residues with 5-fluorotryptophan by providing the precursor 5-fluoroindole to the growth media.[2]
Workflow Diagram:
Caption: Workflow for 5-fluoroindole labeling of tryptophan.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid.
-
M9 minimal media.
-
5-fluoroindole.
-
IPTG.
Procedure:
-
Follow steps 1.1 to 2.2 from Protocol 1.
-
When the OD₆₀₀ reaches 0.6-0.8, add 5-fluoroindole to a final concentration of 25 mg/L.
-
Induce protein expression with IPTG at a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C for 18-20 hours.
-
Harvest the cells and purify the 5-fluorotryptophan-labeled protein as described in Protocol 1. The expected labeling efficiency is greater than 80%.[2]
Protocol 3: Chemical Labeling of Cysteine Residues
This protocol describes the post-translational modification of cysteine residues with a trifluoroethylthio (TET) group. The method involves a two-step reaction: activation of the cysteine thiol with 4,4'-dithiodipyridine (4-PDS), followed by reaction with the fluorine-containing reagent.[2]
Workflow Diagram:
Caption: Workflow for chemical labeling of cysteine residues.
Materials:
-
Purified protein with at least one accessible cysteine residue.
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
4,4'-dithiodipyridine (4-PDS).
-
2,2,2-Trifluoroethanethiol (TET).
-
Reducing agent (e.g., DTT or TCEP) for protein storage (to be removed before labeling).
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in a buffer free of reducing agents. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
Cysteine Activation:
-
Add a 10-fold molar excess of 4-PDS to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess 4-PDS by buffer exchange using a desalting column.
-
-
Fluorine Labeling:
-
Add a 20-fold molar excess of TET to the activated protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess TET and byproducts by buffer exchange or dialysis.
-
Confirm labeling efficiency using mass spectrometry.
-
Conclusion
Fluorine labeling of proteins for NMR analysis is a versatile and powerful approach for gaining detailed insights into protein structure and function. The choice of the appropriate labeling strategy is crucial and depends on the specific research question and the protein of interest. The protocols provided in these application notes offer a starting point for researchers to implement these techniques in their own laboratories. With careful optimization, ¹⁹F NMR can provide unique and valuable information that is often inaccessible by other biophysical methods.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. Frontiers | A Cell-free Expression Pipeline for the Generation and Functional Characterization of Nanobodies [frontiersin.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative ¹⁹F NMR for Assessing Compound Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of compounds without the need for a specific reference standard of the analyte.[1][2] Among various qNMR techniques, ¹⁹F qNMR has emerged as a particularly advantageous method for the analysis of fluorine-containing compounds, which represent a significant portion of modern pharmaceuticals.[3][4]
The key advantages of ¹⁹F qNMR include:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to high sensitivity.[4]
-
Wide Chemical Shift Range: The chemical shift range of ¹⁹F NMR is significantly broader (~400 ppm) than that of ¹H NMR (~15 ppm), which minimizes the probability of signal overlap between the analyte and impurities or the internal standard.[1][5][6]
-
Simplified Spectra: With proton decoupling, ¹⁹F NMR spectra often exhibit simple singlets, facilitating straightforward integration and analysis.[1]
-
Specificity: The absence of background signals in most organic molecules makes ¹⁹F NMR highly specific for fluorinated compounds.[4]
These characteristics make ¹⁹F qNMR a rapid, reliable, and non-destructive technique for purity assessment in drug discovery, development, and quality control.[1][7]
Logical Relationship: ¹⁹F qNMR for Purity Assessment
Caption: Logical flow from inputs to purity determination using ¹⁹F qNMR.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible qNMR results.[8]
Materials:
-
Fluorinated analyte of interest
-
High-purity internal standard (IS) (e.g., trifluoroacetic acid (TFA), sodium fluoride (NaF))
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
Analytical balance (accurate to at least 0.01 mg)
-
Vortex mixer
-
High-quality 5 mm NMR tubes
Protocol:
-
Selection of Internal Standard (IS): Choose an IS that is soluble in the selected solvent, has a known high purity, and possesses a ¹⁹F signal that does not overlap with any signals from the analyte or impurities.[8] Trifluoroacetic acid (TFA) is a common choice due to its sharp singlet at approximately -75.0 ppm.[1]
-
Weighing:
-
Accurately weigh a suitable amount of the internal standard into a clean, dry vial.
-
Accurately weigh the fluorinated analyte into the same vial. The molar ratio of analyte to IS should ideally be close to 1:1 to minimize integration errors.
-
-
Dissolution:
-
Add a precise volume (e.g., 600 µL) of the deuterated solvent to the vial.
-
Ensure complete dissolution by vortexing the sample. Visually inspect the solution to confirm that no solid particles remain.[8]
-
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
Experimental Workflow: Sample Preparation
Caption: Step-by-step workflow for ¹⁹F qNMR sample preparation.
NMR Data Acquisition
Instrumentation: High-field NMR spectrometer equipped with a fluorine probe.
Key Acquisition Parameters: To ensure accurate quantification, it is crucial to use appropriate acquisition parameters that allow for complete relaxation of the nuclei between pulses.
| Parameter | Recommended Value/Setting | Rationale |
| Pulse Angle | 90° | Provides the maximum signal-to-noise ratio.[1] |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Ensures complete T₁ relaxation to avoid signal saturation and integration errors. A delay of 20-35 seconds is often sufficient.[1] |
| Number of Scans (NS) | 64 - 512 | Sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for precision).[1] |
| Spectral Width (SW) | Sufficient to cover all ¹⁹F signals of interest | Typically around 95-125 ppm.[1] |
| Acquisition Time (AQ) | ≥ 3 seconds | To ensure high digital resolution. |
| Temperature | 300 K (or other stable temperature) | Maintain a constant temperature throughout the experiment to avoid chemical shift drift.[1] |
| Proton Decoupling | On | To simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlets.[1] |
Protocol:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and match the probe for the ¹⁹F frequency.
-
Load a standard ¹⁹F qNMR experiment with the parameters outlined in the table above.
-
Acquire the spectrum.
Data Processing and Purity Calculation
Software: Standard NMR processing software (e.g., Mnova, TopSpin).
Protocol:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 - 1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Integration:
-
Integrate the well-resolved signal of the internal standard.
-
Integrate a well-resolved and representative signal of the analyte.
-
-
Purity Calculation: The purity of the analyte (Purity_Analyte) can be calculated using the following equation:
Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS * 100
Where:
-
I_Analyte = Integral of the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_Analyte = Number of fluorine atoms giving rise to the analyte signal
-
N_IS = Number of fluorine atoms giving rise to the internal standard signal
-
MW_Analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_Analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the internal standard
-
Data Processing and Calculation Workflow
Caption: Workflow for processing raw ¹⁹F qNMR data to calculate purity.
Quantitative Data Summary
The following tables summarize typical performance data for ¹⁹F qNMR methods in pharmaceutical analysis.
Table 1: Method Validation Parameters
This table presents a summary of validation results for a ¹⁹F qNMR method, demonstrating its suitability for quantitative analysis.
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Concentration Range | 3.21–20.34 mg/mL | [5] |
| Intra-day Precision (RSD) | 0.9% | [1] |
| Inter-day Precision (RSD) | 1.2% | [1] |
| Trueness (vs. HPLC) | < 5% difference | [1] |
| Limit of Detection (LOD) | 0.06 g/100 g | [1] |
Table 2: Comparison of ¹⁹F qNMR with ¹H qNMR and Mass Balance
This table compares the purity assessment of Atorvastatin Calcium using different analytical methods, highlighting the comparable results obtained with ¹⁹F qNMR.
| Method | Purity (%) | Reference |
| ¹⁹F qNMR | 98.5 | [5] |
| ¹H qNMR | 98.2 | [5] |
| Mass Balance | 98.3 | [5] |
Conclusion
Quantitative ¹⁹F NMR is a highly effective and reliable method for the purity assessment of fluorine-containing compounds. Its inherent advantages of high sensitivity, wide chemical shift range, and specificity make it a valuable tool in pharmaceutical research, development, and quality control. By following robust and validated protocols for sample preparation, data acquisition, and processing, researchers can obtain accurate and precise purity values, often with simpler and faster workflows compared to other analytical techniques. The data presented demonstrates that ¹⁹F qNMR provides results comparable to established methods like ¹H qNMR and HPLC.[1][5]
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. quantitative-nmr-external-standard-fit-for-purpose-method-for-fluorine-containing-compounds-expanding-the-application-of-assico-signal-method-to-19-f-nuclei - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Application Note and Protocol for ¹⁹F NMR Analysis of Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated small molecules. Its utility in drug discovery and development is rapidly growing due to the increasing number of fluorinated drug candidates. The ¹⁹F nucleus offers several advantages, including a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity, comparable to ¹H NMR. Furthermore, the large chemical shift range of ¹⁹F NMR (approximately 400 ppm) provides excellent signal dispersion, minimizing the likelihood of signal overlap, which can be a challenge in proton NMR.[1][2] The negligible presence of fluorine in most biological systems ensures that ¹⁹F NMR spectra are typically free of background signals, making it an ideal tool for studying small molecules in complex biological matrices.[3]
This application note provides a detailed protocol for the ¹⁹F NMR analysis of small molecules, covering sample preparation, experimental setup, data processing, and quantitative analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data. The following steps outline the general procedure for preparing small molecule samples for ¹⁹F NMR analysis.
Materials:
-
NMR tubes (5 mm outer diameter)[4]
-
Internal standard (e.g., trifluoroacetic acid (TFA), α,α,α-trifluorotoluene)[2]
-
Vortex mixer
-
Pipettes and tips
-
Filter (e.g., glass wool plug in a Pasteur pipette)[5]
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of the small molecule for ¹H NMR and 50-100 mg for ¹³C or less sensitive nuclei.[6] For quantitative ¹⁹F NMR, a concentration of around 0.1 M is often suitable.[7]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. The deuterated solvent provides the lock signal for the NMR spectrometer.[5][6]
-
Dissolution: Dissolve the sample in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) in a separate vial.[6] Vortex the mixture to ensure complete dissolution.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard. The internal standard should be a fluorinated compound that does not react with the sample and has a resonance that is well-resolved from the analyte signals.[2] Trifluoroacetic acid (TFA) is a commonly used internal standard.[2]
-
Filtration: Filter the solution into the NMR tube using a Pasteur pipette with a glass wool plug to remove any particulate matter.[5] Suspended solids can degrade the spectral quality by distorting the magnetic field homogeneity.[5]
-
Degassing (Optional): For samples that are sensitive to oxygen or for experiments where oxygen-induced relaxation effects are a concern, degassing the sample is recommended. This can be achieved by the freeze-pump-thaw technique.[5]
NMR Experiment Parameters
The following table summarizes typical experimental parameters for ¹⁹F NMR analysis of small molecules. These parameters may require optimization depending on the specific sample and spectrometer.
| Parameter | Recommended Value/Range | Purpose |
| Pulse Angle | 30-90° | A 90° pulse provides the maximum signal-to-noise ratio.[2] For quantitative analysis, a smaller flip angle (e.g., 30°) combined with a short relaxation delay can be used to reduce experiment time. |
| Spectral Width (sw) | 50-250 ppm (can be up to 500,000 Hz) | Should be wide enough to encompass all fluorine signals of interest. A large initial spectral width may be used to locate unknown peaks.[8] |
| Acquisition Time (at) | 1-2 seconds | Longer acquisition times lead to better resolution but lower signal-to-noise per unit time. |
| Relaxation Delay (d1) | 5-7 x T₁ | For accurate quantification, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample to ensure full relaxation.[7] A delay time of 20 seconds has been used to ensure full T1 relaxation.[2] |
| Number of Scans (nt) | 16-512 (or higher) | The number of scans is increased to improve the signal-to-noise ratio for dilute samples.[2][7] It should be a multiple of 4 for proper phase cycling.[8] |
| Temperature | 298 K (25 °C) | The probe temperature should be kept constant to avoid chemical shift drift.[2] |
Data Processing
Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum. The key data processing steps are outlined below.
Processing Steps:
-
Apodization (Window Function): The FID is multiplied by a window function, such as an exponential or Gaussian function, to improve the signal-to-noise ratio or enhance resolution.[9] An exponential apodization of 1-2 Hz is common.[7]
-
Zero Filling: The size of the FID is doubled or quadrupled by adding zeros to the end. This increases the digital resolution of the spectrum, resulting in smoother peaks.[7][9]
-
Fourier Transformation: The apodized and zero-filled FID is converted from the time domain to the frequency domain through a Fourier transform to generate the NMR spectrum.[9]
-
Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks have a pure absorption lineshape. This can be done manually or automatically.[9][10]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity. This is crucial for accurate integration of the signals.[7][10]
-
Referencing: The chemical shifts are referenced to an internal or external standard. For ¹⁹F NMR, CFCl₃ is the primary reference (0 ppm), but secondary standards like TFA are often used.[2]
-
Integration: The area under each peak is integrated. The integral value is directly proportional to the number of nuclei contributing to that signal.
Quantitative Analysis
Quantitative ¹⁹F NMR (qNMR) relies on the principle that the integrated signal area is directly proportional to the molar concentration of the nucleus.
Formula for Quantification:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (Cₛₜₔ / Pₛₜₔ) * Pₓ
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms in the molecule
-
M = Molecular weight
-
P = Purity
-
x = Analyte
-
std = Internal Standard
Data Presentation
Table 1: Summary of Quantitative ¹⁹F NMR Parameters
| Parameter | Typical Value/Range | Significance |
| T₁ Relaxation Time | 1-10 s | Determines the required relaxation delay for quantitative accuracy. |
| Chemical Shift Range | ~400 ppm | Wide range provides excellent signal dispersion and reduces overlap.[1][2] |
| Limit of Detection (LOD) | < 0.1 g/100 g | Demonstrates the high sensitivity of the technique.[2] |
| Precision (RSD) | 0.9% (intraday), 1.2% (interday) | High precision makes it a reliable quantitative method.[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for ¹⁹F NMR analysis of small molecules.
Caption: Workflow for ¹⁹F NMR analysis of small molecules.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between experimental parameters and the quality of the resulting ¹⁹F NMR data.
Caption: Impact of key parameters on ¹⁹F NMR data quality.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. F19 detection [nmr.chem.ucsb.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Note: Characterization of Fluorinated Polymers using ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them indispensable in a wide array of applications, from advanced materials to pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁹F nucleus is a powerful and versatile analytical technique for the detailed characterization of these materials. The ¹⁹F nucleus boasts a 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive for NMR experiments. Its large chemical shift dispersion, typically spanning over 800 ppm, provides exceptional resolution for distinguishing subtle differences in the local chemical environment of fluorine atoms within a polymer chain.[1] This application note provides a comprehensive overview and detailed protocols for utilizing ¹⁹F NMR to elucidate the structure, composition, and dynamics of fluorinated polymers.
Principles of ¹⁹F NMR for Polymer Characterization
¹⁹F NMR spectroscopy allows for the determination of various crucial parameters of fluorinated polymers:
-
Monomer Composition and Sequence Distribution: The chemical shift of a ¹⁹F nucleus is highly sensitive to its neighboring atoms and monomer units. This allows for the quantification of different monomers in a copolymer and the determination of their sequence distribution (e.g., random, alternating, or blocky).
-
Regio- and Stereochemistry: Head-to-head or head-to-tail linkages and the stereochemistry (tacticity) of the polymer chain can be elucidated by analyzing the fine structure of the ¹⁹F NMR signals, including chemical shifts and coupling constants.
-
Chain-End Analysis and Branching: The distinct chemical environments of fluorine nuclei at the end of a polymer chain or at branch points give rise to unique signals, enabling their identification and quantification.
-
Crystallinity and Morphology: Solid-state ¹⁹F NMR techniques can differentiate between crystalline and amorphous domains within a semi-crystalline fluoropolymer based on differences in signal line widths and relaxation times.[2][3]
-
Molecular Dynamics: NMR relaxation time measurements (T1 and T1ρ) provide insights into the mobility of different parts of the polymer chain, which is crucial for understanding the material's physical properties.[4]
Quantitative Data Presentation
The following tables summarize typical ¹⁹F NMR chemical shift ranges for common fluorinated polymers. Note that chemical shifts are referenced to CFCl₃ (0 ppm) and can be influenced by solvent, temperature, and polymer microstructure.
Table 1: ¹⁹F NMR Chemical Shifts of Common Homopolymers
| Polymer | Repeating Unit | Chemical Group | Chemical Shift (δ, ppm) |
| Polytetrafluoroethylene (PTFE) | -(CF₂-CF₂)- | -CF₂- | -122 to -124[5] |
| Poly(vinylidene fluoride) (PVDF) | -(CH₂-CF₂)- | -CF₂- | -91 to -95 (head-to-tail), -113 to -116 (head-to-head) |
| Poly(vinyl fluoride) (PVF) | -(CH₂-CHF)- | -CHF- | -183 to -188 |
| Polychlorotrifluoroethylene (PCTFE) | -(CF₂-CFCl)- | -CF₂- | -109 to -114 |
| -CFCl- | -122 to -135 |
Table 2: ¹⁹F NMR Chemical Shifts of Common Copolymers
| Copolymer | Monomer 1 | Monomer 2 | Chemical Group | Chemical Shift (δ, ppm) |
| FEP (Fluorinated Ethylene Propylene) | TFE | HFP | -CF₃ (HFP) | -70 to -75 |
| -CF₂- (TFE) | -119 to -122 | |||
| -CF- (HFP) | -182 to -187 | |||
| PFA (Perfluoroalkoxy Alkane) | TFE | Perfluoroalkyl vinyl ether | -CF₂- (backbone) | -120 to -124 |
| -OCF₂- | -80 to -85 |
Experimental Protocols
Solution-State ¹⁹F NMR Spectroscopy
Solution-state ¹⁹F NMR is ideal for soluble fluoropolymers and provides high-resolution spectra for detailed microstructural analysis.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the polymer. Common solvents for fluoropolymers include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and hexafluorobenzene. Ensure the solvent does not have signals that overlap with the polymer signals of interest.
-
Concentration: Prepare a solution with a concentration of 5-25 mg/mL for ¹H-¹⁹F experiments and 50-100 mg/mL for ¹³C-¹⁹F experiments in a standard 5 mm NMR tube.[6] The final volume should be approximately 0.6-0.7 mL.[6]
-
Homogenization: Ensure the polymer is completely dissolved. Gentle heating or sonication may be required. Filter the solution if any particulate matter is present to improve spectral resolution.[6][7]
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard with a single ¹⁹F resonance that does not overlap with the polymer signals (e.g., 1,1,1-trifluorotoluene).[5]
2. NMR Instrument Parameters (Typical):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is often sufficient for routine analysis. For more detailed structural elucidation, 2D experiments like ¹⁹F-¹⁹F COSY can be employed to identify through-bond connectivities.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) is necessary to cover the large chemical shift range of ¹⁹F.
-
Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time.
-
Relaxation Delay (d1): Set to 1-2 seconds for qualitative analysis. For accurate quantification, the relaxation delay should be at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio, if necessary.
-
Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline for accurate integration.
-
Referencing: Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Integration: Integrate the signals corresponding to different fluorine environments to determine their relative abundance.
Solid-State ¹⁹F NMR Spectroscopy
Solid-state ¹⁹F NMR is essential for characterizing insoluble or semi-crystalline fluoropolymers.
1. Sample Preparation:
-
Sample Packing: Pack the powdered or solid polymer sample into a magic-angle spinning (MAS) rotor (e.g., 4 mm or smaller). Ensure the sample is packed tightly and evenly to achieve stable spinning.
-
No Solvent Required: Solid-state NMR is performed on the neat polymer.
2. NMR Instrument Parameters (Typical):
-
Spectrometer: A solid-state NMR spectrometer equipped with a probe capable of high-power decoupling and fast MAS.
-
Magic-Angle Spinning (MAS): Spin the sample at the magic angle (54.7°) at a high spinning speed (e.g., 10-15 kHz or higher) to average out anisotropic interactions and narrow the spectral lines.
-
Pulse Sequences:
-
Direct Polarization (DP-MAS): A simple pulse-acquire sequence to observe all ¹⁹F nuclei.
-
Cross-Polarization (CP-MAS): ¹H-¹⁹F CP-MAS can be used to selectively enhance the signals of fluorine nuclei in proximity to protons and can help distinguish between different polymer components in blends.[4][8]
-
Relaxation-Filtered Experiments: Pulse sequences incorporating T1ρ or dipolar filters can be used to selectively observe either the mobile (amorphous) or rigid (crystalline) domains of the polymer.[2][3]
-
-
Acquisition Parameters:
-
Decoupling: High-power ¹H decoupling is often necessary to remove ¹H-¹⁹F dipolar couplings and improve resolution.
-
Contact Time (for CP-MAS): The duration of the cross-polarization step, typically in the range of 0.1 to 10 ms, can be optimized to selectively enhance signals from different domains.[8]
-
Relaxation Delay: Should be set to allow for full relaxation of the nuclei between scans.
-
3. Data Processing:
-
Fourier Transform and Phasing: Similar to solution-state NMR.
-
Deconvolution: The broad, overlapping signals often observed in solid-state NMR spectra may require deconvolution (peak fitting) to separate and quantify the contributions from different fluorine environments.
Data Visualization
Fluoropolymer Characterization Workflow
The following diagram illustrates the general workflow for characterizing a fluorinated polymer using ¹⁹F NMR.
Caption: Workflow for fluoropolymer characterization by ¹⁹F NMR.
Relationship between ¹⁹F NMR Parameters and Polymer Properties
This diagram illustrates how different ¹⁹F NMR parameters are used to determine various properties of fluorinated polymers.
Caption: ¹⁹F NMR parameters and their relation to polymer properties.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the comprehensive characterization of fluorinated polymers. Its high sensitivity and wide chemical shift range provide detailed insights into polymer composition, microstructure, and dynamics. By following the detailed protocols outlined in this application note, researchers can effectively utilize both solution-state and solid-state ¹⁹F NMR to advance their understanding and development of novel fluorinated materials.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-state 19F MAS NMR study on the conformation and molecular mobility of poly(chlorotrifluoroethylene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Application Notes and Protocols: A Practical Guide to ¹⁹F NMR Data Processing and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an indispensable tool in drug discovery and development. The high sensitivity of the ¹⁹F nucleus (100% natural abundance and a high gyromagnetic ratio), combined with the absence of endogenous fluorine in most biological systems, provides a clean background for detecting and quantifying fluorinated molecules.[1][2] Its wide chemical shift range, which is highly sensitive to the local chemical environment, makes it an excellent probe for studying molecular interactions, conformational changes, and for the quantitative analysis of fluorinated compounds.[2][3] This guide provides a practical overview of the key steps involved in acquiring, processing, and analyzing ¹⁹F NMR data.
I. Experimental Protocols
Detailed methodologies for key ¹⁹F NMR experiments are crucial for acquiring high-quality data. Below are protocols for standard 1D ¹⁹F NMR, T₁ and T₂ relaxation measurements, and ligand screening.
A. Protocol for Standard 1D ¹⁹F NMR Acquisition
This protocol is suitable for routine analysis, including purity assessment and compound characterization.
Methodology:
-
Sample Preparation:
-
Dissolve the fluorinated compound in a deuterated solvent to a final concentration of 1-10 mM.
-
Add an internal reference standard if precise chemical shift referencing is required.[1] Common references include trifluoroacetic acid (TFA) or other fluorinated compounds with a known, stable chemical shift.[4] For quantitative NMR (qNMR), a certified reference material is recommended.[5]
-
Transfer the solution to a clean, high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the ¹⁹F frequency.
-
Shim the magnetic field to obtain good homogeneity, which is essential for sharp lines and accurate integration.
-
-
Acquisition Parameters:
-
Use a standard 1D ¹⁹F pulse sequence, often with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.[6] For quantitative analysis, inverse-gated decoupling is preferred to avoid the Nuclear Overhauser Effect (NOE).[6][7]
-
Set the spectral width to encompass all expected ¹⁹F signals. The chemical shift range for organofluorine compounds is typically between -50 to -220 ppm.[3]
-
The transmitter offset should be placed in the center of the spectral region of interest to ensure uniform excitation.[8][9]
-
Set the acquisition time to at least 1-2 seconds for good digital resolution.
-
For quantitative results, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to allow for full magnetization recovery.[6] A typical D1 for ¹⁹F qNMR can be 20-35 seconds.[5]
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (S/N).
-
B. Protocol for T₁ and T₂ Relaxation Measurements
Relaxation measurements provide insights into the dynamics of molecules and their interactions.
Methodology:
-
T₁ (Spin-Lattice) Relaxation Measurement:
-
T₂ (Spin-Spin) Relaxation Measurement:
C. Protocol for Ligand-Observe ¹⁹F NMR Screening
This is a powerful method in fragment-based drug discovery to identify compounds that bind to a target protein.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically in the low micromolar range) in a suitable buffer containing D₂O for the lock.
-
Prepare a mixture (cocktail) of several fluorinated fragments, each at a concentration typically between 100-200 µM.
-
Acquire a reference spectrum of the fragment mixture alone.
-
Acquire a second spectrum after the addition of the target protein.
-
-
Acquisition and Analysis:
-
Use a standard 1D ¹⁹F NMR experiment.
-
Binding of a fragment to the protein can be detected by changes in the ¹⁹F NMR signal, such as:
-
Chemical Shift Perturbation: A change in the chemical shift of the fragment's signal upon protein addition.
-
Line Broadening: An increase in the linewidth of the signal due to an increase in the effective molecular weight and faster T₂ relaxation upon binding.
-
Decrease in Signal Intensity: Significant line broadening can lead to a decrease in the observable peak height.
-
-
Competition experiments can be performed by adding a known binder to a solution of the protein and a hit fragment to confirm the binding site.[1][12]
-
II. Data Processing and Analysis
Proper data processing is critical for extracting meaningful information from the raw Free Induction Decay (FID) signal.
A. ¹⁹F NMR Data Processing Workflow
The following diagram outlines the standard workflow for processing 1D ¹⁹F NMR data.
Caption: Workflow for ¹⁹F NMR data processing.
B. Detailed Processing Steps:
-
Apodization (Window Function): The FID is multiplied by a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio (at the cost of some resolution) or to enhance resolution.[13]
-
Zero Filling: Additional data points (zeros) are added to the end of the FID to improve the digital resolution of the resulting spectrum.
-
Fourier Transform: The time-domain FID is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the pure absorption mode, which is necessary for accurate integration.
-
Baseline Correction: A flat baseline is essential for accurate integration. Automated or manual polynomial fitting is used to correct for baseline distortions.
-
Chemical Shift Referencing: The spectrum is calibrated by setting the chemical shift of a reference compound to its known value.[14] Internal references are generally preferred for higher accuracy.[1]
-
Peak Picking and Integration: Peaks are identified, and their areas are integrated. For quantitative analysis, the integral of a peak is directly proportional to the number of nuclei contributing to that signal.
C. Software for Data Processing:
Several software packages are available for processing NMR data, including:
-
TopSpin (Bruker): The standard software for Bruker spectrometers, available for free to academic users.[15][16]
-
Mnova (Mestrelab Research): A user-friendly, multi-vendor software with powerful analysis tools.[16][17]
-
SpinWorks: A free, easy-to-use software for offline processing.[15]
III. Quantitative Data Presentation
Summarizing quantitative data in tables allows for easy comparison and interpretation.
Table 1: ¹⁹F NMR Chemical Shift and Coupling Constant Data
| Compound | Functional Group | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| Compound A | -CF₃ | -62.5 | s | - |
| Compound B | Ar-F | -115.2 | d | 8.5 (³JHF) |
| Compound C | -OCHF₂ | -85.7 | t | 55.4 (²JHF) |
Table 2: T₁ and T₂ Relaxation Data
| Compound/Fragment | Condition | T₁ (s) | T₂ (ms) | T₁/T₂ Ratio |
| Fragment X | Free in solution | 1.5 | 500 | 3 |
| Fragment X | + Target Protein | 1.2 | 80 | 15 |
| Fragment Y | Free in solution | 1.8 | 650 | 2.8 |
| Fragment Y | + Target Protein | 1.75 | 630 | 2.78 |
An increase in the T₁/T₂ ratio for Fragment X upon addition of the target protein is indicative of binding. A significant increase in T₂ can suggest a liberated internal motion upon ligand binding.[10]
Table 3: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
| Analyte | Internal Standard | Analyte Integral | Standard Integral | Purity (w/w %) |
| Drug Substance Z | TFA | 1.00 | 1.25 | 98.5% |
Purity is calculated based on the known concentration and purity of the internal standard, the molecular weights of the analyte and standard, and the ratio of their integrals. The accuracy of qNMR can be less than 1%.[8]
IV. Practical Considerations and Troubleshooting
-
Chemical Shift Referencing: Inconsistencies in chemical shifts can arise from spectrometer drift or changes in the local chemical environment.[1] Using a stable internal reference is crucial for accurate and reproducible measurements, especially in ligand screening where small chemical shift changes are monitored.[1]
-
Off-Resonance Effects: The large chemical shift range of ¹⁹F can lead to off-resonance effects, where signals far from the transmitter frequency are not uniformly excited, leading to inaccuracies in quantification.[8] This can be mitigated by ensuring the transmitter offset is centered on the signals of interest or by using broadband pulses.[18]
-
¹³C Satellites: The natural abundance of ¹³C (1.1%) gives rise to small satellite peaks flanking the main ¹⁹F signal due to ¹⁹F-¹³C coupling. These can interfere with the detection and quantification of low-level impurities.[19]
-
Solvent and Temperature Effects: ¹⁹F chemical shifts can be sensitive to changes in solvent, pH, and temperature.[20][21] It is important to control these parameters, especially when comparing spectra.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. acgpubs.org [acgpubs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 15. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 16. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 17. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 18. youtube.com [youtube.com]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. biophysics.org [biophysics.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Fluorine-19 NMR Spectra Troubleshooting Center
Welcome to the technical support center for troubleshooting common artifacts in fluorine-19 (¹⁹F) NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their ¹⁹F NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A rolling or distorted baseline in ¹⁹F NMR spectra is a common artifact that can complicate phasing and integration. Several factors can contribute to this issue:
-
Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.[1]
-
Incorrect Phasing: Applying a very large first-order phase correction can introduce baseline roll.[1][2] This can sometimes happen due to incorrect manual phasing.
-
Acoustic Ringing: This phenomenon, caused by the pulse of radiofrequency energy, can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself can contribute to an uneven baseline.
Q2: What are these small, uneven peaks surrounding my main signal?
These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of your fluorine-containing molecules will have a ¹³C atom adjacent to the ¹⁹F atom.[3] This results in satellite peaks due to ¹³C-¹⁹F coupling.
A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric . This is because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main ¹²C-bound ¹⁹F signal.[2][4]
Q3: Why is my signal-to-noise ratio (S/N) poor?
A poor signal-to-noise ratio can arise from several factors:
-
Insufficient Sample Concentration: The most straightforward cause is a low concentration of the analyte in the NMR tube.
-
Improper Acquisition Parameters: Suboptimal settings for parameters like the number of scans, acquisition time, and relaxation delay can lead to a lower S/N. For quantitative measurements, a signal-to-noise ratio of at least 250 is recommended to be 99% certain that the measured integral is within ±1% of the true value.[5]
-
Paramagnetic Impurities: The presence of paramagnetic species in your sample can cause significant line broadening and a decrease in signal intensity.[6]
-
Incorrect Receiver Gain: An improperly set receiver gain can either lead to clipping of the signal (if too high) or failure to detect weak signals (if too low).
Q4: What causes sharp, spurious signals or "ringing" in my spectrum?
This is likely due to "acoustic ringing," an artifact caused by the mechanical vibration of the probe coil after a radiofrequency pulse. This is more prominent at lower frequencies.[7] These vibrations induce a spurious signal in the receiver, which manifests as a decaying oscillation in the FID and can distort the baseline and obscure real signals.
Troubleshooting Guides
Issue 1: Rolling or Distorted Baseline
This guide provides a step-by-step approach to correcting a rolling or distorted baseline in your ¹⁹F NMR spectrum.
Troubleshooting Workflow for Baseline Distortion
References
- 1. F19 detection [nmr.chem.ucsb.edu]
- 2. Unsymmetric Carbon Satellites in Fluorine-19 NMR — Nanalysis [nanalysis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. satellite peaks in 19F-NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 7. University of Ottawa NMR Facility Blog: Pulse Sequences to Minimize Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Optimizing Signal-to-Noise in ¹⁹F NMR
Welcome to the technical support center for ¹⁹F NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a high signal-to-noise ratio (S/N) crucial in ¹⁹F NMR?
A high S/N ratio is essential for obtaining clear, high-quality spectra, which is critical for accurate quantitative analysis, structural elucidation, and the detection of low-concentration fluorinated species. A better S/N ratio allows for more reliable integration of peaks and the observation of subtle couplings, which are vital in drug discovery and materials science.
Q2: What are the primary factors that influence the S/N ratio in ¹⁹F NMR?
The S/N ratio in NMR is influenced by several factors, which can be broadly categorized as:
-
Instrumental Parameters: Magnetic field strength, probe design (e.g., cryogenic probes), and proper tuning.
-
Sample Properties: Concentration of the analyte, number of equivalent fluorine atoms in the molecule, and the sample's relaxation properties (T1 and T2).
-
Experimental Setup: Choice of pulse sequence, number of scans, acquisition time, and receiver gain settings.
-
Data Processing: The application of digital filters and baseline correction techniques.
Q3: How does the number of scans affect the S/N ratio?
The S/N ratio improves with the square root of the number of scans (n).[1] This means that to double the S/N ratio, you must increase the number of scans by a factor of four. While effective, this can significantly increase the total experiment time.
Troubleshooting Guide
Problem: My ¹⁹F signal is extremely weak or not visible.
Answer: Several factors could be contributing to a weak signal. Follow this checklist to diagnose the issue:
-
Check Sample Concentration: Is the concentration of your fluorinated analyte sufficient? While ¹⁹F is a sensitive nucleus, a minimum concentration is still required.
-
Verify Probe Tuning: The NMR probe must be correctly tuned to the ¹⁹F frequency. An untuned probe will lead to inefficient signal detection.[2]
-
Confirm Experimental Parameters:
-
Spectral Width (sw): ¹⁹F NMR has a very wide chemical shift range (up to 300 ppm or more).[3] Ensure your spectral width is large enough to encompass all expected signals. An initial broad scan can help identify the signal region.[4]
-
Transmitter Offset (tof): The center of your spectrum should be set close to the expected chemical shift of your compound.[4]
-
Pulse Width (pw): An incorrectly calibrated pulse width can lead to inefficient excitation and signal loss.
-
-
Increase the Number of Scans (nt): If the signal is present but weak, increasing the number of scans will improve the S/N ratio.[1][4]
-
Optimize Recycle Delay (d1): The recycle delay should be set appropriately based on the T1 relaxation time of your fluorine nuclei. A delay that is too short will lead to signal saturation and reduced intensity.
Problem: The baseline of my spectrum is very noisy.
Answer: A noisy baseline can obscure weak signals. Consider the following solutions:
-
Increase the Number of Scans: As signal intensity increases linearly with the number of scans while noise increases by the square root, acquiring more scans is a fundamental way to reduce the appearance of noise relative to the signal.[1]
-
Use a Cryogenic Probe: If available, a cryogenically cooled probe significantly reduces thermal noise in the receiver electronics, leading to a substantial improvement in sensitivity.[5]
-
Optimize Digital Filtering: Applying a matched filter (line broadening) during data processing can improve the S/N ratio, but at the cost of resolution. Use a small line broadening factor (e.g., 0.2-0.5 Hz) to smooth the noise without significantly broadening the peaks.[4]
-
Check for External Noise Sources: Ensure that there are no nearby electronic devices causing interference with the spectrometer.
-
Baseline Correction: After acquisition, applying a baseline correction algorithm can help to level the baseline, making it easier to distinguish signals from noise.[4]
Problem: Increasing the number of scans takes too long. How can I improve S/N more efficiently?
Answer: When extensive signal averaging is not practical, you can use the following strategies:
-
Optimize the Recycle Delay with Relaxation Agents: The recycle delay is often the main contributor to long experiment times. By adding a paramagnetic relaxation agent (e.g., Fe(acac)₃ or Cr(acac)₃), you can significantly shorten the T1 relaxation time of the ¹⁹F nuclei.[6] This allows for a much shorter recycle delay without saturating the signal, enabling more scans in a shorter period.
-
Increase the Number of Equivalent Fluorines: The signal intensity is directly proportional to the number of equivalent fluorine atoms in the molecule.[7] If chemically feasible, using moieties with more fluorine atoms (e.g., a -CF₃ group) will provide a stronger signal.[7]
-
Use a Higher Magnetic Field: The S/N ratio increases with the strength of the magnetic field.[8] If you have access to multiple spectrometers, using a higher field instrument will provide better sensitivity.
-
Employ Polarization Transfer Sequences: Techniques like the Nuclear Overhauser Effect (NOE) can be used to transfer polarization from ¹H to ¹⁹F, potentially increasing the ¹⁹F signal.[9]
-
Optimize Sample Volume: Ensure the sample volume is optimized for the specific probe being used to maximize the filling factor.[8]
Quantitative Data Summary
The following tables summarize quantitative data related to S/N enhancement techniques.
Table 1: S/N Improvement as a Function of the Number of Scans
| Number of Scans (n) | S/N Improvement Factor (√n) |
| 1 | 1x |
| 4 | 2x |
| 16 | 4x |
| 64 | 8x |
| 256 | 16x |
Data based on the principle that S/N is proportional to the square root of the number of scans.[1]
Table 2: Impact of Hardware on S/N
| Technique | Reported S/N Enhancement | Notes |
| Cryogenically Cooled Probe | Significant | Reduces thermal noise in the receiver circuitry, increasing throughput and detecting weaker signals.[5] |
| Higher Magnetic Field Strength | Linear to Squared Relationship | The relationship between S/N and field strength depends on the sample.[8] |
| Paramagnetic Doping (for ¹⁹F MRI Probes) | 8-fold | Achieved by doping nanofluorides with Sm³⁺ to shorten T1 relaxation time.[10] |
Experimental Protocols
Protocol 1: General ¹⁹F NMR Acquisition with S/N Optimization
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent. If T1 relaxation times are long, consider adding a relaxation agent like Cr(acac)₃ at a low concentration (e.g., 1-5 mM).
-
Initial Setup:
-
Lock and shim the spectrometer on the deuterium signal.
-
Load a standard ¹⁹F experiment.
-
-
Determine Spectral Width:
-
Set a very large spectral width (e.g., 500,000 Hz) and a central transmitter offset (e.g., 0 ppm or a guess value for your compound).[4]
-
Acquire a small number of scans (e.g., 4) to locate your ¹⁹F signals.
-
Adjust the spectral width and offset to cover only the region containing your signals, leaving a small amount of baseline on each side.[4]
-
-
Optimize Acquisition Parameters:
-
Number of Scans (nt): Set an appropriate number of scans based on your sample concentration and desired S/N. Start with 16 or 64 and increase as needed.
-
Recycle Delay (d1): Estimate the T1 of your ¹⁹F nucleus. Set the recycle delay to at least 1.3 times the longest T1 for quantitative results, or shorter if using a relaxation agent.
-
Receiver Gain (gain): Use the automatic gain adjustment function (autogain or equivalent) to set the receiver gain to an optimal level that avoids ADC overflow.[11]
-
-
Acquisition and Processing:
Visual Guides
The following diagrams illustrate key workflows and relationships in optimizing ¹⁹F NMR experiments.
Caption: A workflow for troubleshooting low signal-to-noise in ¹⁹F NMR.
Caption: Key factors influencing the signal-to-noise ratio in ¹⁹F NMR.
References
- 1. youtube.com [youtube.com]
- 2. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 3. google.com [google.com]
- 4. F19 detection [nmr.chem.ucsb.edu]
- 5. Sensitivity improvement in 19F NMR-based screening experiments: theoretical considerations and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.oxinst.jp [nmr.oxinst.jp]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. researchgate.net [researchgate.net]
- 11. Trouble Shooting Page [nmr.ucsd.edu]
Technical Support Center: Troubleshooting ¹⁹F NMR Resolution
This guide provides solutions to common issues leading to poor resolution in fluorine-19 Nuclear Magnetic Resonance (NMR) spectroscopy. The content is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution in my ¹⁹F NMR spectrum?
Poor resolution in ¹⁹F NMR, characterized by broad or distorted peaks, can stem from several factors related to the instrument, the sample, or the experimental parameters. The most common culprits include:
-
Improper Shimming: An inhomogeneous magnetic field is a primary cause of poor line shape and resolution.[1][2][3] Shimming is the process of adjusting currents in shim coils to counteract inhomogeneities in the main magnetic field (B₀).[3][4]
-
Sample Preparation Issues: High sample viscosity, the presence of paramagnetic impurities (like dissolved oxygen or metal ions), or sample precipitation can all lead to significant line broadening.
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as acquisition time (AT), spectral width (SW), or the number of data points (TD), can artificially limit the achievable resolution.
-
Hardware and Probe Issues: Problems with the NMR probe, such as temperature instability or electronic malfunction, can degrade spectral quality.
-
Chemical Exchange: If the fluorine atom is part of a molecule undergoing chemical exchange on a timescale comparable to the NMR experiment, the resonance can be broadened.[5]
A logical approach to troubleshooting involves systematically checking each of these potential issues, starting with the most common and easiest to address, such as shimming and acquisition parameters.
Q2: My resolution is poor. How do I properly shim the magnet for a fluorine NMR experiment?
Shimming is a critical procedure for achieving a homogeneous magnetic field across the sample volume, which is essential for high resolution.[1][2] While automated shimming routines are available, manual shimming is often necessary for optimal results. The lock signal's intensity is typically used as an indicator of field homogeneity.[1]
Detailed Protocol for Manual Shimming:
-
Prerequisites:
-
Insert a sample with a strong lock signal (e.g., a standard deuterated solvent).
-
Ensure the sample is spinning at a stable rate (typically 20 Hz) if spinning shims are to be adjusted. Note that for some modern experiments, non-spinning conditions are preferred.[2][4]
-
Load a standard, probe-specific shim file to start from a reasonably good field.[4]
-
-
Locking and Initial Adjustments:
-
Ensure the lock signal is stable and on-resonance. Adjust the lock frequency (Z0) if necessary.
-
Optimize the lock power and gain. The lock level should be high (e.g., >60%) without being saturated.[1]
-
-
Iterative Shimming Procedure:
-
Start with on-axis (Z) shims: Begin by adjusting the lower-order Z shims (Z1 and Z2), as these usually have the largest effect.
-
Adjust Z1 to maximize the lock level.
-
Adjust Z2 to maximize the lock level.
-
Repeat the adjustment of Z1 and Z2, as they can be interactive.[2]
-
Proceed to higher-order Z shims (Z3, Z4), iterating between them to achieve the highest possible lock level. The goal is to maximize the lock level, which corresponds to minimizing the lock gain required to see the signal.[4]
-
-
Adjusting Non-spinning (X, Y) Shims (if necessary):
-
If you observe large spinning sidebands, the non-spinning shims may need adjustment.[1]
-
Turn sample spinning OFF.
-
Adjust first-order (X, Y) and second-order (XZ, YZ, etc.) shims interactively to improve the lock level.
-
Once optimized, turn spinning back ON if required for your experiment.
-
-
Final Assessment:
-
The ultimate test of a good shim is the resolution and line shape of a known singlet in a proton spectrum (e.g., TMS or residual CHCl₃).[4] A narrow, symmetrical peak indicates a well-shimmed magnet.
-
Q3: Could my sample preparation be causing broad ¹⁹F NMR peaks?
Yes, sample quality is paramount for achieving high-resolution spectra. Several factors related to sample preparation can cause line broadening:
-
Paramagnetic Species: The presence of dissolved molecular oxygen or trace metal ions can cause significant paramagnetic broadening. It is recommended to degas samples by bubbling an inert gas (like nitrogen or argon) through the solvent or by using freeze-pump-thaw cycles.
-
Viscosity: High sample viscosity slows molecular tumbling, leading to more efficient T2 relaxation and broader lines. If possible, dilute the sample or run the experiment at a higher temperature to decrease viscosity.
-
Insolubility/Precipitation: If your compound is not fully dissolved or begins to precipitate during the experiment, this will create severe field inhomogeneity within the sample, leading to very broad lines and a poor baseline. Always ensure your sample is fully dissolved and stable at the experimental temperature.
-
Sample Tube Quality: Use high-quality, uniform NMR tubes. Scratches or imperfections in the glass can distort the magnetic field.
Q4: Which acquisition parameters should I check to improve my ¹⁹F NMR resolution?
Optimizing acquisition parameters is crucial for resolving fine couplings and narrow lines. The large chemical shift range of ¹⁹F NMR presents unique challenges.[6]
Key parameters to consider are:
-
Acquisition Time (AT): This determines the digital resolution of the spectrum. A longer acquisition time provides better resolution. For high-resolution work, AT should be at least 2-3 seconds.
-
Spectral Width (SW): The spectral width must be large enough to encompass all ¹⁹F signals of interest.[7] An unnecessarily large SW will decrease resolution for a fixed number of data points.
-
Number of Points (TD): The number of complex data points collected during the acquisition time. Increasing TD for a fixed SW will increase the acquisition time and thus the digital resolution.
The relationship between these parameters is: Digital Resolution (Hz/point) = SW (Hz) / TD. A smaller value indicates better digital resolution.
Table 1: Impact of Acquisition Parameters on Digital Resolution
| Spectral Width (ppm) | Spectral Width (Hz) at 470 MHz | Acquisition Time (AT) (s) | Time Domain Points (TD) | Digital Resolution (Hz/point) |
| 200 | 94,000 | 0.34 | 65536 | 1.43 |
| 200 | 94,000 | 0.68 | 131072 | 0.72 |
| 100 | 47,000 | 1.39 | 131072 | 0.36 |
| 100 | 47,000 | 2.78 | 262144 | 0.18 |
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor resolution in your ¹⁹F NMR experiments.
Caption: A workflow for troubleshooting poor ¹⁹F NMR resolution.
References
- 1. lsa.umich.edu [lsa.umich.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. youtube.com [youtube.com]
- 4. mn.uio.no [mn.uio.no]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. F19 detection [nmr.chem.ucsb.edu]
optimizing acquisition parameters for ¹⁹F NMR experiments
Welcome to the technical support center for ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental parameters for high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial parameters to set for a ¹⁹F NMR experiment?
A1: For a successful ¹⁹F NMR experiment, the initial focus should be on setting the spectral width (SW) and transmitter frequency offset (o1p or tof). Due to the large chemical shift range of ¹⁹F (up to 800 ppm), it's crucial to have an estimate of your compound's chemical shift to center the spectrum correctly.[1][2] If the chemical shift range is unknown, start with a very large spectral width (e.g., 500,000 Hz) to avoid peak aliasing (wrapping around).[1] Once the signal region is identified, the spectral width can be narrowed to improve resolution and sensitivity.[1]
Q2: My baseline is rolling or distorted. What could be the cause and how can I fix it?
A2: Baseline rolling is a common artifact in ¹⁹F NMR, especially with large spectral widths.[1] This can be caused by pulse breakthrough, ringing artifacts, and background signals from the probe and NMR tube materials.[3] To mitigate this, you can try the following:
-
Reduce Spectral Width: After an initial broad-range scan to identify your peaks, reduce the spectral width to cover only the region of interest.[1]
-
Use a Pre-scan Delay: Increasing the pre-scan delay can help reduce baseline distortions.[3]
-
Automated Baseline Correction: Most NMR software has automated baseline correction algorithms (e.g., the abs command in TopSpin) that can be applied during processing.[4]
Q3: I'm having trouble phasing my spectrum. What are the likely reasons?
A3: Phasing problems, particularly with large spectral windows, can arise from the limitations of the excitation pulse's bandwidth.[1] A standard ¹⁹F pulse (around 10 µs) may not be able to excite all peaks uniformly across a very wide spectral range, leading to phase distortions.[1] To address this, consider collecting several spectra with the center offset moved to different regions of the chemical shift range.[1] For routine spectra with a known, narrower chemical shift range, automatic phasing routines are often sufficient.[4]
Q4: How do I ensure my ¹⁹F NMR experiment is quantitative?
A4: For accurate quantification, several parameters are critical:
-
Relaxation Delay (D1): This is arguably the most crucial parameter. To ensure complete relaxation of the nuclei between scans, the relaxation delay (D1) should be at least 7 times the longest T1 relaxation time of the signals you are quantifying.[3][5] Using a truncated delay will lead to systematic errors.[5]
-
Signal-to-Noise Ratio (S/N): For an integration error of less than 1%, a signal-to-noise ratio of at least 250:1 is required.[6] You can increase the number of scans (nt) to improve the S/N.
-
Pulse Angle: A 90° pulse angle is typically used for quantitative experiments to maximize the signal.[5]
-
Integration: Be consistent with how you integrate peaks. If ¹³C satellites are present, either include or exclude them for all integrated signals.[6]
-
Internal Standard: Use a known amount of an internal standard that has a signal in a clear region of the spectrum.[6]
Q5: What is a suitable internal standard for ¹⁹F NMR?
A5: The choice of an internal standard depends on the solvent and the chemical shift range of your analyte. An ideal standard should be soluble under the experimental conditions, chemically inert, and have a simple spectrum (preferably a singlet) that does not overlap with analyte signals.[6][7] Some commonly used internal standards include 4,4´-difluorobenzophenone and trifluoroacetic acid. For aqueous samples, it's important to test the solubility of the reference compound.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your ¹⁹F NMR experiments in a question-and-answer format.
| Problem | Question | Possible Causes & Solutions |
| No Lock Signal | "I can't get a lock on my sample." | 1. Is your solvent deuterated? A deuterium lock signal is required for field frequency stabilization. Ensure you are using a deuterated solvent.[8] 2. Incorrect Z0 value: Check the Z0 value for your specific solvent and set it in the lock window of your software. |
| Sample Not Spinning | "I've turned the spinner on, but the sample isn't spinning." | 1. Dirty Spinner Turbine: Eject the sample and clean the spinner turbine. 2. Still not spinning? You can still acquire a spectrum without spinning, but be aware that this may lead to broader lines and spinning sidebands. |
| Poor Resolution | "My peaks are broad and not well-resolved." | 1. Poor Shimming: The magnetic field homogeneity needs to be optimized. Perform a shimming procedure. 2. Particulate Matter: Solids in your sample will degrade shim quality. Filter your sample through a pipette with cotton wool before transferring it to the NMR tube.[8][9] 3. High Viscosity: Highly viscous samples can lead to broader lines. Consider diluting your sample or increasing the temperature. |
| Low Sensitivity | "My signal-to-noise ratio is very low." | 1. Insufficient Sample Concentration: For ¹⁹F NMR, a concentration of around 100 mM is often a good starting point for small molecules.[8] 2. Not Enough Scans: Increase the number of scans (nt) to improve the S/N. The S/N increases with the square root of the number of scans. 3. Incorrect Pulse Calibration: Ensure your 90° pulse width is correctly calibrated for your probe and sample. |
| ADC Overflow | "The acquisition stops with an 'ADC overflow' error." | Receiver Gain is Too High: The receiver gain is set too high, causing the detector to be saturated. Reduce the receiver gain and re-acquire the spectrum. |
Data Presentation: Acquisition Parameters for Quantitative ¹⁹F NMR
The following table summarizes key acquisition parameters for quantitative ¹⁹F NMR experiments.
| Parameter | Symbol | Recommended Value/Setting | Rationale |
| Pulse Angle | p1 | 90° | Maximizes signal intensity for each scan.[5] |
| Relaxation Delay | d1 | ≥ 7 x T₁ | Ensures complete relaxation of all nuclei for accurate integration.[3][5] |
| Acquisition Time | aq | Sufficient for FID to decay | Should be long enough to allow the Free Induction Decay (FID) to decay to near zero. A typical value is around 1.64 s for benchtop NMR.[5] |
| Number of Scans | nt | Adjusted for S/N > 250:1 | A high signal-to-noise ratio is essential for accurate integration (less than 1% error).[6] |
| Spectral Width | sw | As narrow as possible | Cover all signals of interest but minimize to improve digital resolution and reduce noise.[1] |
| Line Broadening | lb | 1-2 Hz | Applied during processing to improve S/N, but can decrease resolution.[5] |
| Zero Filling | SI | 2-4x original data points | Artificially increases the number of data points to improve the appearance of the spectrum without changing the underlying resolution.[5] |
Experimental Protocols
Protocol 1: Standard 1D ¹⁹F NMR Experiment
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹⁹F frequency.
-
Perform a shimming procedure to optimize the magnetic field homogeneity.
-
-
Acquisition:
-
Load a standard ¹⁹F experiment parameter set.
-
Set the transmitter frequency offset (o1p or tof) to the approximate center of the expected ¹⁹F chemical shift range. If unknown, start with a very wide spectral width (sw > 400 ppm).[1]
-
Set the number of scans (nt) to 16 for a preliminary spectrum.[4][5]
-
Set the relaxation delay (d1) to 1-2 seconds for a qualitative spectrum.[4]
-
Start the acquisition.
-
-
Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum.
-
Apply baseline correction.
-
Reference the spectrum to an appropriate standard.
-
Protocol 2: Quantitative ¹⁹F NMR Experiment
-
Sample Preparation:
-
Accurately weigh a known amount of your sample and a suitable internal standard.
-
Dissolve both in a known volume of deuterated solvent to create a stock solution of known concentration.
-
Filter the solution into an NMR tube.
-
-
Spectrometer Setup:
-
Follow the same setup procedure as for a standard 1D experiment (locking, tuning, shimming).
-
Calibrate the 90° pulse width for ¹⁹F on your sample.
-
-
Acquisition:
-
Load a quantitative ¹⁹F experiment parameter set.
-
Set the pulse angle to 90°.
-
Set the relaxation delay (d1) to be at least 7 times the longest T₁ of your analyte and internal standard.
-
Set the number of scans (nt) to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.[6]
-
Set the spectral width to encompass all signals of interest with a good baseline on either side.
-
Start the acquisition.
-
-
Processing and Analysis:
-
Process the spectrum as in the standard experiment.
-
Carefully integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of your analyte based on the integral values, the number of fluorine atoms contributing to each signal, and the known concentration of the internal standard.
-
Visualizations
Workflow for Optimizing ¹⁹F NMR Acquisition Parameters
Caption: Workflow for ¹⁹F NMR parameter optimization.
Troubleshooting Logic for Common ¹⁹F NMR Issues
References
- 1. F19 detection [nmr.chem.ucsb.edu]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Fluorine Labeling of Biomolecules
Welcome to the technical support center for fluorine labeling of biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the fluorine labeling process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in labeling biomolecules with Fluorine-18?
A1: The primary challenges in 18F-labeling of biomolecules, especially peptides and proteins, include:
-
Harsh Reaction Conditions: Traditional nucleophilic substitution reactions often require high temperatures, aprotic solvents, and basic pH, which can denature or degrade sensitive biomolecules.
-
Low Radiochemical Yield (RCY): Achieving high RCY can be difficult due to the short half-life of 18F (109.7 minutes) and the multi-step nature of many labeling procedures.
-
Site-Specificity: Ensuring the fluorine isotope is attached to a specific site on the biomolecule without affecting its biological activity is a significant hurdle.
-
Purification: Separating the desired 18F-labeled biomolecule from unlabeled precursors, reagents, and byproducts can be complex and time-consuming, often requiring HPLC.
-
Stability: The labeled biomolecule must be stable in vivo to prevent defluorination, which can lead to off-target accumulation of the radioisotope, for instance in bones.
-
Lipophilicity and Non-Specific Binding: The introduction of fluorine can increase the lipophilicity of a biomolecule, potentially leading to increased non-specific binding and altered pharmacokinetics.
Q2: Why is direct labeling of peptides with [18F]fluoride often not feasible?
A2: Direct labeling of peptides via nucleophilic aromatic substitution is generally not feasible due to the harsh reaction conditions required, such as high temperatures and the use of organic solvents. These conditions are typically incompatible with the stability of most peptides. Furthermore, acidic side chains in the peptide backbone, like those of glutamic and aspartic acid, can interfere with direct nucleophilic radiofluorination reactions.
Q3: What are prosthetic groups and why are they used in 18F-labeling?
A3: Prosthetic groups, or bifunctional labeling agents, are small molecules that are first labeled with 18F and then conjugated to the biomolecule in a separate step under milder conditions. This two-step approach is widely used because it circumvents the need to expose the sensitive biomolecule to the harsh conditions of the initial radiofluorination reaction. The 18F-labeled prosthetic group can be purified before being attached to the peptide or protein, which helps in achieving a final product with high specific activity.
Q4: What is the Al-18F labeling method and what are its advantages?
A4: The Al-18F labeling method is a chelation-based strategy where [18F]fluoride is first complexed with aluminum (Al3+) to form an Al-18F complex. This complex is then chelated by a ligand, such as NOTA or NODA, that has been previously conjugated to the biomolecule. The main advantages of this method are:
-
Mild Reaction Conditions: The labeling can often be performed in aqueous solutions at moderate temperatures, making it suitable for heat-sensitive biomolecules.
-
Simplified Procedure: It can be a one-pot synthesis and may not require the azeotropic drying of the [18F]fluoride, which is a time-consuming step in traditional methods.
-
Rapid Labeling: The chelation chemistry is typically fast, which is advantageous given the short half-life of 18F.
Troubleshooting Guide
This guide addresses specific issues that may arise during fluorine labeling experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield (RCY) | Inefficient drying of [18F]fluoride. | Ensure azeotropic drying is complete, as water can deactivate the nucleophilic [18F]fluoride. Consider using a phase transfer catalyst like Kryptofix 2.2.2 (K222) to enhance nucleophilicity. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For Al-18F labeling, yields can be significantly improved at temperatures of 37°C or above. For other methods, higher temperatures may be required, but the stability of the biomolecule must be considered. | |
| Incorrect pH. | The pH of the reaction mixture is critical. For Al-18F labeling with NOTA chelators, an optimal pH is around 4. For organotrifluoroborate labeling, a pH of 2 may be necessary. | |
| Precursor degradation. | Use fresh, high-quality precursors. Consider using a radical scavenger if precursor decomposition is suspected. | |
| Poor Stability / Defluorination | Instability of the C-F or other heteroatom-F bond. | Select a more stable labeling chemistry. For example, Al-18F complexes with NOTA are generally stable in vivo. The choice of chelator is an important parameter for stability. |
| Instability of the prosthetic group linker. | Choose a stable linker for conjugating the prosthetic group to the biomolecule. | |
| In vivo metabolic processes. | Modify the biomolecule or the linker to improve metabolic stability. | |
| Non-Specific Binding | Increased lipophilicity of the labeled biomolecule. | Introduce hydrophilic linkers, such as PEGylation, or zwitterionic moieties to reduce lipophilicity. |
| Presence of unreacted [18F]fluoride or labeled byproducts. | Ensure thorough purification of the final product using methods like HPLC or solid-phase extraction (SPE) to remove impurities. | |
| Loss of Biological Activity | Labeling at a functionally important site. | Employ site-specific labeling strategies to attach the fluorine label to a region of the biomolecule that is not critical for its function. |
| Denaturation of the biomolecule due to harsh reaction conditions. | Utilize milder labeling methods such as the Al-18F chelation approach or prosthetic group conjugation under gentle conditions. | |
| Difficulty in Purification | Co-elution of labeled product and unlabeled precursor. | Optimize the HPLC method (e.g., gradient, column type, mobile phase) to improve separation. |
| Low recovery from purification column. | Check for non-specific binding of the labeled biomolecule to the column material and adjust the mobile phase accordingly. Consider alternative purification methods like size-exclusion chromatography for larger biomolecules. |
Experimental Protocols
Key Experiment: Al-18F Labeling of a NOTA-Conjugated Peptide
This protocol provides a general methodology for the Al-18F labeling of a peptide conjugated with the chelator NOTA.
Materials:
-
NOTA-conjugated peptide
-
[18F]Fluoride in saline solution
-
Aluminum chloride (AlCl3) solution (e.g., 2 mM in pH 4 acetate buffer)
-
Sodium acetate (NaOAc) buffer (pH 4)
-
QMA (quaternary methylammonium) cartridge
-
NAP-5 size exclusion column
-
HPLC system for analysis
Procedure:
-
Trapping of [18F]Fluoride: Load the cyclotron-produced [18F]fluoride onto a QMA cartridge.
-
Elution: Elute the trapped [18F]fluoride from the QMA cartridge with a saline solution.
-
Formation of Al-[18F]F Complex: In a reaction vial, mix the eluted [18F]fluoride with the AlCl3 solution.
-
Labeling Reaction: Add the NOTA-conjugated peptide dissolved in NaOAc buffer to the Al-[18F]F solution.
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60-100°C) for a specific duration (e.g., 10-15 minutes).
-
Purification: Purify the labeled peptide using a NAP-5 size exclusion column to remove unreacted Al-[18F]F and other small molecule impurities.
-
Analysis: Analyze the radiochemical purity and identity of the final product using HPLC.
Visualizations
Caption: Workflow for prosthetic group-based 18F-labeling of biomolecules.
Caption: Workflow for the Al-18F chelation-based labeling method.
Caption: A logical workflow for troubleshooting low radiochemical yield.
Technical Support Center: In-Vivo ¹⁹F NMR Background Signal Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in their in-vivo ¹⁹F NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background signals in in-vivo ¹⁹F NMR?
A1: The main sources of background signals in in-vivo ¹⁹F NMR can be broadly categorized into two groups:
-
Hardware-related sources: Many standard NMR and MRI hardware components contain fluorinated polymers, such as polytetrafluoroethylene (PTFE), which are used for their desirable mechanical and electrical properties. These materials can generate broad ¹⁹F signals that interfere with the detection of the targeted ¹⁹F-labeled compounds.[1] Components that can contribute to this background include the RF coil, probe body, sample holders, and positioning materials.
-
Experiment-related sources: The most common source in this category is the use of fluorinated anesthetics, such as isoflurane, sevoflurane, and desflurane, for animal anesthesia during in-vivo experiments.[2][3][4] These anesthetics are administered in relatively high concentrations and can produce strong ¹⁹F signals that may overlap with or obscure the signals of interest.
Q2: How can I identify the source of the background signal in my experiment?
A2: To identify the source of the background signal, you can perform a series of simple control experiments:
-
Acquire a spectrum with an empty probe: This will reveal any signals originating from the probe itself.[1]
-
Acquire a spectrum with a phantom: Use a phantom containing a known concentration of a ¹⁹F standard. This helps to assess the contribution of the probe and other hardware in a loaded coil.
-
Acquire a spectrum of an anesthetized, unlabeled subject: This will specifically identify signals arising from the anesthetic.
-
Compare spectra with and without the subject: This can help differentiate between signals from the subject (e.g., bone) and the experimental setup.
Q3: What are some ¹⁹F-free materials I can use to build or modify my experimental setup?
A3: When designing or modifying your in-vivo ¹⁹F NMR setup, it is crucial to use materials with no intrinsic ¹⁹F signal. Some recommended ¹⁹F-free materials include:
-
Plastics: Polyoxymethylene (Delrin®), Polychlorotrifluoroethylene (Kel-F®), Polyether ether ketone (PEEK), and Vespel®.
-
Ceramics: Alumina, Macor®.
-
Adhesives: Use ¹⁹F-free epoxies and glues. Always test a small sample in the spectrometer before use.
It is always recommended to test any new material for a ¹⁹F background signal before incorporating it into your probe or experimental setup.
Q4: Are there alternatives to fluorinated anesthetics for in-vivo ¹⁹F NMR?
A4: Yes, to avoid background signals from anesthetics, you can use non-fluorinated alternatives. The choice of anesthetic will depend on the animal model and the experimental protocol. Some common alternatives include:
-
Injectable anesthetics: A combination of ketamine and xylazine is a widely used injectable anesthetic for many animal models.
-
Non-fluorinated inhalational anesthetics: While less common, non-fluorinated inhalational anesthetics can be used if the experimental setup allows for it.
Always consult with your institution's animal care and use committee for guidance on appropriate anesthetic protocols.
Q5: What are the ¹⁹F chemical shifts for common fluorinated anesthetics?
A5: The ¹⁹F chemical shifts of common fluorinated anesthetics can vary slightly depending on the solvent and temperature. However, approximate chemical shifts are provided in the table below. It is important to determine the exact chemical shift of the anesthetic under your experimental conditions to effectively implement suppression techniques.
| Anesthetic | Typical ¹⁹F Chemical Shift (ppm) vs. TFA |
| Isoflurane | Varies, can be around -80 to -90 ppm |
| Sevoflurane | Varies, can be around -75 to -85 ppm |
| Desflurane | Varies, can be around -70 to -80 ppm |
Note: These values are approximate and should be verified experimentally. Trifluoroacetic acid (TFA) is a common reference standard.[3][4]
Troubleshooting Guides
Issue: Broad, persistent background signal across the spectrum.
This issue is often indicative of a hardware-related background signal.
Troubleshooting Steps:
-
Identify the source: Follow the steps outlined in FAQ Q2 to systematically identify the component(s) contributing to the background.
-
Material substitution: Replace any identified fluorinated components with ¹⁹F-free alternatives as listed in FAQ Q3 .
-
Pulse sequence suppression: Employ a background suppression pulse sequence such as DEPTH, EASY, or TRIP. These sequences are designed to minimize signals from stationary sources outside the main coil volume.[1][5]
-
Post-processing correction: If a residual background remains, it can be corrected during data processing using baseline correction algorithms.
Issue: Intense, sharp peaks obscuring the signal of interest.
This is a common problem when using fluorinated anesthetics.
Troubleshooting Steps:
-
Switch to a non-fluorinated anesthetic: This is the most effective way to eliminate the anesthetic signal completely (see FAQ Q4 ).
-
Frequency-selective suppression: If using a fluorinated anesthetic is unavoidable, apply a frequency-selective saturation pulse at the chemical shift of the anesthetic to suppress its signal. This requires precise knowledge of the anesthetic's resonance frequency under your experimental conditions.
-
Chemical shift imaging (CSI): If the anesthetic signal is spectrally well-resolved from your signal of interest, CSI techniques can be used to spatially separate the two signals.
-
Post-processing deconvolution: In cases of partial spectral overlap, deconvolution algorithms can be used to separate the anesthetic and target signals.
Experimental Protocols
Protocol 1: DEPTH (DEpth Pulse for THermally-insensitive Excitation) Background Suppression
The DEPTH pulse sequence is a classic method for suppressing background signals originating from outside the sensitive volume of the RF coil.
Methodology:
The DEPTH sequence replaces the standard 90° excitation pulse with a composite pulse train: (90°)x - (180°)y - (90°)x. The phase cycling of these pulses is critical for its effectiveness. A typical implementation requires a 16-step phase cycle to achieve maximum background suppression.[5]
Key Parameters:
-
Pulse widths: Calibrate the 90° and 180° pulse widths accurately for your probe and sample.
-
Phase cycling: Implement the full 16-step phase cycle for optimal performance.
-
Inter-pulse delays: Keep the delays between the pulses as short as possible to minimize T2 relaxation losses.
Protocol 2: EASY (Elimination of Artifacts in NMR SpectroscopY) Background Suppression
The EASY pulse sequence is designed to suppress both background signals and acoustic ringing, and has the advantage of achieving suppression in a single scan.[1][5]
Methodology:
The basic EASY sequence consists of two identical acquisition blocks. The first block excites both the sample and the background. The second block, acquired without a preceding relaxation delay, primarily excites the background signal as the sample's magnetization has not had time to recover. Subtracting the second FID from the first results in the suppression of the background signal.[5]
Key Parameters:
-
Relaxation delay: The relaxation delay is set to zero between the two acquisition blocks.
-
Pulse angle: The efficiency of background suppression is dependent on the flip angle.
Protocol 3: TRIP (TRiple-Pulse) Background Suppression
The TRIP pulse sequence is a more recent development that effectively suppresses both background signals and acoustic ringing.[1][6]
Methodology:
The TRIP sequence utilizes a series of three pulses with specific phase cycling to eliminate background signals and probe ringing effects.[1][6] The acoustic ringing is canceled by alternating the receiver phase in consecutive scans while maintaining the phase of the pulse immediately before acquisition. The triple-pulse scheme also introduces a flip-angle dependent scaling factor that effectively suppresses signals from regions experiencing very small RF flip angles, such as those outside the sample coil.[6]
Key Parameters:
-
Phase cycling: Requires a specific phase cycling scheme to be effective.
-
Flip angle: The suppression is optimized for a 90° flip angle.
Quantitative Data Summary
The following table provides a qualitative comparison of the background suppression pulse sequences. Quantitative performance can be highly dependent on the specific experimental setup and the nature of the background signal.
| Pulse Sequence | Primary Application | Key Advantages | Key Disadvantages |
| DEPTH | Background signal suppression | Simple to implement, robust | Requires a lengthy phase cycle (e.g., 16 steps)[5] |
| EASY | Background and acoustic ringing suppression | Achieves suppression in a single scan, good for ¹H and ¹⁹F MAS[5] | Can increase noise in the spectrum, not suitable for nutation experiments[5] |
| TRIP | Background and acoustic ringing suppression | Good background suppression, does not increase noise | Requires more scans for complete phase cycling than EASY[5] |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for minimizing background signals in in-vivo ¹⁹F NMR experiments.
Caption: Logical relationships between background signal sources and their solutions.
References
- 1. jeoljason.com [jeoljason.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinically relevant concentration determination of inhaled anesthetics (halothane, isoflurane, sevoflurane, and desflurane) by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbrc.ac.in [nbrc.ac.in]
- 5. jeoljason.com [jeoljason.com]
- 6. Triple-pulse excitation: An efficient way for suppressing background signals and eliminating radio-frequency acoustic ringing in direct polarization NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
¹⁹F NMR Sample Preparation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing high-quality samples for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for a ¹⁹F NMR sample?
A1: The optimal concentration for a ¹⁹F NMR sample depends on the specific experiment and the properties of the analyte. For routine analysis, a concentration range of 1-10 mM is generally recommended. However, for quantitative studies or when dealing with samples with low solubility, adjustments may be necessary. Highly concentrated samples can lead to issues like radiation damping, which can artificially broaden the NMR signals, resulting in poorer resolution.[1]
Q2: Which deuterated solvent should I use for my ¹⁹F NMR experiment?
A2: The choice of deuterated solvent is critical and depends on the solubility of your analyte and its chemical shift. It is important to select a solvent that does not have signals that overlap with your analyte's signals. Commonly used solvents for ¹⁹F NMR include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The properties of these and other common NMR solvents are summarized in the table below.
Q3: How do I choose an appropriate reference standard for ¹⁹F NMR?
A3: An ideal reference standard should be chemically inert, soluble in the chosen solvent, and have a single, sharp resonance peak that does not overlap with any analyte signals. The most common reference compound for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0 ppm. However, due to its volatility and environmental concerns, other standards are also used. Trifluoroacetic acid (TFA) is another common reference, but its chemical shift can be sensitive to solvent and concentration. It is crucial to be consistent with the reference standard used within a study for accurate comparison of chemical shifts.
Troubleshooting Guides
Q1: Why do I see a rolling or distorted baseline in my ¹⁹F NMR spectrum?
A1: A distorted baseline in an NMR spectrum can arise from several factors. One common cause is a very strong signal from the fluorine-containing analyte or a reference compound, which can lead to baseline artifacts. Additionally, issues with the spectrometer's probe or improper data processing can contribute to this problem. To address a rolling baseline, you can try the following:
-
Adjusting the acquisition parameters: Reducing the receiver gain can sometimes alleviate issues caused by an overly strong signal.
-
Post-acquisition processing: Applying a baseline correction algorithm during data processing can help to flatten the baseline. Polynomial fitting is a common and effective method.[2][3] It is important to use a lower-order polynomial to avoid introducing new distortions into the spectrum.[2]
Q2: My ¹⁹F signal is very broad. What could be the cause and how can I fix it?
A2: Broad signals in ¹⁹F NMR can be caused by several factors, including:
-
Chemical exchange: If the fluorine atom is in an environment where it is undergoing chemical exchange on the NMR timescale, the signal can be broadened.
-
Paramagnetic impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.[4]
-
Sample viscosity: Highly viscous samples can lead to broader lines due to slower molecular tumbling.
-
Poor shimming: An inhomogeneous magnetic field around the sample will result in broad peaks.
To address broad signals, consider the following troubleshooting steps:
-
Sample filtration: If you suspect particulate matter or impurities, filtering the sample through a small plug of cotton wool or a syringe filter can help.[5]
-
Improve shimming: The process of "shimming" adjusts the magnetic field to make it more homogeneous across the sample. Modern NMR spectrometers have automated shimming routines that are usually effective.[6]
-
Adjusting temperature: If chemical exchange is the issue, changing the temperature of the experiment can sometimes sharpen the signals by moving out of the intermediate exchange regime.
Q3: I am not seeing any signal in my ¹⁹F NMR spectrum. What should I check?
A3: A complete lack of signal can be alarming, but it is often due to a simple issue. Here are some things to check:
-
Sample concentration: Ensure that your sample is concentrated enough to be detected. If you are working with a very dilute sample, you may need to increase the number of scans to improve the signal-to-noise ratio.
-
Spectrometer setup: Verify that the spectrometer is tuned to the correct frequency for ¹⁹F detection.
-
Sample preparation: Double-check that the correct sample was placed in the NMR tube and that it was properly dissolved in the deuterated solvent.
-
Reference standard: If you are relying on seeing the reference signal to confirm the experiment is working, ensure that it was added to the sample.
Quantitative Data Summary
Table 1: Properties of Common Deuterated Solvents for ¹⁹F NMR
| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Acetone-d₆ | C₃D₆O | 64.12 | -94 | 57 |
| Acetonitrile-d₃ | C₂D₃N | 44.07 | -45 | 82 |
| Benzene-d₆ | C₆D₆ | 84.15 | 5 | 80 |
| Chloroform-d | CDCl₃ | 120.38 | -64 | 62 |
| Deuterium Oxide | D₂O | 20.03 | 3.8 | 101.4 |
| Dimethyl Sulfoxide-d₆ | C₂D₆SO | 84.17 | 18 | 189 |
| Methanol-d₄ | CD₄O | 36.07 | -98 | 65 |
| Tetrahydrofuran-d₈ | C₄D₈O | 80.16 | -109 | 66 |
| Toluene-d₈ | C₇D₈ | 100.19 | -95 | 111 |
Data sourced from various chemical supplier catalogs and NMR solvent data charts.[7][8][9][10]
Table 2: Common ¹⁹F NMR Reference Standards
| Compound | Chemical Formula | Chemical Shift (ppm) | Notes |
| Trichlorofluoromethane | CFCl₃ | 0 (by definition) | Volatile and environmentally regulated. |
| Trifluoroacetic acid | CF₃COOH | ~ -76 | Chemical shift can be sensitive to solvent and concentration. |
| 1,4-Difluorobenzene | C₆H₄F₂ | ~ -120 | Often used as an internal standard. |
| Hexafluorobenzene | C₆F₆ | ~ -163 | Can serve as both a reference and a solvent. |
Experimental Protocols
Protocol 1: General Sample Preparation for ¹⁹F NMR
-
Weighing the Sample: Accurately weigh 1-10 mg of your solid sample into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate volume.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Mix gently until the sample is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
Adding a Reference Standard (Optional): If using an internal reference standard, add a known amount to the solution.
-
Transferring to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube.[11]
-
Filtering the Sample (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton wool placed in the Pasteur pipette during transfer.[5]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.[11]
Protocol 2: Sample Preparation for Quantitative ¹⁹F NMR (qNMR)
For accurate quantitative analysis, meticulous sample preparation is crucial.
-
Use of an Internal Standard: An internal standard with a known concentration is added to the sample. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Accurate Weighing: Use a high-precision analytical balance to weigh both the analyte and the internal standard.
-
Complete Dissolution: Ensure that both the analyte and the internal standard are completely dissolved in the deuterated solvent.
-
Relaxation Delay: To ensure accurate integration, the relaxation delay (d1) in the NMR experiment should be set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest.[12]
Visualizations
Caption: A general workflow for preparing a ¹⁹F NMR sample.
Caption: A decision tree for troubleshooting low signal-to-noise in ¹⁹F NMR.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. nmr.oxinst.jp [nmr.oxinst.jp]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.washington.edu [chem.washington.edu]
- 9. Common NMR Solvents [wiredchemist.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Support Center: Refining ¹⁹F NMR Experiments for Complex Mixtures
Welcome to the technical support center for ¹⁹F NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine your ¹⁹F NMR experiments, particularly when dealing with complex mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is ¹⁹F NMR spectroscopy a valuable tool for analyzing complex mixtures?
A1: ¹⁹F NMR spectroscopy is highly effective for analyzing complex mixtures due to several key advantages of the ¹⁹F nucleus:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H.[1][2]
-
Large Chemical Shift Range: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, which minimizes signal overlap and enhances resolution, a common challenge in complex mixtures.[1][3]
-
No Background Signals: Fluorine is rare in biological systems, meaning that spectra are generally free from interfering background signals.[2]
-
Structural Elucidation Power: ¹⁹F-centered NMR experiments can provide a wealth of structural information without the need for physical separation of components in a mixture.[4][5][6]
Q2: What are the initial steps I should take when setting up a ¹⁹F NMR experiment for an unknown complex mixture?
A2: For an unknown sample, it is crucial to first determine the approximate chemical shift range of your fluorine signals. A common approach is to acquire a wide-scan 1D ¹⁹F spectrum.
Experimental Protocol: Wide-Scan ¹⁹F NMR for Unknown Samples
-
Set a large spectral width: Use the maximum allowed spectral width (e.g., ~500,000 Hz) to prevent peaks from "folding" or aliasing into the spectrum.[7]
-
Center the spectrum: Set the transmitter offset (center of the spectrum) to a general starting point, for example, 0.0 ppm or a guessed value based on the likely compounds.[7]
-
Perform an arrayed experiment: To cover the entire potential range, you can run a series of experiments where the transmitter offset is incrementally changed.[7]
-
Optimize after signal identification: Once the chemical shift range of your signals is known, you can narrow the spectral width and re-center the spectrum to improve resolution and sensitivity.[7]
Q3: How can I improve the resolution of overlapping signals in my ¹⁹F NMR spectrum?
A3: Signal overlap is a common issue in complex mixtures. Here are several strategies to improve resolution:
-
Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and improve resolution.
-
¹H Decoupling: In many cases, coupling to protons can broaden ¹⁹F signals. Applying ¹H decoupling can simplify the spectrum and narrow the lines.[8]
-
2D NMR Techniques: Employing two-dimensional NMR experiments can help to resolve overlapping signals by spreading them into a second dimension. Techniques like ¹⁹F-¹H HETCOR, HOESY, and ¹⁹F DOSY are particularly useful.[4][9]
-
Advanced Data Processing: Techniques such as deconvolution can be used during data processing to computationally separate overlapping peaks.[10]
Q4: Can I perform quantitative analysis on my complex mixture using ¹⁹F NMR?
A4: Yes, quantitative ¹⁹F NMR (qNMR) is a powerful technique for determining the concentration of fluorinated compounds in a mixture.[11] The wide chemical shift range reduces signal overlap, making integration more accurate than in ¹H NMR.[3] For accurate quantification, it is important to:
-
Ensure a sufficient relaxation delay between scans.
-
Use a calibrated internal or external standard. The aSICCO method is an example of an external standard approach that has been successfully applied to ¹⁹F qNMR.[11]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your ¹⁹F NMR experiments.
Issue 1: Poor Signal-to-Noise Ratio (S/N)
| Potential Cause | Recommended Solution |
| Low concentration of analyte. | Increase the number of scans (nt). Remember that S/N increases with the square root of the number of scans. |
| Incorrect receiver gain. | Optimize the receiver gain. An automated gain setting ('autogain') can be used, but manual adjustment may be necessary to avoid receiver overflow while maximizing signal.[7] |
| Suboptimal probe tuning. | Ensure the NMR probe is properly tuned to the ¹⁹F frequency before starting the experiment.[7] |
| Poor shimming. | Carefully shim the magnetic field to improve lineshape and, consequently, signal height. |
Issue 2: Baseline Distortions (e.g., "rolling baseline")
| Potential Cause | Recommended Solution |
| Very broad signals from polymers or other large molecules. | Apply a baseline correction algorithm during data processing. |
| Large spectral width. | This is a common artifact when using a very large spectral width. Advanced baseline correction routines in your processing software are essential.[7] |
| Incorrect acquisition parameters. | Ensure the acquisition time is appropriate for the resolution required. |
Issue 3: Inaccurate Quantification
| Potential Cause | Recommended Solution |
| Incomplete T1 relaxation. | Increase the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest to ensure full relaxation. |
| Non-uniform excitation. | Calibrate the 90° pulse width accurately for your sample. |
| Phasing errors. | Carefully phase the spectrum to ensure accurate integration of the peaks. |
| Integration errors. | Use a consistent integration method and ensure the integration regions are set correctly around the peaks. |
Experimental Workflows and Logic Diagrams
Diagram 1: General Workflow for ¹⁹F NMR Analysis of a Complex Mixture
This diagram outlines the typical steps involved from sample preparation to data analysis.
Caption: A flowchart of the standard procedure for analyzing complex mixtures using ¹⁹F NMR.
Diagram 2: Troubleshooting Logic for Poor Signal-to-Noise
This diagram provides a logical path for diagnosing and resolving issues with low signal intensity.
Caption: A decision tree for troubleshooting low signal-to-noise in ¹⁹F NMR experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. F19 detection [nmr.chem.ucsb.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. quantitative-nmr-external-standard-fit-for-purpose-method-for-fluorine-containing-compounds-expanding-the-application-of-assico-signal-method-to-19-f-nuclei - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Overcoming Solubility Issues with Fluorinated Compounds for NMR Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges when preparing fluorinated compounds for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: My fluorinated compound is insoluble in common deuterated NMR solvents. What should I do first?
A1: When facing solubility issues with a fluorinated compound, a systematic approach is recommended. Start by attempting to dissolve a small amount of your compound (1-5 mg) in 0.6-0.7 mL of the most common deuterated NMR solvents. It is crucial to ensure your sample is free of solid particles, as suspended solids can lead to poor quality NMR spectra. If solubility is still an issue, you can explore techniques such as using co-solvents, solubility enhancers, or alternative solvents.
Q2: Which deuterated solvents are most commonly used for fluorinated compounds?
A2: The choice of deuterated solvent is critical and depends on the polarity of your fluorinated compound. Commonly used solvents include:
-
Deuterated Chloroform (CDCl₃): A good starting point for many non-polar to moderately polar organic compounds.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): Excellent for dissolving polar and ionic compounds. Its high boiling point is also advantageous for variable temperature studies.
-
Deuterated Acetone (Acetone-d₆): Effective for a wide range of organic compounds and has a convenient chemical shift range.
-
Deuterated Methanol (CD₃OD): Suitable for polar compounds and those capable of hydrogen bonding.
-
Deuterated Benzene (C₆D₆): Useful for aromatic compounds and can induce significant shifts in the proton NMR spectrum, which can help resolve overlapping signals.
Q3: How can I use a co-solvent system to improve the solubility of my fluorinated compound?
A3: A co-solvent system, or a mixture of two or more deuterated solvents, can often enhance the solubility of a compound that is not sufficiently soluble in a single solvent. A common approach is to start with a good "primary" solvent in which your compound has some, albeit limited, solubility and then titrate in a "secondary" solvent to improve the overall solvating power. For example, if your compound is sparingly soluble in CDCl₃, you could try adding small amounts of DMSO-d₆ or Acetone-d₆. A typical starting point would be a 9:1 or 4:1 mixture of the primary to the secondary solvent.
Q4: Are there any solubility enhancers I can use for my NMR sample?
A4: Yes, certain additives can improve the solubility of your compound. For some fluorinated compounds, particularly those with acidic or basic functionalities, adjusting the pH of the solvent with a small amount of deuterated acid (e.g., TFA-d) or base (e.g., pyridine-d₅) can increase solubility. Another approach for certain classes of compounds is the use of ionic liquids as co-solvents, which can provide a unique solvating environment.
Q5: What are some alternative, less common solvents for highly fluorinated or difficult-to-dissolve compounds?
A5: For particularly challenging compounds, you might consider more specialized solvents. Perfluorinated solvents can be effective for highly fluorinated molecules. In some cases, for paramagnetic compounds that react with common deuterated solvents, non-deuterated solvents like perfluorobenzene or CCl₄ can be used, with a small capillary insert of a deuterated solvent for locking.
Q6: My compound seems to dissolve, but I am getting a poor or no NMR signal. What could be the issue?
A6: If you observe poor signal-to-noise or no signal at all, despite apparent dissolution, several factors could be at play. The compound may be aggregating or forming a colloidal suspension rather than a true solution. Filtering the sample through a small plug of glass wool in a Pasteur pipette can help remove fine particulates. Additionally, for ¹⁹F NMR, a broad signal or disappearance of a signal can sometimes indicate binding to proteins or other macromolecules if they are present in the sample.
Data Presentation: Solubility of Fluorinated Compounds
The following table provides a qualitative overview of the solubility of different classes of fluorinated compounds in common deuterated NMR solvents. "High" indicates that the compound is generally soluble at typical NMR concentrations (5-20 mg/mL). "Moderate" suggests that solubility may be limited, and "Low" indicates that the compound is likely to be poorly soluble.
| Compound Class | Deuterated Chloroform (CDCl₃) | Deuterated DMSO (DMSO-d₆) | Deuterated Acetone (Acetone-d₆) | Deuterated Methanol (CD₃OD) | Deuterated Benzene (C₆D₆) |
| Small, non-polar fluorinated aromatics | High | Moderate | High | Low | High |
| Fluorinated pharmaceuticals (e.g., Fluoxetine) | Moderate | High | High | High | Low |
| Highly polar fluorinated organic acids | Low | High | Moderate | High | Low |
| Perfluoroalkyl substances (PFAS) | Low | Moderate | High | Moderate | Low |
| Fluorinated polymers | Low | Low-Moderate | Low | Low | Low |
Experimental Protocols
Protocol for Preparing an NMR Sample with a Co-Solvent System
This protocol outlines the steps for preparing an NMR sample of a poorly soluble fluorinated compound using a co-solvent system.
Materials:
-
Fluorinated compound
-
Primary deuterated solvent (e.g., CDCl₃)
-
Secondary deuterated solvent (e.g., DMSO-d₆)
-
NMR tube and cap
-
Vials
-
Pipettes
-
Vortex mixer
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Procedure:
-
Initial Solubility Test: In a small vial, attempt to dissolve approximately 1-2 mg of your fluorinated compound in 0.6 mL of the primary deuterated solvent (e.g., CDCl₃). Vortex the mixture for 30 seconds.
-
Visual Inspection: Observe the solution. If the compound has not fully dissolved, proceed to the next step.
-
Co-solvent Addition: To the suspension from step 2, add the secondary deuterated solvent (e.g., DMSO-d₆) dropwise (approximately 10-20 µL at a time). After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.
-
Determine Optimal Ratio: Continue adding the secondary solvent until the compound is fully dissolved. Note the approximate ratio of the two solvents. Common starting ratios to test systematically are 9:1, 4:1, and 1:1 (primary:secondary).
-
Prepare Final NMR Sample: Based on the optimal co-solvent ratio determined, prepare a fresh sample.
-
Weigh a suitable amount of your fluorinated compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) into a clean vial.
-
Add the appropriate volumes of the primary and secondary deuterated solvents to achieve the desired total volume (typically 0.6-0.7 mL) and co-solvent ratio.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any undissolved microparticles.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the compound name, solvent system, and your initials.
-
Acquire NMR Spectrum: Acquire your NMR data as you would for a standard sample.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: A step-by-step workflow for preparing an NMR sample with a co-solvent.
Validation & Comparative
¹⁹F NMR Spectroscopy: A Powerful Tool for Modern Drug Discovery and Analysis
In the landscape of spectroscopic techniques available to researchers in drug development and life sciences, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a uniquely powerful and versatile tool. Its inherent advantages over other methods, such as Proton (¹H) NMR, Carbon-13 (¹³C) NMR, Mass Spectrometry (MS), and Fluorescence Spectroscopy, make it particularly well-suited for a range of applications, from fragment-based drug discovery to in-vivo imaging and quantitative analysis. This guide provides an objective comparison of ¹⁹F NMR with these alternative techniques, supported by experimental data and detailed methodologies.
Key Advantages of ¹⁹F NMR Spectroscopy
The primary strengths of ¹⁹F NMR stem from the intrinsic properties of the fluorine-19 nucleus:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of the proton (¹H) nucleus. This high sensitivity allows for the detection of low concentrations of fluorinated molecules, which is particularly advantageous in studies where sample material is limited.
-
100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant, eliminating the need for expensive isotopic enrichment that is often required for techniques like ¹³C NMR.
-
Large Chemical Shift Range: ¹⁹F NMR spectra exhibit a very wide range of chemical shifts, typically spanning over 400 ppm. This large dispersion minimizes signal overlap, even in complex mixtures, allowing for the unambiguous identification and quantification of multiple fluorinated species in a single spectrum.
-
Absence of Background Signals in Biological Systems: Fluorine is virtually absent from most biological systems. This means that when studying fluorinated drugs or labeled proteins in biological matrices like cell lysates or even in vivo, there are no endogenous background signals to interfere with the measurement, resulting in clean and easily interpretable spectra.[1][2]
Comparative Performance: ¹⁹F NMR vs. Other Techniques
The following tables provide a quantitative comparison of ¹⁹F NMR with other commonly used spectroscopic techniques in drug discovery and development.
Table 1: Comparison of NMR Spectroscopic Techniques
| Feature | ¹⁹F NMR | ¹H NMR | ¹³C NMR |
| Relative Sensitivity | 0.83 | 1.00 | 0.016 |
| Natural Abundance (%) | 100 | 99.98 | 1.1 |
| Chemical Shift Range (ppm) | ~400 | ~15 | ~200 |
| Typical Sample Conc. | µM - mM | µM - mM | mM |
| Background in Biological Samples | None | High | Low |
| Need for Isotopic Labeling | No (for fluorinated compounds) | No | Often required for sensitivity |
Table 2: Comparison of ¹⁹F NMR with Mass Spectrometry and Fluorescence Spectroscopy
| Feature | ¹⁹F NMR | Mass Spectrometry (LC-MS) | Fluorescence Spectroscopy |
| Quantitative Accuracy | High (with internal standard) | High (with isotopic standard) | Moderate (intensity-based) |
| Structural Information | Detailed (chemical environment) | Molecular weight, fragmentation | Indirect (binding-induced changes) |
| Throughput | Moderate to High | High | High |
| Sample Preparation | Minimal | Often requires separation | Requires fluorescent label |
| Matrix Effects | Low | Can be significant | Can be affected by quenchers |
| Typical Application | Fragment screening, binding assays, metabolism | Metabolite ID, quantification | Binding assays, high-throughput screening |
Experimental Workflows and Protocols
The unique advantages of ¹⁹F NMR have led to the development of robust experimental workflows, particularly in the area of fragment-based drug discovery (FBDD).
Detailed Experimental Protocol: ¹⁹F NMR-Based Fragment Screening
This protocol outlines a typical procedure for identifying fragment binders to a target protein using ¹⁹F NMR.
1. Sample Preparation:
-
Protein Preparation: The target protein is purified and buffer exchanged into a suitable NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O). The final protein concentration is typically in the range of 10-50 µM.
-
Fragment Library Preparation: A library of fluorinated fragments is used. Individual fragments are dissolved in a compatible solvent (e.g., DMSO-d₆) to create high-concentration stock solutions.
-
Fragment Cocktail Preparation: Fragments are mixed to create cocktails, typically containing 5-10 fragments per cocktail, at a final concentration of around 100-200 µM for each fragment. A reference sample containing only the fragment cocktail in buffer is also prepared.
-
NMR Sample Preparation: The protein solution is added to the fragment cocktail. A final sample volume of ~500 µL is prepared in a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer Setup: Experiments are performed on a high-field NMR spectrometer equipped with a cryoprobe.
-
¹⁹F NMR Experiment: A standard one-dimensional (1D) ¹⁹F NMR spectrum is acquired for both the reference sample (fragments only) and the sample containing the protein.
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient. For detecting weak binders, relaxation-edited experiments like Carr-Purcell-Meiboom-Gill (CPMG) can be used to enhance the signals of bound ligands.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected chemical shift range of the fluorinated fragments.
-
Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio (typically 128-1024 scans).
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is commonly used.
-
-
3. Data Processing and Analysis:
-
Processing: The acquired Free Induction Decays (FIDs) are processed using standard NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Hit Identification: The ¹⁹F NMR spectrum of the sample containing the protein is compared to the reference spectrum. Binding events are identified by:
-
Chemical Shift Perturbations (CSPs): A change in the chemical shift of a fragment's signal upon addition of the protein indicates an interaction.
-
Line Broadening: An increase in the linewidth of a fragment's signal is indicative of binding to the larger protein molecule.
-
Decrease in Signal Intensity (in relaxation-edited experiments): In CPMG experiments, the signals of binding fragments are significantly attenuated.
-
Logical Relationships in Binding Analysis
The interpretation of ¹⁹F NMR data in binding studies relies on understanding the exchange dynamics between the free and bound states of a ligand.
Conclusion
¹⁹F NMR spectroscopy offers a powerful and often superior alternative to other spectroscopic techniques for specific applications in drug discovery and development. Its high sensitivity, lack of background interference in biological samples, and wide chemical shift range provide significant advantages for fragment screening, binding affinity determination, and quantitative analysis. While techniques like mass spectrometry and fluorescence spectroscopy have their own strengths in terms of throughput and sensitivity for certain applications, the rich, quantitative, and structurally informative data provided by ¹⁹F NMR make it an indispensable tool for researchers aiming to understand molecular interactions at a detailed level. The continued development of ¹⁹F-labeled reagents and advanced NMR methodologies will undoubtedly further expand the role of this versatile technique in the future of pharmaceutical and biomedical research.
References
A Researcher's Guide to Validating Protein Conformational Changes: ¹⁹F NMR vs. The Alternatives
For researchers, scientists, and drug development professionals, understanding the dynamic nature of proteins is paramount. Conformational changes are central to protein function, and validating these shifts is a critical step in fundamental research and therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy using the ¹⁹F nucleus has emerged as a powerful tool for these investigations. This guide provides an objective comparison of ¹⁹F NMR with other leading techniques—Cryo-Electron Microscopy (Cryo-EM), X-ray Crystallography, and single-molecule Förster Resonance Energy Transfer (smFRET)—supported by experimental data and detailed protocols.
At a Glance: Comparing the Techniques
The choice of technique for studying protein conformational changes depends on several factors, including the size of the protein, the desired resolution, and whether static snapshots or dynamic information is required. The following table summarizes the key quantitative aspects of ¹⁹F NMR and its alternatives.
| Feature | ¹⁹F NMR | Cryo-Electron Microscopy (Cryo-EM) | X-ray Crystallography | single-molecule FRET (smFRET) |
| Resolution | Atomic (indirectly probes local environment) | Near-atomic (typically 2-4 Å for distinct states)[1] | Atomic (typically 1.5-2.5 Å)[2] | Low (reports on distances between two probes) |
| Protein Size Limitation | < 100 kDa (for detailed structural studies)[3] | No strict upper limit, excels with large complexes (>100 kDa) | No strict upper limit, but crystallization can be a bottleneck | No strict size limit, dependent on labeling feasibility |
| Nature of Data | Dynamic (solution-state, reports on kinetics and equilibria)[3] | Static (frozen ensemble of states) or pseudo-dynamic (through classification of multiple states)[4][5] | Static (crystal lattice, can trap specific conformations) | Dynamic (real-time observation of conformational changes)[6] |
| Sample Requirements | Purified, labeled protein in solution (mg quantities) | Purified protein in vitrified ice (µg quantities)[7] | Highly pure, crystallizable protein (mg quantities)[8] | Purified, labeled protein, often immobilized (pM-nM concentrations) |
| Key Advantage | Sensitivity to subtle local changes, no background signal[3] | Applicable to large, complex systems not amenable to other techniques | High-resolution atomic detail of stable conformations | Real-time observation of dynamics at the single-molecule level[9] |
| Key Limitation | Requires introduction of a fluorine label, size limitations | Can be challenging to resolve closely related conformational states | Crystallization can be difficult and may influence conformation | Requires labeling with two fluorophores, provides distance information between only two points |
In-Depth Look: ¹⁹F NMR for Conformational Analysis
¹⁹F NMR is a powerful technique for studying protein conformational changes in solution.[3] It relies on the introduction of a fluorine atom, typically by incorporating a fluorinated amino acid, into the protein of interest. The ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an exquisite probe for detecting subtle structural rearrangements.[3] Changes in the chemical shift, line width, and relaxation properties of the ¹⁹F signal provide detailed information about the kinetics and thermodynamics of conformational transitions.[3]
Experimental Workflow: ¹⁹F NMR
Caption: Workflow for studying protein conformational changes using ¹⁹F NMR.
Detailed Experimental Protocol: ¹⁹F NMR
-
Protein Labeling:
-
Express the protein of interest in an auxotrophic bacterial strain (e.g., E. coli) that cannot synthesize a specific amino acid (e.g., tryptophan).
-
Supplement the growth medium with the corresponding fluorinated amino acid (e.g., 5-fluoro-tryptophan).
-
The level of incorporation can be controlled by adjusting the concentration of the fluorinated amino acid.
-
-
Protein Purification:
-
Lyse the cells and purify the ¹⁹F-labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Confirm the purity and integrity of the protein using SDS-PAGE and mass spectrometry.
-
-
NMR Data Acquisition:
-
Prepare the protein sample in a suitable buffer at a concentration typically in the range of 50-500 µM.
-
Acquire one-dimensional (1D) ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
To induce conformational changes, titrate the protein sample with a ligand, substrate, or other perturbant and acquire a series of ¹⁹F NMR spectra.
-
-
Data Analysis:
-
Analyze the changes in the ¹⁹F chemical shifts and line widths as a function of the perturbant concentration.
-
A change in chemical shift indicates a change in the local environment of the fluorine probe, signifying a conformational change.
-
Line broadening can provide information about the kinetics of the conformational exchange.
-
Fit the data to appropriate binding or kinetic models to extract thermodynamic and kinetic parameters of the conformational change.
-
The Alternatives: A Comparative Overview
While ¹⁹F NMR offers unique advantages, other techniques provide complementary information for a comprehensive understanding of protein dynamics.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has revolutionized structural biology by enabling the determination of high-resolution structures of large and complex macromolecules that are difficult to crystallize.[10] In the context of conformational changes, cryo-EM can capture snapshots of a protein in different functional states. By computationally classifying hundreds of thousands of individual particle images, researchers can reconstruct multiple 3D structures from a single sample, revealing the conformational landscape of the protein.[4][5]
Caption: General workflow for cryo-EM-based structural analysis.
-
Grid Preparation:
-
Apply a small volume (typically 3-4 µL) of the purified protein solution (0.1-10 mg/mL) to a cryo-EM grid.[10]
-
The grid is a small metal disc covered with a thin film of carbon with precisely sized holes.
-
-
Vitrification:
-
Blot away excess liquid to create a thin film of the sample across the holes in the grid.
-
Rapidly plunge-freeze the grid in a cryogen such as liquid ethane to vitrify the sample, trapping the protein molecules in a thin layer of amorphous ice.
-
-
Data Collection:
-
Load the frozen grid into a transmission electron microscope.
-
Automatically collect thousands of images of different areas of the grid, capturing images of the protein particles in various orientations.
-
-
Image Processing and 3D Reconstruction:
-
Computationally select the images of individual protein particles from the micrographs.
-
Align and classify the particle images into different classes based on their orientation and conformational state.
-
Combine the images from each class to reconstruct a high-resolution 3D density map for each conformational state.
-
Build an atomic model into the density map.
-
X-ray Crystallography
X-ray crystallography is the gold standard for determining high-resolution atomic structures of proteins.[2][11] The technique requires the protein to be crystallized, which can be a significant challenge. Once a crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the protein, from which an atomic model can be built.[8][12] By crystallizing a protein in the presence of different ligands or under different conditions, it is possible to trap and visualize distinct conformational states.
Caption: The workflow of X-ray crystallography for protein structure determination.
-
Protein Crystallization:
-
Screen a wide range of conditions (e.g., pH, salt concentration, temperature, precipitating agents) to find conditions that promote the formation of well-ordered protein crystals.[13]
-
This is often the most challenging and time-consuming step.
-
-
X-ray Diffraction Data Collection:
-
Mount a single crystal and cryo-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.[14]
-
-
Structure Determination:
-
Process the diffraction data to determine the intensities and positions of the diffraction spots.
-
Solve the "phase problem" to calculate the electron density map of the protein.
-
Build an atomic model of the protein into the electron density map and refine the model to best fit the experimental data.[12]
-
Single-Molecule FRET (smFRET)
smFRET is a powerful technique for studying the dynamics of protein conformational changes in real-time.[9] It measures the efficiency of energy transfer between two fluorophores (a donor and an acceptor) that are specifically attached to the protein. The FRET efficiency is highly dependent on the distance between the two fluorophores, typically in the range of 1-10 nanometers.[9] By monitoring changes in FRET efficiency over time, researchers can directly observe conformational transitions of single protein molecules.
Caption: A simplified workflow for smFRET experiments.
-
Protein Labeling:
-
Introduce two cysteine residues at specific sites in the protein of interest via site-directed mutagenesis.
-
Label the protein with donor and acceptor fluorescent dyes that specifically react with cysteine residues.
-
Purify the doubly labeled protein to remove any unlabeled or singly labeled species.
-
-
Surface Immobilization (for TIRF microscopy):
-
Immobilize the labeled protein molecules on a glass coverslip, often via a biotin-streptavidin linkage, to allow for long observation times.[15]
-
-
Single-Molecule Fluorescence Microscopy:
-
Use a highly sensitive fluorescence microscope, such as a total internal reflection fluorescence (TIRF) microscope, to excite the donor fluorophore and detect the emission from both the donor and acceptor fluorophores.
-
Record movies of the fluorescence signals from individual molecules over time.
-
-
Data Analysis:
-
For each molecule, calculate the FRET efficiency as a function of time from the intensities of the donor and acceptor fluorescence.
-
Generate histograms of FRET efficiencies to identify different conformational states.
-
Analyze the time trajectories of FRET efficiency to determine the kinetics of conformational transitions.
-
Conclusion: An Integrated Approach
Each of the techniques discussed offers a unique window into the world of protein conformational changes. ¹⁹F NMR provides exquisite sensitivity to local environmental changes in solution, Cryo-EM and X-ray crystallography deliver high-resolution snapshots of distinct conformational states, and smFRET allows for the real-time observation of these dynamics at the single-molecule level. For a comprehensive understanding of a protein's structure-function relationship, an integrated approach that leverages the complementary strengths of these powerful techniques is often the most insightful.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. quora.com [quora.com]
- 5. Simultaneous Determination of Protein Structure and Dynamics Using Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein folding - Wikipedia [en.wikipedia.org]
- 9. Single-molecule FRET - Wikipedia [en.wikipedia.org]
- 10. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. proteopedia.org [proteopedia.org]
- 12. google.com [google.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Validation of ¹⁹F NMR and Mass Spectrometry in Drug Development
In the landscape of modern drug discovery and development, the accurate quantification of fluorinated drug candidates and their metabolites is paramount. The unique properties of the fluorine atom, when incorporated into small molecules, can significantly enhance pharmacological attributes such as metabolic stability, binding affinity, and bioavailability. Consequently, robust analytical methodologies are essential for preclinical and clinical bioanalysis. This guide provides a comprehensive comparison of two powerful techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of fluorinated compounds.
Quantitative Data Comparison
A critical aspect of analytical method validation is the comparison of data obtained from different techniques. While ¹⁹F NMR offers a direct and non-destructive method for quantification without the need for reference standards of the analyte itself, LC-MS/MS is renowned for its exceptional sensitivity and selectivity.
A study by Okaru et al. provides a valuable benchmark, comparing the purity determination of thirteen fluorinated pharmaceuticals using ¹⁹F NMR and High-Performance Liquid Chromatography (HPLC), the separation component of LC-MS. The results demonstrate a strong correlation between the two methods, suggesting that ¹⁹F NMR is a reliable tool for quantitative analysis.[1][2]
| Compound | Purity (% w/w) by ¹⁹F NMR | Purity (% w/w) by HPLC |
| Fluorometholone | 95.9 | 100.0 |
| Flumazenil | 94.9 | 99.8 |
| Flunitrazepam | 98.8 | 99.8 |
| Flutamide | 98.2 | Not Determined |
| Fluvastatin sodium hydrate | 83.0 | 84.6 |
| Fluprednidene acetate | 98.1 | 99.7 |
| Fluphenazine dihydrochloride | 88.8 | Not Available |
| Fluoxetine HCl | 84.0 | Not Available |
| Fludarabine phosphate | 89.1 | Not Available |
| Flurazepam monohydrochloride | 86.5 | Not Available |
| 5-Fluorocytosine | 82.8 | Not Available |
| Fluconazole | 86.2 | Not Available |
| Sodium flurbiprofen dihydrate | 89.3 | Not Available |
Table 1: Comparison of purity determination of fluorinated pharmaceuticals by ¹⁹F NMR and HPLC. Data sourced from Okaru et al.[1]
While this data highlights the agreement between NMR and a chromatographic method, it is important to note that mass spectrometry detection in LC-MS offers distinct advantages in sensitivity and specificity, particularly for complex biological matrices.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible and reliable analytical data. Below are representative methodologies for both ¹⁹F NMR and LC-MS/MS for the analysis of fluorinated compounds.
¹⁹F NMR Spectroscopy for Quantitative Analysis
This protocol is based on the methodology described by Okaru et al. for the analysis of fluorinated pharmaceuticals.[1][2]
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of the fluorinated pharmaceutical powder.
-
Dissolve the sample in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
To 500 µL of the resulting solution, add 100 µL of an internal standard solution (e.g., trifluoroacetic acid in DMSO-d6 of a known concentration).
-
Vortex the solution to ensure homogeneity.
-
Transfer the final solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer equipped with a fluorine probe.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover all fluorine signals of interest (e.g., -20.0 to -210.0 ppm).
-
Relaxation Delay (D1): 20 seconds to ensure full T1 relaxation for accurate quantification.
-
Pulse Angle: 90° for maximum signal intensity.
-
Number of Scans: 512 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: 300 K.
-
3. Data Processing and Quantification:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum and correct the baseline.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * Purity_IS * (V_IS / V_analyte) Where N is the number of fluorine atoms, M is the molar mass, Purity is the purity of the internal standard, and V is the volume.
LC-MS/MS for Quantitative Bioanalysis
This protocol provides a general framework for the development of a robust LC-MS/MS method for the quantification of a fluorinated small molecule drug in a biological matrix like human plasma.
1. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard (typically a stable isotope-labeled version of the analyte).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard to ensure selectivity and sensitivity.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas of the analyte and the internal standard from the extracted ion chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Cross-Validation of ¹⁹F NMR and Mass Spectrometry
The cross-validation of analytical methods is a critical step in drug development to ensure data integrity and consistency. A well-defined workflow ensures that both methods are providing comparable and reliable quantitative data.
This workflow begins with the preparation of a single set of spiked biological matrix samples, which are then split for analysis by both ¹⁹F NMR and mass spectrometry. The quantitative results from both platforms are then statistically compared to assess the level of agreement and validate the methods against each other. This ensures a high degree of confidence in the bioanalytical data generated throughout the drug development process.
References
A Head-to-Head Battle of Structural Biology Titans: ¹⁹F NMR vs. X-ray Crystallography
In the quest to elucidate the intricate three-dimensional structures of proteins, researchers primarily turn to two powerhouse techniques: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Each method offers a unique window into the atomic world of proteins, yet they differ fundamentally in their principles, sample requirements, and the nature of the data they provide. This guide offers a detailed comparison to help researchers, scientists, and drug development professionals choose the optimal strategy for their structural biology questions.
At a Glance: A Quantitative Comparison
For a quick overview, the following table summarizes the key quantitative parameters for each technique.
| Parameter | ¹⁹F NMR Spectroscopy | X-ray Crystallography |
| Resolution | Indirectly determined; provides information on local environment and dynamics. Can detect subtle conformational changes. | Typically 1.5–3.5 Å; can achieve sub-atomic resolution (<1.0 Å) in ideal cases.[1][2] |
| Protein Size | No theoretical upper limit for observing specific labels; practical for proteins >100 kDa where other NMR methods fail.[3] | No theoretical upper limit; structures of very large complexes like ribosomes have been solved. |
| Sample State | Solution (near-physiological conditions) | Solid (crystal lattice) |
| Sample Purity | High purity required | Very high purity (>95%) and homogeneity required for crystallization. |
| Protein Concentration | 25–100 µM for labeled proteins.[3] | Typically 5–50 mg/mL.[4][5][6] |
| Sample Volume | ~300–600 µL | Nanoliter to microliter drops for crystallization screening. |
| Data Acquisition Time | Minutes to hours for 1D spectra. | Minutes to hours per dataset at a synchrotron.[7] |
| Dynamic Information | Excellent for studying protein dynamics, conformational changes, and transient interactions.[8] | Provides a static, time-averaged snapshot of the protein structure in the crystal lattice. |
Delving Deeper: Principles and Applications
¹⁹F NMR Spectroscopy: A Sensitive Probe of Local Environment
¹⁹F NMR has emerged as a powerful tool for studying protein structure and dynamics due to the unique properties of the fluorine-19 nucleus. It boasts a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, making it exquisitely sensitive to its local electronic environment.[8] Since proteins do not naturally contain fluorine, the introduction of a ¹⁹F label provides a background-free signal that can be used to probe specific sites within the protein.
This technique is particularly adept at:
-
Detecting Conformational Changes: The ¹⁹F chemical shift is highly sensitive to subtle changes in protein conformation, making it ideal for studying ligand binding, protein folding, and allosteric regulation.[8]
-
Studying Protein Dynamics: ¹⁹F NMR can provide information on the flexibility and motion of different parts of a protein over a wide range of timescales.
-
Analyzing Large Proteins and Complexes: Because only the ¹⁹F-labeled sites are observed, the complexity of the spectrum does not necessarily increase with the size of the protein, allowing for the study of large macromolecules and complexes that are intractable by other NMR methods.[3]
-
Investigating Membrane Proteins: The ability to study proteins in a solution-like environment makes ¹⁹F NMR well-suited for investigating the structure and dynamics of membrane proteins in micelles or nanodiscs.[9][10][11][12]
X-ray Crystallography: The Gold Standard for High-Resolution Structures
X-ray crystallography has been the cornerstone of structural biology for decades, responsible for the vast majority of protein structures deposited in the Protein Data Bank.[13] The technique relies on the diffraction of X-rays by a well-ordered protein crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the protein can be built.[14]
Key strengths of X-ray crystallography include:
-
High Resolution: It is capable of providing atomic-resolution structures, revealing precise details of bond lengths, angles, and interactions within the protein.[1][2]
-
No Size Limitation: In principle, any protein that can be crystallized can be studied by X-ray crystallography, regardless of its size.
-
Well-Established Methodology: The techniques for protein crystallization, data collection, and structure solution are mature and widely accessible.
However, the major bottleneck is the requirement for high-quality, well-ordered crystals, which can be challenging to obtain, particularly for flexible or membrane proteins.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for both ¹⁹F NMR spectroscopy and X-ray crystallography.
Experimental Protocols
¹⁹F-Labeling of Proteins for NMR Spectroscopy
A common method for incorporating ¹⁹F-labeled amino acids into a protein is through auxotrophic E. coli strains.
Protocol for Site-Specific Incorporation of 4-Trifluoromethyl-L-phenylalanine:
-
Vector Preparation: Utilize a plasmid containing an orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair that specifically recognizes the amber stop codon (UAG) and incorporates L-4-trifluoromethylphenylalanine.
-
Transformation: Transform the expression vector for the protein of interest (containing a UAG codon at the desired labeling site) and the plasmid for the synthetase/tRNA pair into a suitable E. coli expression strain.
-
Cell Growth: Grow the cells in a minimal medium to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression with IPTG and supplement the medium with L-4-trifluoromethylphenylalanine.
-
Harvesting and Purification: After a period of expression, harvest the cells by centrifugation. Purify the ¹⁹F-labeled protein using standard chromatography techniques.
Protein Crystallization for X-ray Diffraction
Vapor diffusion is a widely used method for protein crystallization.
Hanging-Drop Vapor Diffusion Protocol:
-
Reservoir Preparation: Pipette 500 µL of a precipitant solution into the well of a 24-well crystallization plate.
-
Drop Preparation: On a siliconized glass coverslip, mix a small volume (e.g., 1 µL) of the purified protein solution with an equal volume of the precipitant solution from the reservoir.
-
Sealing: Invert the coverslip and place it over the well, creating a sealed "hanging drop."
-
Equilibration: Water vapor slowly diffuses from the drop to the more concentrated reservoir solution. This gradually increases the concentration of the protein and precipitant in the drop, leading to supersaturation and, ideally, crystal formation.
-
Crystal Growth: Monitor the drops for crystal growth over several days to weeks.
Supporting Experimental Data: Complementary Insights into Protein Function
While a single, comprehensive head-to-head comparison is rare, the literature is replete with examples where ¹⁹F NMR and X-ray crystallography provide complementary information to build a more complete picture of protein structure and function.
Case Study: E. coli Galactose-Binding Protein
The E. coli galactose-binding protein has been extensively studied by both techniques. X-ray crystallography has provided high-resolution structures of the protein in its ligand-bound state. However, these static pictures do not fully capture the dynamic changes that occur upon sugar binding.
¹⁹F NMR studies, using proteins labeled with 5-fluorotryptophan, have been instrumental in mapping the global structural changes that occur upon sugar binding.[1] These studies revealed that ligand binding induces conformational changes not only in the binding cleft but also at sites distant from it, providing insights into the allosteric communication within the protein.[1] Furthermore, ¹⁹F NMR has been used to probe the local structural changes associated with Ca(II) binding to this protein.[2]
Case Study: Dihydrofolate Reductase (DHFR)
The catalytic mechanism of DHFR has been a subject of intense study. X-ray crystallography has provided numerous high-resolution structures of DHFR in complex with substrates and inhibitors, offering a detailed view of the active site. However, these static structures cannot fully elucidate the dynamic events of the catalytic cycle. ¹⁹F NMR has been used to complement these crystallographic studies by providing insights into the conformational dynamics of DHFR during catalysis.
Logical Relationships in Structural Analysis
The relationship between the experimental data and the final structural model is a key differentiator between the two techniques.
In X-ray crystallography, the diffraction pattern is mathematically transformed into an electron density map, which is then interpreted to build a complete atomic model. In contrast, ¹⁹F NMR provides information about the local environment and dynamics at specific, labeled sites. A full structural model is not directly generated from a 1D ¹⁹F NMR spectrum, but the data provides crucial constraints and insights into conformational states.
Conclusion: A Powerful Partnership
¹⁹F NMR and X-ray crystallography are not competing techniques but rather powerful, complementary partners in the endeavor of structural biology. X-ray crystallography provides unparalleled high-resolution static pictures of proteins, offering a detailed blueprint of their architecture. ¹⁹F NMR, on the other hand, brings these static structures to life by providing invaluable information about their dynamic behavior in solution. For researchers and drug development professionals, the choice of technique will depend on the specific scientific question. However, the most comprehensive understanding of a protein's structure-function relationship is often achieved by leveraging the unique strengths of both methods.
References
- 1. 19F NMR studies of the D-galactose chemosensory receptor. 1. Sugar binding yields a global structural change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19F NMR studies of the D-galactose chemosensory receptor. 2. Ca(II) binding yields a local structural change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein 19F NMR in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the phosphosignaling protein CheY. I. Analysis of the phosphorylated conformation by 19F NMR and protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. proteopedia.org [proteopedia.org]
- 9. NMR Spectroscopy vs. X-ray Crystallography | Semantic Scholar [semanticscholar.org]
- 10. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19F NMR Studies of the D-Galactose Chemosensory Receptor. 2. Ca(II) Binding Yields a Local Structural Change - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impact.ornl.gov [impact.ornl.gov]
A Comparative Guide to Assessing the Accuracy of Quantitative ¹⁹F NMR
In the landscape of analytical chemistry, particularly within pharmaceutical and chemical research, the precise quantification of fluorinated compounds is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and specifically ¹⁹F qNMR, has emerged as a powerful, direct, and non-destructive method for this purpose. This guide provides an objective comparison of the accuracy of ¹⁹F qNMR against other analytical techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Key Advantages of ¹⁹F qNMR
Quantitative ¹⁹F NMR offers several distinct advantages over other analytical methods:
-
High Specificity: The ¹⁹F nucleus has a wide chemical shift range and low natural abundance in most organic molecules, resulting in spectra with minimal background interference and well-resolved signals, even in complex matrices.[1]
-
Direct Measurement: qNMR is a primary ratio method, allowing for the direct quantification of an analyte against an internal standard without the need for analyte-specific reference standards, which can be costly and time-consuming to synthesize and certify.
-
Non-destructive: The sample can be recovered and used for further analysis after the NMR measurement.[1]
-
Speed and Simplicity: ¹⁹F qNMR experiments can be relatively fast, with analysis times as short as a few minutes, and often require simpler sample preparation compared to chromatographic techniques.[1][2]
Quantitative Data Comparison
The accuracy and precision of an analytical method are critical for its validation and application. The following tables summarize the performance of ¹⁹F qNMR in comparison to ¹H qNMR and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Method Validation Parameters for ¹⁹F qNMR and ¹H qNMR
A study directly comparing the quantification of atorvastatin calcium using both ¹⁹F and ¹H qNMR with the same internal standard yielded the following results:
| Parameter | ¹⁹F qNMR | ¹⁹H qNMR |
| Linearity (r) | 0.9999 | 0.9999 |
| Precision (RSD, %) | 0.49 | 0.82 |
| Repeatability (RSD, %) | 0.73 | 0.62 |
| LOQ (mg/mL) | 1.34 | 1.02 |
Data sourced from a study on the characterization of atorvastatin calcium.
The results demonstrate that ¹⁹F qNMR exhibits comparable linearity, precision, and repeatability to the more commonly used ¹H qNMR method.
Table 2: Comparison of Quantitative Analysis of Carbohydrates by qNMR and HPLC
A head-to-head comparison for the quantification of four carbohydrates (fructose, glucose, sucrose, and maltose) in a lyophilized injection showed similar performance characteristics between qNMR and HPLC methods:
| Parameter | qNMR | HPLC-ELSD |
| Linearity (R²) | > 0.999 | > 0.9994 |
| Intra-day Precision (RSD, %) | < 1.3 | < 1.7 |
| Inter-day Precision (RSD, %) | < 2.2 | < 2.6 |
| Repeatability (RSD, %) | < 2.2 | Not Reported |
| Stability (RSD, %) | < 1.5 | Not Reported |
| Recovery (RSD, %) | < 3.2 | Not Reported |
Data from a comparative study on carbohydrate analysis.[3][4]
This study concluded that both qNMR and HPLC methods have good accuracy and precision, and the results were not significantly different, suggesting they can be used interchangeably for quantitative analysis of these compounds.[3][4]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining accurate and reproducible results with ¹⁹F qNMR.
General Protocol for Quantitative ¹⁹F NMR
This protocol outlines the key steps for performing a ¹⁹F qNMR experiment for the quantification of a fluorinated analyte.
a) Sample Preparation:
-
Accurately weigh a specific amount of the analyte and the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
b) Internal Standard Selection:
-
The internal standard should be a fluorinated compound that is chemically stable, non-volatile, and does not react with the analyte or the solvent.
-
It should have a simple ¹⁹F NMR spectrum with at least one signal that is well-resolved from the analyte signals.
-
The relaxation time (T₁) of the internal standard's fluorine signal should be similar to that of the analyte's signal.
-
Examples of common ¹⁹F qNMR internal standards include trifluorotoluene, 4,4′-difluorobenzophenone, and 1-fluoro-2-nitrobenzene.
c) NMR Instrument Parameters:
The following parameters should be carefully optimized for accurate quantification:
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal intensity.
-
Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of the fluorine nuclei between scans, the relaxation delay should be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals. T₁ values can be determined using an inversion-recovery experiment.
-
Spectral Width (SW): The spectral width must be large enough to encompass all the signals of interest from both the analyte and the internal standard.
-
Number of Scans (NS): The number of scans should be sufficient to obtain a good signal-to-noise ratio (S/N > 150) for the signals being integrated.
-
Acquisition Time (AT): A longer acquisition time can improve resolution, but it also increases the experiment time. A typical value is 1-2 seconds.
d) Data Processing and Quantification:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections manually to ensure accuracy.
-
Integrate the signals of interest for both the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
Integral: The integrated area of the signal
-
N: The number of fluorine nuclei giving rise to the signal
-
M: The molar mass
-
m: The mass
-
Purity: The purity of the internal standard
-
IS: Internal Standard
-
Example Optimized Parameters from a Comparative Study
The following table presents the optimized experimental parameters used in a direct comparison of ¹⁹F and ¹H qNMR for the analysis of atorvastatin calcium.
| Parameter | ¹⁹F qNMR | ¹⁹H qNMR |
| Spectrometer | Bruker Ascend 500 M | Bruker Ascend 500 M |
| Frequency | 470.61 MHz | 500.15 MHz |
| Pulse Angle | 90° | 30° |
| Spectral Width (SW) | 100 ppm | 20 ppm |
| Relaxation Delay (D1) | 15 s | 15 s |
| Number of Scans (NS) | 16 | 16 |
| Data Points | 128 K | 64 K |
Visualizing Workflows and Logical Relationships
Visual diagrams can aid in understanding the experimental workflow and the factors influencing the accuracy of ¹⁹F qNMR.
Conclusion
Quantitative ¹⁹F NMR is a robust and accurate analytical technique for the quantification of fluorine-containing compounds. Experimental data demonstrates that its performance in terms of accuracy, precision, and linearity is comparable to, and in some aspects, advantageous over, other established methods like ¹H qNMR and HPLC. The high specificity and reduced sample preparation complexity make ¹⁹F qNMR an invaluable tool in research and development, particularly in the pharmaceutical industry. By adhering to carefully optimized experimental protocols and understanding the factors that influence accuracy, researchers can confidently employ ¹⁹F qNMR for reliable and efficient quantitative analysis.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. almacgroup.com [almacgroup.com]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking ¹⁹F NMR for Fragment-Based Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with other leading techniques in fragment-based screening. Supported by experimental data, this document outlines the performance, protocols, and strategic application of ¹⁹F NMR in modern drug discovery pipelines.
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The success of this approach hinges on the ability to detect and characterize the weak binding of small chemical fragments to biological targets. Among the biophysical techniques employed for this purpose, ¹⁹F NMR has garnered significant attention due to its high sensitivity, low background signal, and versatility. This guide delves into the quantitative performance of various ¹⁹F NMR methods and compares them with established screening technologies such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).
Performance Comparison of Fragment Screening Techniques
The selection of a primary screening method is a critical decision in any FBDD campaign. The ideal technique should offer a balance of throughput, sensitivity, and reliability, while minimizing sample consumption. The following table summarizes key performance metrics for ¹⁹F NMR methods and their alternatives.
| Technique | Typical Throughput | Hit Rate | Ligand Efficiency (LE) Assessment | False Positive/Negative Rate | Target Consumption | Fragment Concentration |
| ¹⁹F NMR (Ligand-Observed) | High (hundreds of compounds/day in cocktails) | Target-dependent (can be ~1-10%) | Good | Low false positives; potential for false negatives with strong binders | Low | Micromolar to Millimolar |
| ¹⁹F NMR (Protein-Observed) | Medium (tens to hundreds of compounds/day) | Target-dependent (e.g., up to 26% for RNA)[1] | Excellent | Low | High (requires isotopically labeled protein) | Micromolar to Millimolar |
| Surface Plasmon Resonance (SPR) | High (thousands of compounds/day) | Target-dependent | Good | Can have false positives from aggregation or non-specific binding | Low (immobilized on a sensor chip) | Micromolar to Millimolar |
| Microscale Thermophoresis (MST) | Medium to High (hundreds of compounds/day) | Target-dependent | Good | Low | Low | Nanomolar to Millimolar |
In-Depth Look at ¹⁹F NMR Screening Methods
¹⁹F NMR techniques can be broadly categorized into two approaches: ligand-observed and protein-observed methods.
Ligand-Observed ¹⁹F NMR: These methods directly detect the NMR signal of the fluorine-containing fragments. The binding event is inferred from changes in the fragment's NMR parameters, such as chemical shift, line broadening, or relaxation rates.
-
n-Fluorine Atoms for Biochemical Screening (n-FABS): This is a functional assay that monitors the enzymatic conversion of a fluorinated substrate to a product.[2][3][4] It is particularly useful for identifying enzyme inhibitors.
-
Fluorine Chemical Shift Anisotropy and Exchange for Screening (FAXS): This method relies on the change in the transverse relaxation rate (T₂) of the ¹⁹F signal upon binding to a large protein target. It is a sensitive method for detecting weak interactions.
Protein-Observed ¹⁹F NMR (PrOF NMR): In this approach, the protein target is labeled with ¹⁹F-containing amino acids.[2][5] Ligand binding is detected by monitoring changes in the ¹⁹F signals of the protein. This method provides direct evidence of binding and can offer information about the binding site. A key advantage is its speed for small proteins, being reported as more than twice as fast as traditional ¹H-¹⁵N HSQC experiments.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of fragment screening campaigns. Below are outlines for key ¹⁹F NMR screening techniques.
Protocol 1: Ligand-Observed ¹⁹F NMR Screening (General)
-
Sample Preparation:
-
Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Prepare cocktails of 5-10 fluorinated fragments at a concentration of approximately 200 µM for each fragment. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.
-
Prepare two sets of NMR tubes for each fragment cocktail: one with the protein (e.g., 10-25 µM) and one without (reference).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹⁹F NMR spectra for both the reference and protein-containing samples.
-
A relaxation-edited experiment, such as a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, is often used to suppress signals from non-binding fragments.
-
Typical acquisition parameters on a 500 MHz spectrometer might include a spectral width of 200 ppm, 16k data points, and a recycle delay of 2 seconds. The number of scans will depend on the protein and fragment concentrations.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Compare the spectra of the protein-containing sample to the reference sample.
-
Identify "hits" based on a significant reduction in signal intensity or line broadening in the protein-containing sample compared to the reference.
-
Deconvolute the hit cocktails by testing each fragment individually to identify the specific binder.
-
Protocol 2: Protein-Observed ¹⁹F NMR (PrOF NMR) Screening
-
Sample Preparation:
-
Express and purify the target protein with site-specific or uniform incorporation of a ¹⁹F-labeled amino acid (e.g., 5-fluoro-tryptophan).
-
Prepare a stock solution of the ¹⁹F-labeled protein at a concentration of 25-50 µM in a suitable NMR buffer.
-
Prepare fragment mixtures at a concentration that will yield a final concentration of ~100-500 µM per fragment in the NMR sample.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹⁹F NMR spectrum of the labeled protein.
-
Acquire 1D ¹⁹F NMR spectra of the protein in the presence of each fragment mixture. For a screen of 508 small molecules in 85 mixtures, data acquisition can be completed in approximately 10 hours.[2]
-
Typical acquisition parameters are similar to ligand-observed methods, but the spectral window will be centered on the protein's ¹⁹F signals.
-
-
Data Analysis:
-
Process and overlay the spectra.
-
Identify hits by observing chemical shift perturbations or significant line broadening of the protein's ¹⁹F resonances upon addition of a fragment mixture.
-
Deconvolute hit mixtures by testing individual fragments to identify the active compound.
-
The magnitude of the chemical shift perturbation can be used to estimate the binding affinity (Kd).
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in ¹⁹F NMR-based fragment screening, the following diagrams, generated using the DOT language, outline a typical experimental workflow and the logic behind hit validation.
Caption: A typical experimental workflow for ¹⁹F NMR fragment-based screening.
References
- 1. 19F NMR‐Based Fragment Screening for 14 Different Biologically Active RNAs and 10 DNA and Protein Counter‐Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
A Researcher's Guide to ¹⁹F NMR Probes for In-Vivo Imaging
For researchers, scientists, and drug development professionals navigating the landscape of in-vivo ¹⁹F Nuclear Magnetic Resonance (NMR) imaging, selecting the optimal probe is a critical decision that directly impacts experimental success. This guide provides an objective comparison of common ¹⁹F NMR probes, supported by experimental data and detailed protocols to aid in this selection process.
The unique advantage of ¹⁹F NMR imaging lies in the near-absence of endogenous fluorine in biological tissues, resulting in background-free images where the signal is directly proportional to the concentration of the probe. This allows for highly specific and quantitative tracking of cells, molecules, and physiological parameters in vivo. However, the inherent challenge of low signal-to-noise ratio (SNR) necessitates careful consideration of probe design and experimental setup. This guide explores the performance of various classes of ¹⁹F NMR probes, from small molecules to complex nanoparticle systems.
Comparative Performance of ¹⁹F NMR Probes
The efficacy of a ¹⁹F NMR probe is determined by several key parameters, including the number of magnetically equivalent fluorine atoms, its T1 and T2 relaxation times, and the achievable in-vivo signal-to-noise ratio (SNR). The following table summarizes these quantitative metrics for representative examples from different classes of ¹⁹F NMR probes.
| Probe Class | Specific Example | Number of ¹⁹F Atoms | T1 Relaxation Time (ms) | T2 Relaxation Time (ms) | Reported In-Vivo SNR |
| Small Molecules | Siponimod | 3 | ~2500 (in serum) | ~5 (in serum) | Detectable in mouse liver and brain |
| F-Quene 1 (for pH) | 2 | Not Reported | Not Reported | Sufficient for in-vivo pH mapping | |
| Dendrimers | Fluorinated Dendrimers | Variable (High Density) | Not widely reported in a comparative context | Not widely reported in a comparative context | Designed for high sensitivity |
| Nanoemulsions | Perfluoro-15-crown-5-ether (PFCE) | 20 | ~1500 | ~1000 | High, enables cell tracking |
| Perfluorooctyl Bromide (PFOB) | 17 | ~1200 | ~800 | Commonly used for cell tracking | |
| Perfluoropolyether (PFPE) | >20 | ~400 | ~40 | Used for cell labeling and tracking | |
| PERFECTA | High Density | ~587 | ~181 | High sensitivity for cell detection |
Note: Relaxation times and SNR are highly dependent on the specific in-vivo environment, magnetic field strength, and imaging sequence used. The values presented here are for comparative purposes and are derived from various preclinical studies.
Key Experimental Protocols
Reproducible and reliable in-vivo ¹⁹F NMR imaging hinges on meticulously planned and executed experimental protocols. Below are detailed methodologies for two common applications: cell tracking and pH measurement.
Experimental Protocol 1: In-Vivo Cell Tracking with Perfluorocarbon Nanoemulsions
This protocol outlines the key steps for labeling cells with a perfluorocarbon (PFC) nanoemulsion and their subsequent in-vivo imaging in a mouse model.
1. Cell Labeling:
-
Cell Culture: Culture the desired cell type (e.g., dendritic cells, T cells, stem cells) to a sufficient number for injection (typically 1-10 million cells per animal).
-
Nanoemulsion Preparation: Prepare or obtain a sterile PFC nanoemulsion (e.g., based on PFCE or PFOB). The concentration of the nanoemulsion should be optimized for efficient cell labeling without inducing toxicity.
-
Incubation: Incubate the cells with the PFC nanoemulsion in the cell culture medium. Incubation time can range from 12 to 24 hours. For non-phagocytic cells, a transfection agent may be required to facilitate uptake.
-
Washing: After incubation, thoroughly wash the cells with phosphate-buffered saline (PBS) to remove any free nanoemulsion. This is a critical step to ensure that the ¹⁹F signal originates only from the labeled cells.
-
Cell Counting and Viability: Count the labeled cells and assess their viability using a standard method (e.g., trypan blue exclusion).
2. Animal Handling and Cell Injection:
-
Animal Model: Use an appropriate mouse model for the biological question being investigated. All animal procedures must be approved by the institutional animal care and use committee.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Note that some anesthetics may have ¹⁹F signals that could interfere with the imaging.
-
Cell Injection: Inject the labeled cells into the mouse via the desired route (e.g., intravenously, subcutaneously, or directly into an organ). The injection volume and rate should be carefully controlled.
3. In-Vivo ¹⁹F NMR Imaging:
-
MRI System: Use a high-field MRI scanner (e.g., 7T or higher) equipped with a dual ¹H/¹⁹F coil.
-
Animal Positioning: Position the anesthetized mouse within the coil, ensuring the region of interest is centered.
-
¹H Anatomical Imaging: Acquire a high-resolution ¹H anatomical image (e.g., using a T2-weighted sequence) to provide anatomical context for the ¹⁹F signal.
-
¹⁹F Imaging: Switch to the ¹⁹F channel and acquire the ¹⁹F NMR data. A 3D gradient-echo or a RARE (Rapid Acquisition with Relaxation Enhancement) sequence is commonly used. Key imaging parameters to optimize include:
-
Repetition Time (TR): Should be long enough to allow for sufficient T1 relaxation of the ¹⁹F probe.
-
Echo Time (TE): Should be as short as possible to minimize T2* signal decay.
-
Flip Angle: Optimized for maximum signal based on the T1 of the probe.
-
Number of Averages: Increased to improve SNR, but this will also increase the scan time.
-
-
Data Processing: Reconstruct the ¹⁹F images and overlay them onto the ¹H anatomical images to visualize the location of the labeled cells. The ¹⁹F signal can be quantified to estimate the number of cells in a given region.
Experimental Protocol 2: In-Vivo pH Measurement with a pH-Sensitive ¹⁹F Probe
This protocol provides a general framework for measuring in-vivo pH using a ¹⁹F NMR probe whose chemical shift is sensitive to pH.
1. Probe Selection and Preparation:
-
Probe Choice: Select a ¹⁹F probe with a chemical shift that changes significantly within the physiological pH range of interest (e.g., F-Quene 1).
-
Probe Formulation: Prepare a sterile, injectable formulation of the pH-sensitive probe. The concentration should be sufficient to provide a detectable ¹⁹F signal in vivo.
2. Animal Handling and Probe Administration:
-
Animal Model: Choose an appropriate animal model for the study.
-
Anesthesia: Anesthetize the animal as described in the cell tracking protocol.
-
Probe Administration: Administer the probe systemically (e.g., via intravenous injection) or locally to the tissue of interest.
3. In-Vivo ¹⁹F NMR Spectroscopy/Imaging:
-
NMR System: A high-field NMR spectrometer or MRI scanner with ¹⁹F capabilities is required.
-
Localization: Use localization techniques (e.g., surface coils or spectroscopic imaging sequences) to acquire ¹⁹F spectra from the specific region of interest.
-
Data Acquisition: Acquire ¹⁹F NMR spectra with a high signal-to-noise ratio.
-
Chemical Shift Referencing: Use an internal or external reference compound with a known, stable chemical shift to accurately determine the chemical shift of the pH-sensitive probe.
-
pH Calibration: Prior to the in-vivo experiment, create a calibration curve by measuring the chemical shift of the probe at various known pH values in vitro under conditions that mimic the in-vivo environment (e.g., temperature, ionic strength).
-
Data Analysis: Determine the chemical shift of the probe from the in-vivo spectra and use the calibration curve to calculate the corresponding pH value. For imaging applications, a chemical shift imaging (CSI) sequence can be used to generate a map of pH distribution.
Visualizing Workflows and Concepts
To further clarify the experimental processes and the relationships between different probe types, the following diagrams are provided.
Caption: Experimental workflow for in-vivo ¹⁹F NMR imaging.
Caption: Conceptual comparison of ¹⁹F NMR probe classes.
Conclusion
The field of in-vivo ¹⁹F NMR imaging is continually evolving, with ongoing research focused on the development of novel probes with enhanced sensitivity and functionality. The choice of probe should be guided by the specific biological question, the required sensitivity, and the experimental constraints. Small molecules offer advantages for sensing specific physiological parameters, while dendrimers and nanoemulsions provide the high fluorine payload necessary for applications such as cell tracking. By understanding the performance characteristics of different probes and adhering to robust experimental protocols, researchers can effectively leverage the power of ¹⁹F NMR for quantitative and specific in-vivo imaging.
Safety Operating Guide
Navigating the Disposal of Specialized Compounds: A Procedural Framework
The proper disposal of any laboratory chemical is paramount for ensuring personnel safety and environmental protection. While a specific public Safety Data Sheet (SDS) for a compound designated "Kfm 19" is not available—suggesting it may be an internal, novel, or specialized compound—a universal, safety-first procedure must be followed. The cornerstone of this procedure is obtaining and meticulously following the compound's official SDS provided by the manufacturer.
This guide outlines the essential, step-by-step process for the safe and compliant disposal of any laboratory chemical, using "Kfm 19" as a placeholder.
Step 1: Hazard Identification via Safety Data Sheet (SDS)
Before any handling or disposal, the researcher must obtain the SDS for the specific chemical. This document is the primary source of information regarding hazards, handling, and disposal. Key sections to consult are:
-
Section 2: Hazards Identification: Classifies the substance's hazards (e.g., flammable, corrosive, toxic).
-
Section 7: Handling and Storage: Details requirements for safe storage, including incompatible materials.[1]
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE).
-
Section 13: Disposal Considerations: Provides instructions for proper disposal, which must be followed in accordance with local, state, and federal regulations.
Step 2: Waste Characterization and Segregation
Based on the SDS, the waste must be characterized. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3]
-
Ignitability: Liquids with a flash point below 140°F (60°C).[3]
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3]
-
Reactivity: Substances that are unstable, react violently with water, or generate toxic gases.[3]
-
Toxicity: Harmful or fatal when ingested or absorbed.
Proper segregation is critical to prevent dangerous reactions.[1] Incompatible chemicals must be stored separately, using physical barriers and secondary containment.[2] For example, acids should be kept separate from bases, and oxidizing agents must be stored away from organic compounds.[1]
Step 3: Container Selection and Labeling
The choice of waste container is dictated by the chemical's properties as described in the SDS.
-
Compatibility: The container material must be chemically compatible with the waste. For instance, hydrofluoric acid should not be stored in glass, and acids or bases should not be kept in metal containers.[4]
-
Integrity: Containers must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the specific hazard(s) (e.g., "Flammable," "Corrosive").
Step 4: Accumulation and Storage
Hazardous waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[1][3]
-
Volume Limits: A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) may be stored in an SAA.[3]
-
Storage Duration: Containers can remain in the SAA for up to one year, but must be removed within three days of becoming full.[1] Some regulations, particularly for academic labs, may require removal within six months.[2][5]
-
Inspections: Designated SAAs must be inspected weekly for leaks and proper container management.[1]
Step 5: Arranging for Final Disposal
Disposal of hazardous chemical waste must be handled by the institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal company.[3] Researchers should never dispose of hazardous chemicals down the drain unless explicitly permitted by EH&S and local regulations for specific, neutralized, non-hazardous aqueous solutions.[1]
Quantitative Disposal Parameters (Illustrative Example)
The following table summarizes the kind of quantitative data a researcher would extract from an SDS to inform the disposal plan. These are generalized values; the specific SDS for the compound is the only authoritative source.
| Parameter | Guideline | Source of Information |
| pH for Neutralization | Adjust to a range of 5.0 - 12.5 before drain disposal (if permissible for the specific substance).[1] | SDS Section 9 |
| Flash Point | Waste is considered ignitable if < 140°F (60°C).[3] | SDS Section 9 |
| Storage Time Limit | Max 12 months in SAA (partially full); 3 days once full.[1] Some academic rules mandate 6 months.[5] | Institutional Policy |
| SAA Volume Limit | Max 55 gallons of hazardous waste.[3] | Institutional Policy |
| Acutely Toxic Limit | Max 1 quart (liquid) or 1 kg (solid) of P-listed waste in SAA.[3] | SDS Section 2, 14 |
Mandatory Visualizations
The following workflow diagram illustrates the mandatory decision-making process for the proper disposal of any laboratory chemical.
Caption: Chemical Waste Disposal Workflow.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. gaiaca.com [gaiaca.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
